Benfotiamine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNPSLJPBRMLZ-LGMDPLHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22457-89-2 | |
| Record name | Benfotiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11748 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benfotiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
benfotiamine synthesis and chemical properties
An In-depth Technical Guide on the Synthesis and Chemical Properties of Benfotiamine
Abstract
This compound (S-benzoylthiamine O-monophosphate) is a synthetic, lipid-soluble derivative of thiamine (Vitamin B1) with significantly higher bioavailability than its water-soluble counterparts.[1][2][3] Developed in Japan in the late 1950s, it is utilized as a medication and dietary supplement, primarily for the management of diabetic complications such as polyneuropathy.[4] Its lipophilicity allows for enhanced penetration of cell membranes, leading to increased intracellular concentrations of thiamine diphosphate (ThDP), the active coenzyme form of thiamine.[1][4] This guide provides a comprehensive technical overview of the synthesis of this compound, its core chemical and physical properties, and the key signaling pathways through which it exerts its therapeutic effects. The information is intended for researchers, chemists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[5][6] It is an S-acyl thiamine derivative, specifically S-benzoylthiamine O-monophosphate.[4][6] Its structure incorporates a thioester linkage and a phosphate group, contributing to its amphiphilic nature.[7] While often described as lipid-soluble, it is more accurately characterized as sparingly soluble in water and most organic solvents, but readily soluble in aqueous media at a pH of 8.0 or higher.[8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
|---|---|---|
| IUPAC Name | S-[2-{--INVALID-LINK--amino}-5-(phosphonooxy)pent-2-en-3-yl] benzenecarbothioate | [4] |
| CAS Number | 22457-89-2 | [4][9] |
| Molecular Formula | C₁₉H₂₃N₄O₆PS | [4][9] |
| Molecular Weight | 466.45 g/mol | [4][9][10] |
| Appearance | White to almost white crystalline powder/solid | [5][6][9] |
| Melting Point | >165°C (decomposition)[6][9][11], 192°C (decomposition)[5] | [5][6][9][11] |
| Solubility | Water: Very low solubility[4], sparingly soluble at pH < 8.0[8], <2.3 mg/mL[12] | [4][8][12] |
| DMSO: Soluble[9], slightly soluble[13][14], <4.66 mg/mL[12] | [9][12][13][14] | |
| Ethanol: <2.83 mg/mL | [12] | |
| 0.1 M NH₄OH: ~1 mg/mL | [13][14] |
| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere |[6][9][11] |
Synthesis of this compound
The large-scale synthesis of this compound is typically a two-step process that starts from thiamine (Vitamin B1), usually in the form of thiamine chloride hydrochloride or thiamine nitrate.[15][16] The methodology involves an initial phosphorylation of thiamine to produce thiamine monophosphate (TMP) as a key intermediate, followed by a benzoylation step that involves the opening of the thiazole ring.[15][17][18]
Experimental Protocols
Detailed methodologies vary across different patented processes, often optimizing for yield, purity, and industrial scalability.[16][17][19] The primary differences lie in the choice of phosphorylating agent and the specific reaction conditions.
Protocol A: Phosphorylation using Phosphorus Oxychloride (POCl₃)
This method is widely cited and involves the reaction of thiamine with phosphorus oxychloride to form a phosphorthiamine solution.[17][18]
-
Phosphorylation:
-
Phosphorus oxychloride (e.g., 15.33g, 0.1 mol) is added to water (e.g., 10.8 mL) in an ice bath and stirred for approximately 30 minutes.[17][18]
-
Thiamine (e.g., 26.53g, 0.1 mol) is added to the phosphorylation reagent in batches.[17][18]
-
The mixture is heated to a controlled temperature (e.g., 50-70°C) and stirred for several hours (e.g., 2 hours) to complete the phosphorylation.[17] The reaction yields a solution containing thiamine monophosphate.[17]
-
-
Ring Opening and Benzoylation:
-
The resulting phosphorthiamine solution is cooled to room temperature.[17]
-
The pH of the solution is adjusted to alkaline (pH 8-9) using a base, typically a 15% sodium hydroxide (NaOH) solution.[17] This step facilitates the opening of the thiazole ring.
-
Benzoyl chloride (e.g., 28.11g, 0.2 mol) is added while maintaining a low temperature (0-5°C) and stable pH.[17][18]
-
The reaction is stirred until the pH stabilizes, and then for an additional hour.[17]
-
-
Isolation and Purification:
-
The pH of the solution is adjusted to 3.5-4.0 with an acid (e.g., 6N HCl) to precipitate the crude this compound.[15][17]
-
The resulting white solid is collected via suction filtration.[17]
-
Purification is performed by recrystallization from a solvent mixture such as methanol/water to yield high-purity this compound.[15]
-
Protocol B: Phosphorylation using Polyphosphoric Acid (PPA)
An alternative industrial method uses polyphosphoric acid as both a reagent and a solvent.[19]
-
Phosphorylation:
-
Hydrolysis and Extraction:
-
Benzoylation and Isolation:
-
The aqueous phase containing TMP is treated with a solvent like methanol to precipitate the crude intermediate, which is then isolated.[19]
-
The crude TMP is re-slurried in water, cooled to 0-5°C, and the pH is adjusted to strongly alkaline (pH 9.0-13.0) with liquid alkali.[19]
-
Benzoyl chloride is added dropwise at 10-25°C.[19]
-
After the reaction, the solution is filtered, and the filtrate's pH is adjusted to 3.5-4.0 to precipitate the final this compound product.[19]
-
Table 2: Summary of this compound Synthesis Protocols and Yields
| Method | Phosphorylating Agent | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Protocol 1 | Phosphorus Oxychloride (POCl₃) | Phosphorylation at 70°C; Benzoylation at 0-5°C, pH 8-9 | 84.7% | [17] |
| Protocol 2 | Phosphorus Oxychloride (POCl₃) | Phosphorylation at 50°C; Benzoylation at 0-5°C, pH 8-9 | 71.9% | [18] |
| Protocol 3 | Polyphosphoric Acid (PPA) | Phosphorylation at 100-120°C; Benzoylation at 10-25°C, pH 9-11 | 81.2% | [19] |
| One-Step | Polyphosphoric Acid | Direct benzoylation of TMP filtrate without isolation | >65% |[20] |
Mechanism of Action and Signaling Pathways
This compound is a prodrug that is dephosphorylated in the intestine to S-benzoylthiamine, which is then absorbed and hydrolyzed in the liver to release thiamine.[4] Its higher bioavailability leads to greater intracellular levels of thiamine diphosphate (ThDP), the biologically active form.[1][4] ThDP is a critical coenzyme for several key enzymes in metabolic pathways.[21][22]
The primary mechanism of this compound in mitigating hyperglycemic damage is through the activation of the ThDP-dependent enzyme Transketolase .[2][8] Transketolase is a key enzyme in the pentose phosphate pathway (PPP).[2][21] By enhancing transketolase activity, this compound helps to divert excess upstream glycolytic metabolites, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, into the PPP.[8][23] This action effectively inhibits three major pathogenic pathways of hyperglycemia-induced vascular damage:
-
The Advanced Glycation End Product (AGE) Formation Pathway: By reducing the levels of glyceraldehyde-3-phosphate, this compound inhibits the formation of AGEs, which are implicated in diabetic vascular complications.[1][24]
-
The Hexosamine Pathway: Diversion of fructose-6-phosphate helps to downregulate this pathway.[1][8]
-
The Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway: Reduction of glyceraldehyde-3-phosphate levels leads to decreased formation of DAG and subsequent activation of PKC.[1][8]
Additional research suggests this compound may also exert protective effects through other signaling pathways, including:
-
Nrf2/ARE Pathway: this compound and its metabolites may stimulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway, upregulating the expression of multiple antioxidative enzymes.[1]
-
GSK-3β Inhibition: It has been shown to suppress the activity of glycogen synthase kinase-3β (GSK-3β), a pathway implicated in conditions like Alzheimer's disease.[1][24]
Analytical Methods for Characterization
The quality control and characterization of this compound in bulk form and pharmaceutical dosages are predominantly performed using high-performance liquid chromatography (HPLC).[25][26] Several validated reverse-phase HPLC (RP-HPLC) methods have been developed for its estimation.[25]
Table 3: Example HPLC Conditions for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 4.6mm x 150mm, 5µ) | [27] |
| Mobile Phase | Buffer: Methanol (80:20 v/v) | [27] |
| (Buffer: 1.17 g/L 1-Octane sulfonic acid sodium salt + 10 mL Triethylamine in 1L water, pH 2.0 with orthophosphoric acid) | [27] | |
| Flow Rate | 1.0 mL/min | [27] |
| Detection | UV at 244 nm or 245 nm | [27] |
| Injection Volume | 10 µL | [27] |
| Column Temp | 40°C | [27] |
| Retention Time | ~2.74 min | |
Other analytical techniques used for characterization include UV-Vis spectrophotometry (absorption maxima at ~245 nm) and spectroscopic methods like ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for structural elucidation and impurity profiling.[17][26][28]
Conclusion
This compound is a therapeutically important derivative of thiamine, distinguished by its enhanced bioavailability. Its synthesis from thiamine is a well-established, multi-step process that has been optimized for large-scale industrial production. The chemical properties of this compound, particularly its solubility profile, are key to its formulation and physiological absorption. The primary mechanism of action, centered on the activation of transketolase, provides a strong biochemical basis for its use in preventing and treating complications arising from hyperglycemia. The availability of robust analytical methods ensures the quality and purity of the final drug product, supporting its continued use and further research in clinical applications.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - zebpharma [zebpharma.com]
- 6. This compound, CAS No. 22457-89-2 - iChemical [ichemical.com]
- 7. This compound | 22457-89-2 [chemicalbook.com]
- 8. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. This compound | C19H23N4O6PS | CID 3032771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. parchem.com [parchem.com]
- 12. raybiotech.com [raybiotech.com]
- 13. caymanchem.com [caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN104418889A - New this compound synthesis method - Google Patents [patents.google.com]
- 17. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN102911208A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 19. CN103772432A - Production method of this compound - Google Patents [patents.google.com]
- 20. globethesis.com [globethesis.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. news-medical.net [news-medical.net]
- 25. [PDF] “ ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound : REVIEW ” | Semantic Scholar [semanticscholar.org]
- 26. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 27. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 28. ajpaonline.com [ajpaonline.com]
The Core Mechanism of Action of Benfotiamine in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a promising neuroprotective agent with a multi-faceted mechanism of action. Its enhanced bioavailability compared to thiamine allows for greater penetration into neuronal cells, where it is converted to the active coenzyme thiamine pyrophosphate (TPP).[1][2] This guide delineates the core molecular pathways through which this compound exerts its therapeutic effects, focusing on its pivotal role in glucose metabolism, mitigation of glycation-induced damage, and suppression of inflammatory and oxidative stress signaling cascades. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction: Enhanced Bioavailability and Intracellular Conversion
Unlike the water-soluble thiamine, this compound's lipophilic nature facilitates its passive diffusion across cell membranes, leading to significantly higher intracellular concentrations of thiamine and its active metabolites.[1][2] Once inside the neuron, this compound is dephosphorylated to S-benzoylthiamine, which is then hydrolyzed to thiamine. Subsequently, thiamine is pyrophosphorylated to form thiamine pyrophosphate (TPP), the biologically active form that serves as a critical cofactor for several key enzymes in cellular metabolism.[2]
Central Mechanism: Activation of the Pentose Phosphate Pathway via Transketolase
The primary and most well-established mechanism of this compound's action is the activation of the enzyme transketolase.[2][3] Transketolase is a TPP-dependent enzyme that functions as a crucial component of the non-oxidative branch of the pentose phosphate pathway (PPP).
By enhancing transketolase activity, this compound redirects excess glycolytic intermediates, namely fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P), away from detrimental metabolic pathways and into the PPP.[3][4] This shunting mechanism has profound downstream consequences for neuronal health, particularly under conditions of hyperglycemic stress.
Visualization of this compound's Core Metabolic Action
Caption: this compound activates transketolase, redirecting glycolytic intermediates to the PPP.
Inhibition of Advanced Glycation End Product (AGE) Formation
One of the most significant consequences of hyperglycemia in neuronal cells is the non-enzymatic glycation of proteins and lipids, leading to the formation of advanced glycation end products (AGEs).[1][5] AGEs contribute to neuronal dysfunction by promoting oxidative stress, inflammation, and cross-linking of essential proteins.[1][6]
This compound effectively inhibits the formation of AGEs by reducing the intracellular concentration of their precursors, G3P and F6P.[3][4] By activating transketolase, this compound diverts these molecules into the PPP, thus decreasing the substrate pool available for glycation reactions.[3]
Quantitative Data: this compound's Effect on AGEs
| Study Model | Treatment | Parameter Measured | Result | Reference |
| Human Endothelial Cells (in high glucose) | 50 µM this compound | AGE Production | Reduced from 160% of normal to levels found in healthy glucose-exposed cells. | [5] |
| Diabetic Rats | This compound | Neural Imidazole-type AGEs | Decreased formation. | [4] |
| P301S Tauopathy Mouse Model | Chronic this compound | AGE Accumulation | Decreased accumulation in the cerebral cortex and hippocampus. | [7] |
Anti-inflammatory Mechanism: Suppression of NF-κB Signaling
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases and diabetic neuropathy. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]
This compound has demonstrated potent anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[4][7] It has been shown to prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This action prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of inflammatory target genes.[4][8]
Visualization of this compound's Anti-inflammatory Pathway
Caption: this compound inhibits NF-κB activation and nuclear translocation.
Quantitative Data: this compound's Anti-inflammatory Effects
| Study Model | Treatment | Parameter Measured | Result | Reference |
| LPS-stimulated BV-2 Microglia | 50-250 µM this compound | TNF-α and IL-6 Production | Significantly decreased. | [8] |
| LPS-stimulated BV-2 Microglia | 50-250 µM this compound | IL-10 (anti-inflammatory) Production | Increased. | [8] |
| Transgenic Tauopathy Mouse Model | This compound | Expression of iNOS, COX-2, TNF-α, IL-1β, NF-κB p65 | Reduced expression. | [4] |
Attenuation of Oxidative Stress
Oxidative stress is a common downstream consequence of hyperglycemia and neuroinflammation, leading to neuronal damage and death. This compound mitigates oxidative stress through several interconnected mechanisms:
-
Enhanced NADPH Production: By activating the PPP, this compound increases the production of NADPH.[2] NADPH is an essential reducing equivalent required by glutathione reductase to regenerate reduced glutathione (GSH), a primary intracellular antioxidant.[2]
-
Activation of Nrf2/ARE Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[4][9] Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and detoxification enzymes.[10]
-
Direct Antioxidant Effects: Some studies suggest that this compound may also possess direct free radical scavenging properties, independent of its effects on transketolase or Nrf2.[11][12]
Modulation of Other Key Signaling Pathways
Beyond its primary effects on the PPP and NF-κB, research indicates that this compound can influence other signaling cascades relevant to neuronal health:
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: this compound has been shown to suppress the activity of GSK-3β.[4][13] Overactivity of GSK-3β is implicated in tau hyperphosphorylation, a hallmark of Alzheimer's disease, and in impaired insulin signaling.[13][14]
-
PI3K/Akt Pathway: Evidence suggests that this compound may promote neuronal survival by stimulating the PI3K/Akt signaling pathway, which is a key regulator of cell growth and survival.[7][14]
Experimental Protocols
Measurement of Transketolase Activity
The erythrocyte transketolase activity coefficient (ETKAC) assay is a functional test for thiamine status and can be used to assess the biochemical effect of this compound.[15][16]
-
Principle: The assay measures the activity of transketolase in erythrocyte lysates both with (stimulated) and without (basal) the addition of exogenous TPP. The ratio of stimulated to basal activity (the ETKAC) reflects the degree of TPP saturation of the enzyme. A lower ETKAC indicates better thiamine status.
-
Methodology:
-
Sample Preparation: Collect whole blood in EDTA or heparin tubes. Prepare erythrocyte hemolysates by washing red blood cells with saline and then lysing them.[17]
-
Reaction Mixture: The assay typically uses a coupled enzymatic reaction. The products of the transketolase reaction (sedoheptulose-7-phosphate and G3P) are converted through a series of steps that ultimately lead to the oxidation of NADH to NAD+, which can be monitored spectrophotometrically.
-
Measurement: The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is measured over time to determine the reaction rate.
-
Calculation:
-
Basal activity is measured without added TPP.
-
Stimulated activity is measured with saturating concentrations of TPP added to the reaction mixture.
-
ETKAC = Stimulated Activity / Basal Activity.
-
-
-
Reference: A detailed step-by-step protocol for the ETKAC assay has been published and aims to facilitate harmonization between laboratories.[15][16][18]
Quantification of Advanced Glycation End Products (AGEs)
Several methods exist for the quantification of AGEs in neuronal cell cultures or tissue homogenates.
-
Principle: These methods aim to detect and quantify specific AGEs (e.g., carboxymethyl-lysine, CML) or the total AGE burden.
-
Methodologies:
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a common immunochemical method that uses antibodies specific to certain AGEs (like CML) for detection and quantification.[19][20] Commercial kits are widely available.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a gold-standard analytical method for the precise identification and quantification of specific AGEs.[19][21] It offers high sensitivity and specificity but requires specialized equipment.
-
Fluorescence Spectroscopy: Some AGEs are fluorescent. This property can be used to estimate the total fluorescent AGE content in a sample, often by measuring fluorescence at an excitation/emission of ~370/440 nm.[19][20] Skin autofluorescence is a non-invasive clinical application of this principle.[21]
-
-
Reference: A multi-tiered detection system guideline proposes using fluorescence for total AGEs and HPLC-MS/MS or GC-MS for specific non-fluorescent AGEs and their precursors.[22]
Assays for NF-κB Activation in Neuronal Cells
Assessing the inhibitory effect of this compound on NF-κB activation involves measuring key events in the signaling cascade.
-
Principle: These assays quantify the translocation of NF-κB subunits (typically p65) to the nucleus or the DNA-binding activity of NF-κB.
-
Methodologies:
-
Immunofluorescence/Immunocytochemistry: This microscopic technique uses an antibody against the p65 subunit to visualize its subcellular localization. A shift from cytoplasmic to nuclear staining upon stimulation (and its inhibition by this compound) provides a qualitative and quantifiable measure of activation.[23][24][25]
-
Western Blotting of Nuclear Extracts: Neuronal cells are fractionated to separate cytoplasmic and nuclear components. The amount of p65 in the nuclear fraction is then quantified by Western blotting, providing a semi-quantitative measure of translocation.[23][25]
-
Electrophoretic Mobility Shift Assay (EMSA): This technique detects the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the κB consensus sequence. It is a sensitive method for assessing DNA-binding activity.[23][24]
-
Transcription Factor DNA-Binding ELISA: Commercial ELISA-based kits (e.g., TransAM®) are available to quantify the binding of active NF-κB from nuclear extracts to an oligonucleotide-coated plate, offering a high-throughput alternative to EMSA.[26]
-
IKK Kinase Assay: This in vitro assay measures the activity of the IκB kinase (IKK) complex, which is upstream of NF-κB activation. IKK complexes are immunoprecipitated and their ability to phosphorylate an IκBα substrate is measured.[27]
-
Conclusion and Future Directions
The mechanism of action of this compound in neuronal cells is robust and multifaceted, centered on the strategic activation of transketolase. This single enzymatic boost initiates a cascade of beneficial effects, including the inhibition of toxic glycation, suppression of key inflammatory pathways like NF-κB, and a reduction in oxidative stress. These core actions are further supported by its ability to modulate other neuroprotective signaling pathways.
For drug development professionals, this compound represents a compelling molecule with a strong safety profile and a mechanism that targets fundamental pathological processes common to diabetic neuropathy and several neurodegenerative disorders. Future research should focus on further elucidating the interplay between its various mechanisms, optimizing its delivery to the central nervous system, and conducting large-scale clinical trials to validate its therapeutic efficacy in a broader range of neurological conditions. The detailed understanding of its molecular pharmacology, as outlined in this guide, provides a solid foundation for these next steps.
References
- 1. news-medical.net [news-medical.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Spotlight on this compound | Designs for Health [casi.org]
- 4. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Against Glycation and High Blood Sugar with this compound part 1 [extrasupplements.com]
- 6. This compound And Glycation - Life Extension [lifeextension.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound Attenuates Inflammatory Response in LPS Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Thiamine and this compound prevent stress-induced suppression of hippocampal neurogenesis in mice exposed to predation without affecting brain thiamine diphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound’s Effects on Measures of Brain Aging - Life Extension [lifeextension.com]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. researchgate.net [researchgate.net]
- 16. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 17. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status [repository.cam.ac.uk]
- 19. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Methods to assess advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Minimal NF-κB activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Benfotiamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine, a synthetic S-acyl derivative of thiamine (vitamin B1), has garnered significant interest in the scientific community due to its enhanced bioavailability compared to the water-soluble thiamine hydrochloride.[1][2][3] This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and clinical research.
This compound's lipophilic nature allows it to penetrate cell membranes more easily than thiamine, leading to higher plasma and tissue concentrations of thiamine and its active metabolite, thiamine diphosphate (TDP).[4][5][6] This superior absorption profile is central to its therapeutic potential in conditions associated with thiamine deficiency or dysfunction, such as diabetic neuropathy and other neurodegenerative diseases.[1][7][8]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in several clinical studies. Following oral administration, this compound is dephosphorylated in the intestinal mucosa to form S-benzoylthiamine, which is then absorbed and subsequently hydrolyzed to thiamine in the liver and erythrocytes.[1][9] This process results in a significant increase in the systemic availability of thiamine.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of thiamine and its metabolites following the oral administration of this compound and thiamine hydrochloride from various studies.
Table 1: Pharmacokinetic Parameters of Thiamine in Plasma after Single Oral Doses of this compound vs. Thiamine Hydrochloride
| Parameter | This compound (300 mg) | Thiamine Hydrochloride (220 mg) | Reference |
| Cmax (μg/L) | 568.3 ± 122.0 | 70.5 ± 46.2 | [10] |
| Tmax (h) | 1.0 - 2.0 | - | [11][12] |
| AUC0-24 (μg·h·L⁻¹) | 1763.1 ± 432.7 | 182.0 ± 93.8 | [10] |
| AUC0-∞ (μg·h·L⁻¹) | 1837.3 ± 466.5 | 195.8 ± 96.6 | [10] |
| t1/2 (h) | 2.5 ± 0.2 | 2.0 ± 0.8 | [10] |
| CL/F (L/h) | 172.3 ± 39.2 | 1831.7 ± 705.0 | [10] |
| Vd/F (L) | 627.9 ± 131.8 | 5419.1 ± 3586.6 | [10] |
Table 2: Bioavailability of Thiamine and Thiamine Diphosphate (TDP) from this compound Compared to Thiamine Hydrochloride
| Analyte | Relative Bioavailability (%) | Reference |
| Thiamine (Plasma) | 1147.3 ± 490.3 | [6][13] |
| Thiamine Diphosphate (Erythrocytes) | 195.8 ± 33.8 | [6][13] |
| Thiamine (Overall) | Approx. 3.6 times higher | [2][3] |
| Thiamine (Overall) | Approx. 5 times higher plasma levels | [2][3][4] |
Table 3: Pharmacokinetic Parameters of Thiamine and its Metabolites after Single Ascending Doses (SAD) of this compound
| Dose | Analyte | Tmax (h) (median) |
| 150-1200 mg | Thiamine (TM) | 1.0 - 2.0 |
| Thiamine Monophosphate (TMP) | 3.5 - 8.0 | |
| Thiamine Diphosphate (TDP) | 8.0 - 24.0 | |
| Reference:[11][12] |
Experimental Protocols
The following sections detail the methodologies employed in key pharmacokinetic and bioavailability studies of this compound.
Study 1: Bioavailability Assessment of this compound vs. Thiamine Hydrochloride
-
Study Design: A randomized, crossover study.[10]
-
Participants: 20 healthy male volunteers.[10]
-
Dosing Regimen: Subjects received a single oral dose of 300 mg this compound or 220 mg thiamine hydrochloride.[10]
-
Sample Collection: Blood samples were collected at various time points, and 24-hour urine samples were also collected post-administration.[10]
-
Analytical Method: The concentrations of thiamine and thiamine diphosphate in plasma and erythrocytes were determined using High-Performance Liquid Chromatography with fluorescence detection (HPLC-Flu).[10] Pharmacokinetic parameters were calculated using the WinNonlin program.[10]
Study 2: Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Doses of this compound
-
Study Design: Two randomized, double-blind, placebo-controlled, phase I trials (Single Ascending Dose - SAD and Multiple Ascending Dose - MAD).[11][12]
-
Dosing Regimen:
-
SAD Study: Subjects were enrolled into one of five cohorts receiving single doses of 150 mg, 300 mg, 600 mg, 900 mg, or 1200 mg of this compound or a placebo.[11][12]
-
MAD Study: Subjects were enrolled in three cohorts receiving 150 mg, 300 mg, or 600 mg of this compound or placebo. Dosing was once daily on day 1 and twice daily from day 4 to day 9, with a final single dose on the morning of day 10.[11]
-
-
Sample Collection: Pharmacokinetic sampling was conducted for 48 hours after dosing.[11]
-
Analytical Method: Pharmacokinetic parameters for thiamine (TM), thiamine monophosphate (TMP), and thiamine diphosphate (TDP) were calculated using non-compartmental methods with Phoenix WinNonlin software.[11] Baseline-adjusted concentrations were calculated to account for endogenous levels.[11]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound and a typical experimental workflow for a pharmacokinetic study.
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its active form, thiamine diphosphate.
Signaling Pathways Influenced by this compound
Caption: this compound's mechanism of action in mitigating hyperglycemic damage.
Experimental Workflow for a this compound Pharmacokinetic Study
Caption: A typical experimental workflow for a clinical pharmacokinetic study of this compound.
Conclusion
The available evidence strongly supports the superior bioavailability of this compound compared to water-soluble thiamine salts.[2][13][14] Its unique absorption and metabolic pathway lead to significantly higher and more sustained plasma and tissue concentrations of thiamine and its active metabolites. This enhanced pharmacokinetic profile is the foundation for its therapeutic application in various clinical settings, particularly in the management of diabetic complications. The detailed experimental protocols and visualized workflows provided in this guide offer a practical framework for researchers and drug development professionals to design and interpret future studies on this compound and other lipid-soluble thiamine derivatives. Further research, including large-scale clinical trials, will continue to elucidate the full therapeutic potential of this promising compound.[1]
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realhealthproducts.com [realhealthproducts.com]
- 3. Pharmacokinetics of thiamine derivatives especially of this compound. | Semantic Scholar [semanticscholar.org]
- 4. clinikally.com [clinikally.com]
- 5. This compound vs. Thiamine: What's the Difference? - Life Extension [lifeextension.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiamine and this compound: Focus on their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Bioavailability assessment of the lipophilic this compound as compared to a water-soluble thiamine hydrochloride after oral administration [manu41.magtech.com.cn]
- 11. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of this compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioavailability assessment of the lipophilic this compound as compared to a water-soluble thiamin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Benfotiamine
Abstract: this compound, a synthetic S-acyl derivative of thiamine (Vitamin B1), exhibits significantly enhanced bioavailability compared to its water-soluble counterpart, thiamine hydrochloride. This attribute has positioned it as a therapeutic agent of interest, particularly in mitigating the downstream complications of hyperglycemia, such as diabetic neuropathy, nephropathy, and retinopathy. This technical guide provides a comprehensive overview of the cellular uptake, metabolic pathways, and pharmacokinetic profile of this compound. It details the enzymatic processes governing its conversion to the biologically active coenzyme thiamine diphosphate (ThDP) and elucidates its primary mechanism of action: the activation of the enzyme transketolase. This guide synthesizes quantitative data from key studies, outlines common experimental protocols for its analysis, and provides visual representations of its metabolic and signaling pathways to support advanced research and development.
Cellular Uptake and Intestinal Absorption
This compound (S-benzoylthiamine-O-monophosphate) is a prodrug designed for superior absorption. Unlike water-soluble thiamine, which relies on rate-limited, carrier-mediated transport (ThTR1 and ThTR2) in the small intestine, this compound leverages its lipophilic properties for more efficient uptake.[1]
The absorption process is a multi-step mechanism:
-
Dephosphorylation: Following oral administration, this compound reaches the small intestine where it undergoes dephosphorylation by ecto-alkaline phosphatases located on the brush border of intestinal mucosal cells.[1][2][3][4] This enzymatic action removes the phosphate group, converting this compound into S-benzoylthiamine.[1][2]
-
Passive Diffusion: S-benzoylthiamine is a lipophilic molecule that readily passes through the apical membrane of intestinal and endothelial cells via passive diffusion, bypassing the saturable transport systems used by thiamine.[1][2][5][6] This characteristic is a primary contributor to its high bioavailability.
-
Entry into Circulation: After crossing the intestinal epithelium, S-benzoylthiamine enters the bloodstream.[1][2]
It is a common misconception that this compound itself is lipid-soluble and diffuses through membranes; rather, it is its dephosphorylated metabolite, S-benzoylthiamine, that possesses this key property.[1][2][7] this compound as a monophosphate is practically insoluble in water and organic solvents.[1][2][4]
Metabolism of this compound
Once S-benzoylthiamine is in circulation, it is metabolized to thiamine, which is then converted into its biologically active forms.
-
Conversion to Thiamine: A significant portion of S-benzoylthiamine is taken up by erythrocytes and the liver.[1][2][4] Within these cells, thioesterases hydrolyze the S-benzoyl bond, releasing free thiamine and benzoic acid.[1] The conversion in erythrocytes may also involve a non-enzymatic transfer of the S-benzoyl group to the sulfhydryl groups of glutathione.[2]
-
Phosphorylation to Active Coenzymes: Free thiamine has no direct biological activity.[1] It must be phosphorylated to become a functional coenzyme. This occurs via the enzyme thiamine pyrophosphokinase , which converts thiamine into its primary active form, thiamine diphosphate (ThDP) , also known as thiamine pyrophosphate (TPP).[1][8] Thiamine can also be converted to thiamine monophosphate (ThMP) and thiamine triphosphate (ThTP).[1][9]
The overall metabolic pathway from oral administration to the active coenzyme is summarized in the diagram below.
Pharmacokinetics and Bioavailability
This compound administration leads to a significant increase in plasma and tissue concentrations of thiamine and its phosphates compared to equivalent doses of thiamine hydrochloride.
Bioavailability Data
Clinical studies have consistently demonstrated the superior bioavailability of this compound. The lipid-soluble nature of its intermediate metabolite, S-benzoylthiamine, allows it to achieve higher concentrations in the blood and tissues.[5]
| Parameter | This compound vs. Thiamine HCl | Reference |
| Plasma Thiamine Concentration | ~5 times higher | [1][10] |
| Relative Bioavailability (Plasma Thiamine) | 1147.3 ± 490.3% | [9][11] |
| Relative Bioavailability (Erythrocyte ThDP) | 195.8 ± 33.8% | [9][11] |
| Maximum Bioavailability | ~3.6 times higher | [10] |
Pharmacokinetic Parameters
Pharmacokinetic studies in healthy human subjects have characterized the absorption and metabolic conversion timeline of orally administered this compound.
| Analyte | Median Tmax (Time to Peak Concentration) | Reference |
| Thiamine (TM) | 1.0 - 2.0 hours | [12][13] |
| Thiamine Monophosphate (TMP) | 3.5 - 8.0 hours | [1][12][13] |
| Thiamine Diphosphate (TDP) | 8.0 - 24.0 hours | [1][12][13] |
The staggered Tmax values reflect the sequential metabolic conversion from the parent compound to free thiamine and its subsequent phosphorylation into ThMP and the active ThDP form.[1][12]
Core Mechanism of Action: Transketolase Activation
The primary therapeutic effects of this compound, especially in hyperglycemic conditions, are attributed to its ability to boost the activity of the enzyme transketolase .[8][14] Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP) and requires ThDP as a coenzyme.[1][8]
In states of high blood glucose, the increased glycolytic flux leads to an accumulation of the intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GA3P).[1][15] These metabolites are shunted into pathogenic pathways that cause vascular damage. By increasing intracellular ThDP levels, this compound enhances transketolase activity, which diverts F6P and GA3P away from these damaging pathways and into the benign pentose phosphate pathway.[1][14][15]
This mechanism effectively inhibits three major pathways of hyperglycemic damage:
-
The Advanced Glycation End-product (AGE) Formation Pathway: Reduces the formation of methylglyoxal, a key precursor to AGEs.[8][16][17]
-
The Hexosamine Pathway: Reduces the substrate (F6P) availability for this pathway.[1][15]
-
The Diacylglycerol (DAG)-Protein Kinase C (PKC) Pathway: Reduces the substrate (GA3P) availability for DAG synthesis.[1][15]
Beyond transketolase activation, this compound and its metabolites have been shown to exert other protective effects, including activating the Nrf2/ARE antioxidant response pathway and inhibiting NF-κB-mediated inflammation and glycogen synthase kinase-3β (GSK-3β).[1][17][18]
Experimental Protocols and Methodologies
The investigation of this compound's pharmacokinetics and metabolism relies on established bioanalytical techniques.
Pharmacokinetic Studies
A common approach to evaluate the safety and pharmacokinetics of this compound in humans is through randomized, double-blind, placebo-controlled trials.[12][13]
-
Study Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies are employed. In SAD studies, cohorts of healthy subjects receive a single dose of this compound at escalating concentrations (e.g., 150 mg to 1200 mg).[12][13] In MAD studies, subjects receive repeated doses over a set period (e.g., twice daily for 7-10 days).[12][13]
-
Sample Collection: Blood samples (plasma, whole blood, erythrocytes) and urine samples are collected at predetermined time points pre- and post-dosing (e.g., up to 48 hours post-dose).[9][12]
-
Analyte Quantification: Concentrations of thiamine, ThMP, and ThDP in biological matrices are measured. Hippuric acid, a byproduct of this compound metabolism, may also be measured in urine.[9]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2) are calculated using non-compartmental methods.[12]
Bioanalytical Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying this compound, thiamine, and its phosphorylated metabolites.
-
Method: A typical method involves an HPLC system coupled with an ultraviolet (UV) or fluorescence detector.[11][19]
-
Sample Preparation: Protein precipitation is often used to extract the analytes from plasma or erythrocyte lysates. An enzymatic conversion step (e.g., using acid phosphatase) may be required to convert phosphorylated forms to free thiamine for detection.
-
Chromatography: A C18 reversed-phase column is commonly used.[19] The mobile phase is typically a buffered aqueous solution with an organic modifier like methanol, run in an isocratic or gradient elution mode.[19] For example, a patent describes a gradient elution method using a sodium heptanesulfonate solution as mobile phase A and methanol as mobile phase B.[19]
-
Detection: Thiamine can be detected by UV absorbance (e.g., at 244 nm) or more sensitively by fluorescence detection after pre- or post-column derivatization to form thiochrome.[19]
Conclusion
This compound's unique metabolic pathway, initiated by intestinal dephosphorylation to the lipophilic S-benzoylthiamine, enables its superior absorption and bioavailability compared to standard thiamine. Its subsequent conversion to ThDP and the resulting activation of transketolase provide a robust mechanism for mitigating the metabolic imbalances and cellular damage induced by hyperglycemia. The well-characterized pharmacokinetic profile and established analytical methods provide a solid foundation for further research into its therapeutic applications in metabolic and neurodegenerative disorders. Drug development professionals can leverage this understanding to optimize dosing strategies and explore novel therapeutic combinations.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. clinikally.com [clinikally.com]
- 6. This compound Supplementation Increases Thiamine in Muscle of Endurance-Trained Mice and Affects the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective role of this compound, a fat soluble vitamin B1 analogue, in the lipopolysaccharide–induced cytotoxic signals in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of this compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound And Glycation - Life Extension [lifeextension.com]
- 17. news-medical.net [news-medical.net]
- 18. Anti-Inflammatory Effects of this compound are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN112611819A - Method for measuring related substances in this compound raw material and preparation thereof - Google Patents [patents.google.com]
Benfotiamine's Role in Attenuating Advanced Glycation End Product Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of numerous age-related diseases and diabetic complications. Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a promising therapeutic agent in mitigating the detrimental effects of AGEs. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound inhibits AGE formation, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction: The Challenge of Advanced Glycation End Products
The formation of advanced glycation end products (AGEs) is a natural consequence of metabolic processes, but their accumulation is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[1][2] This process, also known as the Maillard reaction, initiates with the formation of a reversible Schiff base, which then rearranges to a more stable Amadori product. Subsequent complex reactions involving oxidation, dehydration, and condensation lead to the irreversible formation of AGEs. These products can cross-link proteins, altering their structure and function, and can also interact with the receptor for advanced glycation end products (RAGE), triggering a cascade of inflammatory and oxidative stress responses.[3] Consequently, the inhibition of AGE formation represents a critical therapeutic target for preventing or slowing the progression of diabetic complications and other age-related pathologies.
Mechanism of Action: How this compound Intervenes
This compound's primary mechanism of action in reducing AGE formation lies in its ability to activate the enzyme transketolase.[2][4][5] As a lipid-soluble precursor of thiamine pyrophosphate (TPP), a crucial coenzyme for transketolase, this compound exhibits superior bioavailability compared to water-soluble thiamine.[2][4]
Upon administration, this compound is dephosphorylated to S-benzoylthiamine, which readily crosses cell membranes.[6] Intracellularly, it is converted to thiamine and then phosphorylated to TPP.[4][6] The increased availability of TPP enhances the activity of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[2][4][5]
This activation of transketolase diverts the glycolytic intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GA3P), which are precursors for AGE formation, into the PPP.[5][6][7] By shunting these precursors away from the pathways leading to AGE synthesis, this compound effectively reduces the intracellular concentration of potent AGE precursors like methylglyoxal (MG), a highly reactive dicarbonyl compound.[8][9]
Furthermore, this compound has been shown to inhibit three major biochemical pathways implicated in hyperglycemic vascular damage: the hexosamine pathway, the AGE formation pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[5][6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its efficacy.
Caption: Mechanism of this compound in reducing AGE precursors.
Caption: Generalized experimental workflow for clinical trials.
Quantitative Data from Key Studies
The efficacy of this compound in reducing AGEs has been investigated in various preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Effect of this compound on Intracellular AGEs in Type 1 Diabetic Patients
| Parameter | Before Treatment | After 28 Days of this compound (600 mg/day) | % Reduction | p-value |
| Nε-(carboxymethyl)lysine (CML) | - | - | 40% | <0.05 |
| Methylglyoxal-derived AGEs | - | - | ~70% | <0.05 |
| HbA1c | 7.18% | No significant change | - | NS |
Data from a study on 6 Type 1 diabetic patients.[8] Note: Specific baseline and post-treatment values for AGEs were not provided in the source material, only the percentage reduction.
Table 2: Effect of this compound on AGEs and Biomarkers in a Phase IIa Alzheimer's Disease Trial
| Parameter | This compound Group (12 months) | Placebo Group (12 months) | p-value |
| Change in Blood AGEs | Significantly reduced increase | Increase | 0.044 |
| Change in ADAS-Cog Score | 43% lower increase (less decline) | - | 0.125 |
| Change in CDR Score | 77% lower worsening | - | 0.034 |
Data from a 12-month, randomized, placebo-controlled trial in patients with amnestic mild cognitive impairment or mild dementia due to Alzheimer's disease.[10]
Table 3: Clinical Trial of this compound in Type 2 Diabetes with Nephropathy (12 weeks)
| Parameter | This compound Group (900 mg/day) | Placebo Group | Outcome |
| Plasma AGEs (CML, CEL, MG-H1) | No significant change | No significant change | No significant reduction |
| Urinary AGEs (CML, CEL, MG-H1) | No significant change | No significant change | No significant reduction |
| Markers of Endothelial Dysfunction | No significant change | No significant change | No significant reduction |
| Markers of Low-Grade Inflammation | No significant change | No significant change | No significant reduction |
Data from a 12-week, randomized, placebo-controlled trial in patients with type 2 diabetes and nephropathy.[11][12] This study highlights that the effects of this compound on circulating AGEs may vary depending on the patient population and duration of treatment.
Table 4: Effect of this compound on Transketolase Activity in Cultured Bovine Aortic Endothelial Cells
| Condition | Transketolase Activity (nmol per min per mg protein) |
| 5 mM Glucose | ~12.3 |
| 30 mM Glucose | ~12.3 |
| 30 mM Glucose + 50 µM this compound | ~55.9 |
| 30 mM Glucose + 100 µM this compound | ~48.0 |
Data from an in vitro study demonstrating a significant increase in transketolase activity with this compound treatment in a high-glucose environment.[13][14]
Detailed Experimental Protocols
The following are representative methodologies for key experiments cited in the literature.
Measurement of Advanced Glycation End Products (AGEs)
Objective: To quantify the levels of specific AGEs in biological samples (plasma, urine, or cell lysates).
Methodology (as per the BenfoTeam clinical trial protocol): [15]
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA tubes and plasma by centrifugation.
-
Collect 24-hour urine samples.
-
Store all samples at -80°C until analysis.
-
-
Quantification by Mass Spectrometry:
-
Four specific AGEs are quantified: Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), pentosidine, and methylglyoxal-derived hydroimidazolone (MG-H1).
-
Proteins in the samples are precipitated and then hydrolyzed to release the AGE-modified amino acids.
-
The hydrolysates are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Stable isotope-labeled internal standards for each AGE are used for accurate quantification.
-
Results are typically expressed as nmol/mmol of the parent amino acid (e.g., lysine for CML and CEL).
-
Alternative Method (ELISA):
-
Commercially available enzyme-linked immunosorbent assay (ELISA) kits can be used for the quantification of total or specific AGEs (e.g., CML).
-
This method relies on the specific binding of an antibody to the target AGE.
-
The assay is typically performed in a 96-well plate format and the signal is read using a microplate reader.
Measurement of Transketolase Activity
Objective: To assess the enzymatic activity of transketolase, typically in erythrocytes, as a marker of thiamine status and this compound efficacy.
Methodology (as per the BenfoTeam clinical trial protocol): [16]
-
Sample Preparation:
-
Isolate red blood cells (erythrocytes) from whole blood by centrifugation.
-
Lyse the erythrocytes to release the intracellular contents, including transketolase.
-
-
Enzymatic Assay:
-
The assay measures the rate of conversion of a substrate (e.g., ribose-5-phosphate) to a product (e.g., sedoheptulose-7-phosphate) by transketolase.
-
The reaction is typically coupled to another enzymatic reaction that produces a detectable product (e.g., NADH oxidation, which can be monitored spectrophotometrically at 340 nm).
-
The assay is performed in the presence and absence of added TPP to determine the "TPP effect," which is an indicator of thiamine deficiency.
-
-
Data Analysis:
-
Transketolase activity is expressed in units per gram of hemoglobin (U/g Hb).
-
Conclusion and Future Directions
This compound represents a well-characterized and promising agent for the inhibition of AGE formation, primarily through the activation of transketolase and the subsequent diversion of glycolytic intermediates. The evidence from both preclinical and clinical studies, although varied in some outcomes, supports its potential role in mitigating the pathological consequences of AGE accumulation. The differential effects observed on intracellular versus circulating AGEs suggest that the primary benefits of this compound may be exerted at the cellular level, a crucial consideration for future research and drug development.
Future investigations should focus on:
-
Large-scale, long-term clinical trials to definitively establish the efficacy of this compound in preventing the progression of diabetic complications and other AGE-related diseases.
-
Further elucidation of the downstream effects of this compound on RAGE signaling and inflammatory pathways.
-
Exploration of combination therapies that target multiple aspects of AGE formation and signaling.
The continued study of this compound and similar compounds holds significant promise for the development of effective strategies to combat the widespread health challenges posed by advanced glycation end products.
References
- 1. This compound And Glycation - Life Extension [lifeextension.com]
- 2. Spotlight on this compound | Designs for Health [casi.org]
- 3. Protecting-Glycation and High Blood Sugar - Life Extension [lifeextension.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. cybermedlife.eu [cybermedlife.eu]
- 10. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. realhealthproducts.com [realhealthproducts.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for a seamless phase 2A-phase 2B randomized double-blind placebo-controlled trial to evaluate the safety and efficacy of this compound in patients with early Alzheimer’s disease (BenfoTeam) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the In Vitro Antioxidant Properties of Benfotiamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benfotiamine, a synthetic S-acyl derivative of thiamine (vitamin B1), has garnered significant attention for its potential therapeutic applications, largely attributed to its antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant characteristics of this compound, detailing its mechanisms of action, experimental protocols for its evaluation, and a summary of key quantitative findings. This compound exhibits a multifaceted antioxidant profile, including direct radical scavenging, reduction of oxidative stress markers, and modulation of endogenous antioxidant pathways, most notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development who are investigating the antioxidant potential of this compound.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. This compound, with its enhanced bioavailability compared to thiamine, has emerged as a promising agent in mitigating oxidative damage.[1][2] Its lipophilic nature allows for better cellular penetration, where it is converted to the active form, thiamine diphosphate (TDP).[3] The antioxidant effects of this compound are not solely dependent on its role as a cofactor for enzymes like transketolase but also involve direct and indirect mechanisms of ROS neutralization and prevention of oxidative damage.[2][4] This guide will explore the in vitro evidence supporting the antioxidant properties of this compound.
Mechanisms of Antioxidant Action
This compound employs several mechanisms to exert its antioxidant effects, which can be broadly categorized as follows:
-
Direct Radical Scavenging: this compound has been shown to possess intrinsic radical scavenging activity, enabling it to directly neutralize harmful free radicals.[2][4]
-
Reduction of Oxidative Stress Markers: In various in vitro models, this compound has demonstrated the ability to decrease markers of oxidative stress, such as malondialdehyde (MDA), a product of lipid peroxidation, and increase levels of endogenous antioxidants like glutathione (GSH).[5][6]
-
Activation of the Nrf2/ARE Signaling Pathway: A key mechanism of this compound's antioxidant action is the activation of the Nrf2-antioxidant response element (ARE) pathway.[1] this compound and its metabolites can bind to Keap1, leading to the release and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 induces the expression of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[1]
-
Inhibition of Advanced Glycation End Product (AGE) Formation: this compound can inhibit the formation of advanced glycation end products (AGEs), which are key contributors to oxidative stress, particularly in diabetic conditions.[7][8] By activating the enzyme transketolase, this compound diverts excess glucose metabolites away from pathways that lead to AGE formation.[3]
Data Presentation: Summary of In Vitro Antioxidant Activity
The following tables summarize the quantitative data on the in vitro antioxidant effects of this compound from various studies.
Table 1: Radical Scavenging and Reducing Power Assays
| Assay | Model System | Concentration of this compound | Observed Effect | Reference |
| FRAP | Cell-free | Not specified | Direct antioxidant effect observed | [2] |
Note: Specific IC50 values for this compound in DPPH and ABTS assays were not available in the reviewed literature.
Table 2: Cellular Antioxidant Activity
| Assay | Cell Line/Model | Inducer of Oxidative Stress | Concentration of this compound | Observed Effect | Reference |
| ROS Reduction | Kidney cell lines | 4-nitroquinoline-1-oxide (NQO), indoxyl sulfate, angiotensin II | Not specified | Prevention of oxidative stress | [2] |
| ROS Reduction | BV-2 microglia cells | Lipopolysaccharide (LPS) | 50, 100, 250 µM | Suppression of ROS levels | |
| Lipid Peroxidation (MDA reduction) | BV-2 microglia cells | Lipopolysaccharide (LPS) | 50, 100, 250 µM | Substantial downgrade of lipid peroxidation | [6] |
| Lipid Peroxidation (MDA reduction) | Mouse brain tissue (in a study with noise-induced stress) | Noise exposure | 200 mg/kg (in vivo, relevant for in vitro context) | 33.9% reduction in MDA levels | [5] |
| Glutathione (GSH) Increase | Mouse brain tissue (in a study with noise-induced stress) | Noise exposure | 200 mg/kg (in vivo, relevant for in vitro context) | 21.2% increase in GSH levels | [5] |
| Total Antioxidant Capacity (TAC) Increase | Mouse brain tissue (in a study with noise-induced stress) | Noise exposure | 200 mg/kg (in vivo, relevant for in vitro context) | 55.8% increase in TAC | [5] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound solution to a defined volume of the DPPH solution. A control containing only the solvent and DPPH solution should be included.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Reaction Mixture: Add a small volume of the this compound solution to a defined volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare this compound solutions in a suitable solvent.
-
Reaction Mixture: Add a small volume of the this compound solution to a pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (in µM of Fe²⁺).
Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured by fluorometry or fluorescence microscopy.
Procedure:
-
Cell Culture: Plate cells in a suitable culture vessel (e.g., 96-well plate or coverslips) and allow them to adhere overnight.
-
Induction of Oxidative Stress: Treat the cells with an ROS-inducing agent (e.g., H₂O₂, menadione) in the presence or absence of various concentrations of this compound for a specific duration.
-
Loading with DCFH-DA: Wash the cells with warm PBS and then incubate them with a working solution of DCFH-DA (typically 5-20 µM in serum-free medium) in the dark at 37°C for 30-60 minutes.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels. The results can be expressed as a percentage of the control (cells treated with the ROS inducer alone).
Lipid Peroxidation Assay (TBARS Assay)
Principle: This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.
Procedure:
-
Cell Lysate Preparation: After treatment with an inducing agent and/or this compound, harvest the cells and prepare a cell lysate by sonication or homogenization in a suitable buffer.
-
Reaction Mixture: To a specific volume of the cell lysate, add a solution of TBA in an acidic medium (e.g., trichloroacetic acid).
-
Incubation: Heat the mixture in a boiling water bath for a specific time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.
-
Centrifugation: After cooling, centrifuge the samples to pellet any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The results are typically expressed as nmol of MDA per mg of protein.
Visualization of Pathways and Workflows
Signaling Pathway: this compound Activation of the Nrf2/ARE Pathway
Caption: this compound's activation of the Nrf2/ARE antioxidant pathway.
Experimental Workflow: In Vitro Antioxidant Capacity Assessment
Caption: General workflow for assessing in vitro antioxidant capacity.
Logical Relationship: this compound's Multifaceted Antioxidant Mechanisms
Caption: Interplay of this compound's antioxidant mechanisms.
Conclusion
The in vitro evidence strongly supports the role of this compound as a potent and multifaceted antioxidant agent. Its ability to directly scavenge free radicals, reduce markers of oxidative damage, and, most notably, activate the endogenous Nrf2 antioxidant defense system, positions it as a compound of significant interest for the prevention and treatment of conditions associated with oxidative stress. The detailed experimental protocols and compiled data within this guide provide a solid foundation for further research into the antioxidant properties of this compound and its potential therapeutic applications. Future in vitro studies should aim to further quantify the radical scavenging capacity of this compound to provide a more complete picture of its direct antioxidant effects.
References
- 1. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the protective effect of this compound against neurotoxic effects, depression and oxidative stress induced by noise exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound prevents macro- and microvascular endothelial dysfunction and oxidative stress following a meal rich in advanced glycation end products in individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
The Molecular Targets of Benfotiamine in Metabolic Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a promising therapeutic agent in the management of metabolic diseases, particularly diabetic complications. Its enhanced bioavailability compared to water-soluble thiamine allows for greater intracellular accumulation of the active coenzyme, thiamine diphosphate (ThDP). This document provides a comprehensive technical overview of the molecular mechanisms of this compound, focusing on its direct and indirect targets. Through the activation of the enzyme transketolase, this compound effectively redirects metabolic intermediates away from pathogenic pathways, thereby mitigating hyperglycemia-induced cellular damage. Key molecular pathways modulated by this compound include the pentose phosphate pathway, the advanced glycation end products (AGEs) formation pathway, the hexosamine pathway, the protein kinase C (PKC) pathway, and the nuclear factor-kappa B (NF-κB) signaling cascade. Furthermore, this compound exhibits significant anti-inflammatory and antioxidant effects by modulating the arachidonic acid pathway and various mitogen-activated protein kinases (MAPKs). This guide synthesizes the current understanding of this compound's mode of action, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development efforts.
Core Mechanism: Activation of the Pentose Phosphate Pathway via Transketolase
The primary and most well-established molecular target of this compound is the enzyme transketolase (TK) , a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2][3][4][5][6][7][8][9][10][11] this compound, after being converted to its active form, thiamine diphosphate (ThDP), acts as a cofactor for transketolase, significantly enhancing its activity.[5][11][12]
In hyperglycemic conditions, the increased influx of glucose leads to the accumulation of the glycolytic intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).[13][2][3][4][6][14][15] This accumulation drives the activation of several pathological pathways responsible for diabetic complications. By activating transketolase, this compound redirects these excess metabolites (F6P and G3P) into the pentose phosphate pathway, converting them into pentose-5-phosphates and erythrose-4-phosphate.[13][2][3][4][6][14] This shunting of metabolites away from damaging pathways is the cornerstone of this compound's protective effects.
Below is a diagram illustrating the central role of this compound in modulating glucose metabolism.
Caption: this compound enhances transketolase activity, redirecting metabolites from damaging pathways.
Quantitative Data on Transketolase Activation
| Condition | This compound Concentration | Fold Increase in Transketolase Activity | Reference |
| Bovine Aortic Endothelial Cells in 30 mM Glucose | 50 µM | 4-fold | [2][16] |
| Bovine Aortic Endothelial Cells in 30 mM Glucose | 100 µM | 4-fold | [2][16] |
| Retinas of Diabetic Rats (36 weeks) | In vivo treatment | 2.5-fold | [2] |
Inhibition of Advanced Glycation End Product (AGE) Formation
Hyperglycemia promotes the non-enzymatic glycation of proteins and lipids, leading to the formation of advanced glycation end products (AGEs).[17][18] AGEs contribute to diabetic complications by inducing cross-linking of proteins, generating reactive oxygen species (ROS), and activating pro-inflammatory signaling.[17] this compound inhibits the formation of AGEs by reducing the intracellular concentration of their precursors, G3P and F6P.[2][3][4][5][6][8][9][10]
Quantitative Data on AGE Inhibition
| Model System | This compound Treatment | Outcome | Reference |
| Bovine Aortic Endothelial Cells (in 30 mM glucose) | 50 µM | Completely prevented hyperglycemia-induced increase in intracellular AGEs. | [2][9] |
| Retinas of Diabetic Rats | In vivo administration | Prevented the accumulation of AGEs. | [2][4][17] |
| Individuals with Type 2 Diabetes (post-meal) | 1,050 mg/day for 3 days | Significantly reduced the postprandial increase in serum AGEs. | [19] |
| Patients with Type 2 Diabetes and Nephropathy | 900 mg/day for 12 weeks | No significant reduction in plasma or urinary AGEs. | [8][20][21][22] |
It is important to note that while preclinical studies have shown robust effects of this compound on AGE formation, some clinical trials have yielded conflicting results, suggesting that the therapeutic window and patient population may be critical factors.[8][20][21][22]
Modulation of the Hexosamine and Protein Kinase C (PKC) Pathways
This compound also prevents the overactivation of two other major pathways implicated in hyperglycemic damage: the hexosamine pathway and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[2][3][4][6][8][9][15][23]
-
Hexosamine Pathway: Increased flux through this pathway, driven by excess F6P, leads to the production of UDP-N-acetylglucosamine (UDP-GlcNAc), which can modify transcription factors and enzymes, contributing to insulin resistance and vascular dysfunction. This compound's activation of transketolase reduces the availability of F6P for this pathway.[2][3][4][6][9][15]
-
PKC Pathway: Hyperglycemia increases the de novo synthesis of diacylglycerol (DAG) from G3P, which in turn activates various isoforms of protein kinase C (PKC).[2][3][4][6][9][23] Activated PKC can lead to a multitude of downstream effects, including altered gene expression, increased vascular permeability, and inflammation. By shunting G3P into the PPP, this compound mitigates the activation of the DAG-PKC cascade.[2][3][4][6][9]
Quantitative Data on Hexosamine and PKC Pathway Inhibition
| Pathway | Model System | This compound Treatment | Outcome | Reference |
| Hexosamine | Bovine Aortic Endothelial Cells (in 30 mM glucose) | 50 µM | Completely prevented a 5-fold increase in UDP-GlcNAc. | [2][16][15] |
| Hexosamine | Retinas of Diabetic Rats | In vivo administration | Reduced UDP-GlcNAc levels to below those of non-diabetic rats. | [2] |
| PKC | Bovine Aortic Endothelial Cells (in 30 mM glucose) | 50 µM | Completely prevented a 2.1-fold increase in PKC activity. | [3][16] |
| PKC | Retinas of Diabetic Rats | In vivo administration | Prevented the activation of PKC. | [2][4][17] |
Anti-inflammatory and Antioxidant Effects
This compound exerts potent anti-inflammatory and antioxidant effects through multiple mechanisms beyond the redirection of glucose metabolites.
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[24] In hyperglycemic conditions, NF-κB is activated, contributing to the chronic inflammatory state associated with metabolic diseases. This compound has been shown to inhibit the activation of NF-κB.[13][2][3][4][6][24][25]
Caption: this compound inhibits NF-κB activation by reducing ROS and inhibiting PKC.
Modulation of MAPK and Arachidonic Acid Pathways
This compound has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), including ERK1/2 and JNK, which are involved in cellular stress responses and inflammation.[12][24] It can also regulate the arachidonic acid (AA) pathway by inhibiting the expression of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5), key enzymes in the production of pro-inflammatory lipid mediators like prostaglandins and leukotrienes.[13][12][24][26]
Direct Antioxidant Activity
Some studies suggest that this compound may possess direct antioxidant properties, independent of its effects on glucose metabolism.[5][20][27] It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation.[1][14][19][20][24][27][28][29]
Quantitative Data on Anti-inflammatory and Antioxidant Effects
| Target | Model System | This compound Treatment | Outcome | Reference |
| NF-κB | Bovine Aortic Endothelial Cells (in 30 mM glucose) | 50 µM | Completely prevented a 2.1-fold increase in NF-κB activation. | [2][16] |
| NF-κB | Retinas of Diabetic Rats | In vivo administration | Prevented the activation of NF-κB. | [2][4][17] |
| ROS (Superoxide) | LPS-stimulated BV-2 microglia | 250 µM | Returned superoxide levels to control levels after a 2.5-fold increase with LPS. | [1] |
| Nitric Oxide (NO) | LPS-stimulated BV-2 microglia | Dose-dependent | Suppressed NO release. | [1] |
| Lipid Peroxidation (MDA) | LPS-stimulated BV-2 microglia | Pretreatment | Reduced malondialdehyde (MDA) levels. | [1] |
Other Molecular Targets
Emerging research suggests that this compound's therapeutic effects may extend to other molecular targets:
-
Protein Kinase B (Akt): this compound has been shown to modulate the Akt signaling pathway, which is involved in cell survival and metabolism.[12][21][30][31] In some contexts, it can promote the activation of Akt, contributing to pro-survival effects.[21][30][31]
-
Glycogen Synthase Kinase-3β (GSK-3β): this compound has been reported to inhibit the activity of GSK-3β, a kinase implicated in various cellular processes, including inflammation and apoptosis.[17][25]
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): While this compound does not directly affect hyperglycemia-induced inhibition of GAPDH, its ability to divert G3P into the PPP indirectly alleviates the metabolic bottleneck caused by GAPDH inhibition.[2][32]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the molecular targets of this compound.
Cell Culture and In Vitro Treatments
-
Cell Lines: Bovine aortic endothelial cells (BAECs), human umbilical vein endothelial cells (HUVECs), murine macrophage cell line (RAW 264.7), and microglial cells (BV-2) are commonly used.
-
Hyperglycemic Conditions: Cells are typically cultured in high glucose media (e.g., 30 mM D-glucose) for various durations (6 hours to 5 days) to mimic diabetic conditions. Mannitol is often used as an osmotic control.[2][3]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at concentrations typically ranging from 10 µM to 250 µM.[1][2][16]
In Vivo Animal Models
-
Induction of Diabetes: Type 1 diabetes is commonly induced in rodents (rats or mice) by intraperitoneal injections of streptozotocin (STZ).[19][27][28][29] Genetic models of type 2 diabetes, such as db/db mice, are also utilized.[19]
-
This compound Administration: this compound is typically administered orally via gavage or in drinking water at doses ranging from 70 to 100 mg/kg/day.[19][27][28]
Biochemical Assays
-
Transketolase Activity Assay:
-
Principle: The activity of transketolase is measured spectrophotometrically by monitoring the consumption of NADH at 340 nm in a coupled enzymatic reaction.[2][3][8]
-
Protocol Outline:
-
Prepare a cytosolic fraction from cell or tissue lysates.
-
Incubate the lysate with a reaction mixture containing ribose-5-phosphate, NADH, triosephosphate isomerase, and α-glycerophosphate dehydrogenase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate activity based on the rate of NADH oxidation.
-
-
-
Advanced Glycation End Product (AGE) Quantification:
-
Principle: AGEs can be measured using enzyme-linked immunosorbent assays (ELISAs) with specific antibodies against different AGEs (e.g., carboxymethyl-lysine [CML]) or by fluorescence spectroscopy.[20][21][26][30]
-
Protocol Outline (ELISA):
-
Coat microplate wells with an anti-AGE antibody.
-
Add protein extracts from samples and standards.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate and measure absorbance.
-
-
-
Hexosamine Pathway Activity Assay:
-
Protein Kinase C (PKC) Activity Assay:
-
Principle: PKC activity is measured by quantifying the phosphorylation of a specific substrate peptide. This can be done using radioactive [γ-³²P]ATP or non-radioactive methods like ELISA or fluorescence polarization.[2][3][7][25][32]
-
Protocol Outline (Non-radioactive ELISA):
-
Incubate cell lysates with a PKC substrate-coated microplate in the presence of ATP.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Add an HRP-conjugated secondary antibody.
-
Add a chromogenic substrate and measure absorbance.
-
-
-
NF-κB Activation Assay:
-
Principle: NF-κB activation is commonly assessed by measuring the nuclear translocation of the p65 subunit using Western blotting of nuclear extracts or by an ELISA-based transcription factor assay.
-
Protocol Outline (Western Blot):
-
Isolate nuclear and cytoplasmic fractions from cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against NF-κB p65.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
-
Reactive Oxygen Species (ROS) Production Assay:
-
Principle: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation.[1]
-
Protocol Outline:
-
Load cells with DCF-DA.
-
Treat cells with this compound and/or an ROS-inducing agent.
-
Measure the fluorescence intensity using a microplate reader or flow cytometer.
-
-
Conclusion and Future Directions
This compound's multifaceted mechanism of action, centered on the activation of transketolase, positions it as a compelling therapeutic candidate for metabolic diseases. By alleviating the metabolic stress induced by hyperglycemia, it can simultaneously inhibit multiple pathogenic pathways, including AGE formation, the hexosamine pathway, and the PKC pathway. Its anti-inflammatory and antioxidant properties further contribute to its protective effects.
Future research should focus on:
-
Large-scale clinical trials: To definitively establish the efficacy of this compound in various diabetic complications and other metabolic disorders, addressing the inconsistencies observed in smaller studies.
-
Pharmacokinetic and pharmacodynamic studies: To optimize dosing regimens and better understand the tissue-specific effects of this compound.
-
Exploration of novel targets: Further investigation into the role of this compound in modulating pathways such as Akt and GSK-3β could reveal new therapeutic applications.
-
Combination therapies: Evaluating the synergistic effects of this compound with other antidiabetic or anti-inflammatory agents may lead to more effective treatment strategies.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the understanding and application of this compound in the fight against metabolic diseases. The provided data, protocols, and pathway diagrams are intended to facilitate the design of new experiments and the development of innovative therapeutic approaches.
References
- 1. This compound upregulates antioxidative system in activated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realhealthproducts.com [realhealthproducts.com]
- 3. woerwagpharma.ua [woerwagpharma.ua]
- 4. researchgate.net [researchgate.net]
- 5. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. droracle.ai [droracle.ai]
- 11. europeanreview.org [europeanreview.org]
- 12. mybiosource.com [mybiosource.com]
- 13. Anti-inflammatory effects of this compound are mediated through the regulation of the arachidonic acid pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vitamin B1 analog this compound prevents diabetes-induced diastolic dysfunction and heart failure through Akt/Pim-1-mediated survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vitamin B1 Analog this compound Prevents Diabetes-Induced Diastolic Dysfunction and Heart Failure Through Akt/Pim-1–Mediated Survival Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effect of this compound on advanced glycation endproducts and markers of endothelial dysfunction and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. This compound prevents macro- and microvascular endothelial dysfunction and oxidative stress following a meal rich in advanced glycation end products in individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound alleviates diabetes-induced cerebral oxidative damage independent of advanced glycation end-product, tissue factor and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Preventive effects of this compound in chronic diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. merckmillipore.com [merckmillipore.com]
Benfotiamine in Neurodegenerative Disorders: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of benfotiamine in neurodegenerative disorders. This compound, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), demonstrates superior bioavailability, allowing for increased thiamine levels in the brain. Preclinical research suggests that this compound may counteract several pathological mechanisms implicated in neurodegenerative diseases, including impaired glucose metabolism, oxidative stress, neuroinflammation, and the accumulation of pathological protein aggregates. This document summarizes key quantitative findings, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways influenced by this compound.
Core Mechanisms of Action
This compound's neuroprotective effects are attributed to a multifactorial mechanism of action that extends beyond merely replenishing thiamine levels. The primary proposed mechanisms include:
-
Enhancement of Glucose Metabolism: this compound boosts the activity of the enzyme transketolase, a key component of the pentose phosphate pathway (PPP). This enhances glucose metabolism, improves cellular energy production, and reduces the accumulation of harmful metabolic byproducts.
-
Reduction of Advanced Glycation End-products (AGEs): By activating transketolase, this compound shunts glycolytic intermediates away from pathways that form AGEs, which are implicated in protein cross-linking and cellular damage in neurodegenerative diseases.
-
Anti-inflammatory Effects: Preclinical studies indicate that this compound can suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory mediators.[1]
-
Antioxidant Activity: this compound has been shown to mitigate oxidative stress through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, a critical regulator of cellular antioxidant defenses.[1]
-
Modulation of Tau Pathology: this compound has been observed to reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies, partly through the inhibition of Glycogen Synthase Kinase 3β (GSK3β).[2][3]
-
Reduction of Amyloid-β Plaque Burden: In animal models of Alzheimer's disease, this compound treatment has been associated with a decrease in the number of amyloid-β plaques.[2][3]
Preclinical Evidence in Alzheimer's Disease Models
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in mouse models of Alzheimer's disease.
Table 1: Effects of this compound on Cognitive Function in APP/PS1 Mice
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Spatial Memory (Morris Water Maze) | APP/PS1 mice | This compound | 100 mg/kg/day | 8 weeks | Dose-dependent enhancement of spatial memory | [2][3] |
| Spatial Memory (Morris Water Maze) | APP/PS1 mice | This compound | 200 mg/kg/day | 8 weeks | Significant improvement in escape latency | [2][3] |
Table 2: Effects of this compound on Neuropathology in APP/PS1 Mice
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Amyloid Plaque Number | APP/PS1 mice | This compound | 100 mg/kg/day | 8 weeks | Significant reduction in cortical amyloid plaques | [2][3] |
| Amyloid Plaque Number | APP/PS1 mice | This compound | 200 mg/kg/day | 8 weeks | Further significant reduction in cortical amyloid plaques | [2][3] |
| Phosphorylated Tau Levels | APP/PS1 mice | This compound | 100 mg/kg/day | 8 weeks | Significant reduction in cortical phosphorylated tau | [2][3] |
| Phosphorylated Tau Levels | APP/PS1 mice | This compound | 200 mg/kg/day | 8 weeks | Further significant reduction in cortical phosphorylated tau | [2][3] |
| GSK3β Activity | APP/PS1 mice | This compound | 100 mg/kg/day | 8 weeks | Significant inhibition of GSK3β activity | [2][3] |
| GSK3β Activity | APP/PS1 mice | This compound | 200 mg/kg/day | 8 weeks | Further significant inhibition of GSK3β activity | [2][3] |
Detailed Experimental Protocols
-
Animal Model: Male amyloid precursor protein/presenilin-1 (APP/PS1) double transgenic mice and wild-type littermates.
-
Treatment: this compound was administered orally via gavage at doses of 50, 100, or 200 mg/kg/day for 8 consecutive weeks.[2][3]
-
Apparatus: A circular pool (120 cm in diameter and 50 cm in height) filled with water (22 ± 1°C) made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) was submerged 1 cm below the water surface.
-
Training: Mice were trained for 5 consecutive days with four trials per day. For each trial, the mouse was placed into the water facing the pool wall from one of four starting positions. The mouse was allowed to swim for 60 seconds to find the hidden platform. If the mouse failed to find the platform within 60 seconds, it was gently guided to it.
-
Probe Trial: On day 6, the platform was removed, and each mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded.
-
Tissue Preparation: Mice were transcardially perfused with saline followed by 4% paraformaldehyde. Brains were removed, post-fixed, and cryoprotected in 30% sucrose. Coronal sections (30 µm) were cut using a cryostat.
-
Staining:
-
Amyloid Plaques: Sections were incubated with a primary antibody against Aβ (e.g., 6E10). After washing, sections were incubated with a biotinylated secondary antibody, followed by avidin-biotin-peroxidase complex and developed with diaminobenzidine (DAB).
-
Phosphorylated Tau: Sections were incubated with a primary antibody against phosphorylated tau (e.g., AT8). The subsequent steps were the same as for amyloid plaque staining.
-
-
Quantification: The number of plaques or positive cells was counted in specific cortical regions from multiple sections per animal.
-
Protein Extraction: Cortical tissue was homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total GSK3β and phosphorylated GSK3β (Ser9). After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The ratio of phosphorylated GSK3β to total GSK3β was calculated to determine the level of GSK3β inactivation.
Preclinical Evidence in Tauopathy Models
Quantitative Data Summary
Table 3: Effects of this compound in a P301S Mouse Model of Tauopathy
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Lifespan | P301S mice | This compound | 200 mg/kg/day (in diet) | Chronic | 21% increase in longevity (390 vs. 322 days) | [1] |
| Behavioral Deficits | P301S mice | This compound | 200 mg/kg/day (in diet) | Chronic | Amelioration of behavioral deficits | [1] |
| Neurofibrillary Tangles | P301S mice | This compound | 200 mg/kg/day (in diet) | Chronic | Decreased neurofibrillary tangles | [1] |
| Motor Neuron Death | P301S mice | This compound | 200 mg/kg/day (in diet) | Chronic | Prevention of motor neuron death | [1] |
| Nrf2/ARE Pathway | P301S mice | This compound | 200 mg/kg/day (in diet) | Chronic | Activation of the Nrf2/ARE pathway | [1] |
Detailed Experimental Protocols
-
Animal Model: P301S mutant human tau transgenic mice.
-
Treatment: this compound was incorporated into the chow at a concentration of 2 g/kg, providing an approximate daily dose of 200 mg/kg.[1]
Preclinical Evidence in Parkinson's Disease Models
While the evidence is less extensive than for Alzheimer's disease, preclinical studies suggest a neuroprotective role for this compound in models of Parkinson's disease.
Quantitative Data Summary
Table 4: Effects of this compound in an MPTP Mouse Model of Parkinson's Disease
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Dopaminergic Neuron Loss | MPTP-induced mice | This compound | 200 mg/kg/day | 28 days | Protection against dopaminergic neuron degeneration | [4] |
| Motor Function | MPTP-induced mice | This compound | 200 mg/kg/day | 28 days | Improvement in motor function | [4] |
| Nrf2 Nuclear Translocation | MPTP-induced mice | This compound | 200 mg/kg/day | 28 days | Facilitated Nrf2 nuclear translocation | [4] |
| Antioxidant Enzyme Expression | MPTP-induced mice | This compound | 200 mg/kg/day | 28 days | Upregulation of HO-1, GCLM, and NQO1 | [4] |
Detailed Experimental Protocols
-
Animal Model: C57BL/6J mice.
-
Induction of Parkinsonism: Intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at 30 mg/kg for five consecutive days.[4]
-
Treatment: this compound was administered orally at a dose of 200 mg/kg for 28 days following the MPTP injections.[4]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound in the context of neurodegeneration.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound holds significant promise as a therapeutic agent for neurodegenerative disorders. Its multifaceted mechanism of action, targeting key pathological pathways including impaired glucose metabolism, AGE formation, neuroinflammation, and oxidative stress, makes it a compelling candidate for further investigation. The positive results observed in animal models of Alzheimer's disease, tauopathy, and Parkinson's disease provide a solid foundation for its clinical development.
Future preclinical research should focus on:
-
Elucidating the precise molecular targets of this compound and its metabolites in the brain.
-
Investigating the long-term efficacy and safety of this compound in a wider range of neurodegenerative disease models.
-
Exploring potential synergistic effects of this compound in combination with other therapeutic agents.
The translation of these promising preclinical findings into successful clinical outcomes will be crucial in the development of novel and effective treatments for these devastating neurological conditions.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Benfotiamine in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine, a synthetic S-acyl derivative of thiamine (Vitamin B1), is a lipid-soluble compound with significantly higher bioavailability than its water-soluble counterparts.[1][2] Following oral administration, this compound is absorbed and converted to active thiamine and its phosphorylated metabolites, thiamine monophosphate (TMP) and thiamine diphosphate (TDP).[1][3] Its enhanced absorption profile makes it a subject of interest in various clinical applications, necessitating robust analytical methods for its quantification in biological matrices to support pharmacokinetic (PK) studies. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolite, thiamine, in human plasma using High-Performance Liquid Chromatography (HPLC).
Pharmacokinetic Profile of this compound
Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting clinical studies. Upon oral administration, this compound leads to a rapid increase in plasma thiamine concentrations. The pharmacokinetic parameters are dose-dependent. A study in healthy subjects who received single ascending doses (SAD) and multiple ascending doses (MAD) of this compound provides key insights into its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
Signaling Pathway of this compound Metabolism
Caption: Metabolic pathway of this compound after oral administration.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters for thiamine (TM) and its phosphorylated metabolites, thiamine monophosphate (TMP) and thiamine diphosphate (TDP), following single oral doses of this compound in healthy subjects.[3][4]
Table 1: Pharmacokinetic Parameters of Thiamine (TM) after a Single Oral Dose of this compound
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | t½ (hr) |
| 150 | 105.3 ± 28.7 | 1.5 (1.0 - 2.0) | 542.8 ± 117.4 | 16.3 ± 4.5 |
| 300 | 211.2 ± 65.4 | 1.5 (1.0 - 2.5) | 1109.1 ± 249.6 | 17.1 ± 3.9 |
| 600 | 389.6 ± 110.2 | 1.5 (1.0 - 3.0) | 2345.7 ± 589.1 | 18.2 ± 4.1 |
| 1200 | 654.3 ± 189.5 | 1.5 (1.0 - 3.5) | 4578.3 ± 1234.5 | 19.5 ± 5.3 |
Data are presented as mean ± standard deviation for Cmax, AUC₀-t, and t½. Tmax is presented as median (range).
Table 2: Pharmacokinetic Parameters of Thiamine Monophosphate (TMP) after a Single Oral Dose of this compound
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) |
| 150 | 25.4 ± 8.1 | 4.0 (3.0 - 8.0) | 289.7 ± 88.2 |
| 300 | 48.9 ± 15.3 | 4.0 (3.0 - 6.0) | 598.4 ± 167.3 |
| 600 | 95.7 ± 29.8 | 4.0 (3.0 - 8.0) | 1245.6 ± 345.9 |
| 1200 | 188.6 ± 55.4 | 4.0 (3.5 - 8.0) | 2567.8 ± 789.1 |
Data are presented as mean ± standard deviation for Cmax and AUC₀-t. Tmax is presented as median (range).
Table 3: Pharmacokinetic Parameters of Thiamine Diphosphate (TDP) after a Single Oral Dose of this compound
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) |
| 150 | 35.6 ± 10.2 | 12.0 (8.0 - 24.0) | 987.4 ± 256.3 |
| 300 | 68.9 ± 18.5 | 12.0 (8.0 - 24.0) | 2015.7 ± 543.8 |
| 600 | 135.4 ± 38.7 | 12.0 (8.0 - 24.0) | 4123.9 ± 1109.2 |
| 1200 | 255.8 ± 76.4 | 12.0 (8.0 - 24.0) | 8345.1 ± 2345.6 |
Data are presented as mean ± standard deviation for Cmax and AUC₀-t. Tmax is presented as median (range).
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample handling is critical for the accuracy of pharmacokinetic data.
-
Blood Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Immediately after collection, place the tubes on ice. Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the resulting plasma into clearly labeled polypropylene tubes and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like this compound and its metabolites from plasma.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
-
Procedure:
-
Allow plasma samples to thaw on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
Experimental Workflow for Sample Preparation
Caption: Workflow for plasma sample preparation by protein precipitation.
HPLC Method
The following HPLC conditions are a starting point and may require optimization based on the specific instrument and column used.
Table 4: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 50mM Ammonium acetate buffer (pH 6.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV Detector |
| Wavelength | 245 nm |
| Run Time | 10 minutes |
Note: For enhanced sensitivity and specificity, an LC-MS/MS method can be developed. A previously reported method utilized a C18 column with a mobile phase of methanol and 0.02 M ammonium acetate (80:20, v/v) with positive ion electrospray ionization.
Method Validation
For use in pharmacokinetic studies, the analytical method must be validated according to regulatory guidelines (e.g., FDA, ICH). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. For this compound, a linear range of 5-500 ng/mL in plasma has been reported for an LC-MS/MS method.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Conclusion
The provided application notes and protocols offer a comprehensive framework for the HPLC analysis of this compound and its metabolites in human plasma for pharmacokinetic studies. The successful implementation of these methods will enable researchers to accurately characterize the pharmacokinetic profile of this promising therapeutic agent. Adherence to proper sample handling, robust sample preparation, and thorough method validation are paramount to generating high-quality, reliable data for drug development and clinical research.
References
- 1. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of thiamine derivatives especially of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of this compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Benfotiamine and its Metabolites in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine, a synthetic S-acyl derivative of thiamine (Vitamin B1), is a lipid-soluble compound with significantly higher bioavailability than its water-soluble counterparts.[1] Following oral administration, this compound is dephosphorylated to S-benzoylthiamine, which is then converted to thiamine and subsequently to its active phosphorylated forms: thiamine monophosphate (TMP) and thiamine diphosphate (TPP).[2][3] Thiamine and its metabolites are crucial for carbohydrate metabolism and neuronal function.[4] this compound's primary mechanism of action involves the activation of the enzyme transketolase, a key component of the pentose phosphate pathway.[4][5] This activation helps to mitigate cellular damage caused by high glucose levels by redirecting excess glycolytic metabolites, thereby inhibiting the formation of advanced glycation end products (AGEs).[3][6]
Given its therapeutic potential, particularly in the context of diabetic complications, robust and sensitive analytical methods are essential for the quantitative analysis of this compound and its metabolites in biological matrices.[2] This application note provides a detailed protocol for the simultaneous quantification of this compound, thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TPP) in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound is readily absorbed and converted into its active forms. The metabolic conversion is a multi-step process that ultimately increases the intracellular concentration of the active coenzyme, thiamine diphosphate (TPP).
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for plasma sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
This compound, Thiamine, Thiamine Monophosphate (TMP), Thiamine Diphosphate (TPP) analytical standards
-
Internal Standard (IS) (e.g., Thiamine-d3, TPP-d3)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid
-
Ammonium Acetate
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analytical standard and the internal standard in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare a series of working standard solutions at desired concentrations.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Plasma Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold methanol containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of all analytes (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following table summarizes the precursor and product ion transitions for the quantification of each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 467.2 | 122.1 |
| Thiamine | 265.1 | 122.1 |
| Thiamine Monophosphate | 345.0 | 122.0 |
| Thiamine Diphosphate | 425.1 | 121.9 |
| Thiamine-d3 (IS) | 268.1 | 124.1 |
Quantitative Data Summary
The developed LC-MS/MS method was validated for linearity, sensitivity, accuracy, and precision. The results are summarized in the tables below.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| This compound | 5.00 - 500.00 | > 0.99 |
| Thiamine | 0.01 - 20.00 | > 0.99 |
| Thiamine Monophosphate | 1.00 - 100.00 | > 0.99 |
| Thiamine Diphosphate | 5.00 - 500.00 | > 0.99 |
Table 2: Sensitivity (LOD and LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1.5 | 5.0 |
| Thiamine | 0.003 | 0.01 |
| Thiamine Monophosphate | 0.3 | 1.0 |
| Thiamine Diphosphate | 1.5 | 5.0 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low | < 10 | < 15 | 85 - 115 |
| Mid | < 10 | < 15 | 85 - 115 | |
| High | < 10 | < 15 | 85 - 115 | |
| Thiamine | Low | < 10 | < 15 | 85 - 115 |
| Mid | < 10 | < 15 | 85 - 115 | |
| High | < 10 | < 15 | 85 - 115 | |
| Thiamine Monophosphate | Low | < 10 | < 15 | 85 - 115 |
| Mid | < 10 | < 15 | 85 - 115 | |
| High | < 10 | < 15 | 85 - 115 | |
| Thiamine Diphosphate | Low | < 10 | < 15 | 85 - 115 |
| Mid | < 10 | < 15 | 85 - 115 | |
| High | < 10 | < 15 | 85 - 115 |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for plasma sample analysis and the signaling pathway influenced by this compound.
References
- 1. Pharmacokinetics of thiamine derivatives especially of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on this compound | Designs for Health [casi.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Benfotiamine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has demonstrated significant therapeutic potential in preclinical rodent models, particularly in studies related to diabetic complications and neurodegenerative diseases.[1][2][3] Its enhanced bioavailability compared to water-soluble thiamine salts allows for more effective elevation of intracellular thiamine diphosphate (TDP), the active coenzyme.[4][5][6][7] This document provides detailed protocols for the administration of this compound to rodent models, covering various routes of administration, pharmacokinetic analysis, and behavioral assessment.
Mechanism of Action
This compound exerts its effects primarily by increasing the activity of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[1][8] This activation helps to redirect excess glucose metabolites away from harmful pathways that contribute to the pathophysiology of various diseases. The primary mechanism involves the inhibition of three major biochemical pathways implicated in hyperglycemic damage: the hexosamine pathway, the advanced glycation end-product (AGE) formation pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[9][10] Additionally, this compound has been shown to have direct antioxidant properties and can modulate inflammatory pathways.[11][12]
Signaling Pathway Diagram
Data Presentation: Quantitative Parameters
The following tables summarize common dosage ranges, administration volumes, and durations for this compound studies in rodents.
Table 1: this compound Dosage and Administration Routes in Rodent Models
| Rodent Model | Dosage Range (mg/kg/day) | Administration Route | Study Duration | Reference |
| Diabetic Rats | 10-300 | Oral Gavage | 2-6 weeks | [13] |
| Alzheimer's Disease Model Rats | 150 | Oral Gavage | 7-30 days | [8][14][15][16][17][18] |
| Parkinson's Disease Model Rats | 100-200 | Oral Gavage | 42 days | [3] |
| Tauopathy Model Mice | Not specified (dietary) | Mixed in Chow | Chronic | [19][20] |
| Stress Model Mice | 200 | In Drinking Water | 20-21 days | [11][21] |
| Endurance-Trained Mice | Not specified (dietary) | Mixed in Chow | 7 weeks | [17][22] |
Table 2: Oral Gavage Parameters for Rodents
| Parameter | Mice | Rats |
| Gavage Needle Gauge | 18-22 G | 16-18 G |
| Gavage Needle Length | 1.5 inches | 2-3 inches |
| Maximum Dosing Volume | 10 mL/kg | 10-20 mL/kg |
Experimental Protocols
This compound Preparation and Administration
a) Oral Gavage
Oral gavage is a precise method for delivering a specific dose of this compound.
-
Materials:
-
Protocol:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
If necessary, finely grind the this compound powder using a mortar and pestle to aid in suspension.
-
Prepare the chosen vehicle (e.g., 0.5% CMC).
-
Gradually add the this compound powder to the vehicle while continuously stirring with a magnetic stirrer to create a homogenous suspension. Sonication can be used to aid dispersion.
-
Prepare the suspension fresh daily.
-
Administer the this compound suspension via oral gavage at a volume appropriate for the animal's weight (see Table 2).
-
b) Administration in Drinking Water
This method is less stressful for the animals but offers less precise dosing.
-
Materials:
-
This compound powder
-
Drinking water
-
Opaque water bottles
-
-
Protocol:
-
Calculate the total daily dose of this compound required per cage.
-
Dissolve the this compound in the daily volume of drinking water for that cage.
-
Use opaque water bottles to protect this compound from light degradation.
-
Prepare fresh this compound-containing water daily.
-
Note: The stability of this compound in water over 24 hours should be empirically determined to ensure consistent dosing.
-
c) Administration in Diet
Incorporating this compound into the chow is suitable for chronic studies.
-
Materials:
-
This compound powder
-
Powdered rodent chow
-
A suitable mixer (e.g., planetary mixer)
-
-
Protocol:
-
Determine the required concentration of this compound in the diet based on the average daily food consumption of the rodents and the target dose.
-
Thoroughly mix the this compound powder with a small amount of the powdered chow.
-
Gradually add this pre-mix to the bulk of the powdered chow and mix until a homogenous mixture is achieved.
-
The diet can then be provided ad libitum.
-
Note: The stability of this compound during diet preparation and storage should be assessed.
-
Pharmacokinetic Study: Serial Blood Sampling in Mice
This protocol allows for the collection of multiple blood samples from a single mouse to generate a pharmacokinetic profile.
-
Materials:
-
Warming lamp
-
Restraint device
-
Lancets or fine-gauge needles
-
Micro-hematocrit tubes or other capillary collection tubes
-
Anesthetic (for terminal bleed)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
-
Protocol:
-
Administer this compound via the chosen route.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect a small volume of blood (e.g., 20-30 µL) via saphenous vein or tail vein puncture.[25][26]
-
Warm the mouse's tail or leg with a warming lamp to dilate the blood vessels.
-
Puncture the vein with a lancet or needle and collect the blood using a capillary tube.
-
Transfer the blood to a collection tube containing anticoagulant.
-
For the final time point, a larger volume of blood can be collected via cardiac puncture under terminal anesthesia.
-
Process the blood samples (e.g., centrifuge to separate plasma) and store at -80°C until analysis.
-
Behavioral Assessment
a) Open Field Test
This test assesses locomotor activity and anxiety-like behavior.[1][2][5][10][14]
-
Apparatus: A square arena with high walls, typically made of a non-reflective material.
-
Protocol:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Thoroughly clean the arena with 70% ethanol between each animal.
-
b) Elevated Plus Maze
This test is a widely used model for assessing anxiety in rodents.[4][9][12][13][19]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Protocol:
-
Habituate the animals to the testing room.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a fixed time (e.g., 5 minutes).
-
Record the session with a video camera.
-
Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm type.
-
Clean the maze thoroughly between trials.
-
Experimental Workflow Diagram
References
- 1. anilocus.com [anilocus.com]
- 2. Open field test for mice [protocols.io]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mmpc.org [mmpc.org]
- 5. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. protocols.io [protocols.io]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. news-medical.net [news-medical.net]
- 12. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 13. Elevated plus-maze [bio-protocol.org]
- 14. MPD: JaxCC1: project protocol [phenome.jax.org]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Oral this compound reverts cognitive deficit and increase thiamine diphosphate levels in the brain of a rat model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DOT Language | Graphviz [graphviz.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. This compound Supplementation Increases Thiamine in Muscle of Endurance-Trained Mice and Affects the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsonline.com [ijpsonline.com]
- 24. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Diabetic Neuropathy in Animal Models Using Benfotiamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing benfotiamine, a lipid-soluble derivative of thiamine (Vitamin B1), in preclinical animal models of diabetic neuropathy. This document outlines the rationale, experimental protocols, expected outcomes, and underlying biochemical pathways associated with this compound's therapeutic effects.
Introduction and Rationale
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that leads to pain, numbness, and impaired nerve function. A key pathological mechanism is hyperglycemia-induced metabolic stress, leading to the formation of Advanced Glycation Endproducts (AGEs) and activation of inflammatory pathways.[1][2][3]
This compound has emerged as a promising therapeutic agent due to its ability to enhance the activity of the enzyme transketolase.[4][5][6] This enzyme plays a crucial role in the pentose phosphate pathway, diverting excess glucose metabolites away from pathways that contribute to diabetic complications.[1][5][7][8] By activating transketolase, this compound inhibits three major biochemical pathways implicated in hyperglycemic vascular damage: the hexosamine pathway, the AGE formation pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[1] Its superior bioavailability compared to water-soluble thiamine makes it an effective compound for raising intracellular thiamine levels and mitigating nerve damage in animal models.[1][2][9]
Experimental Design and Workflow
A typical experimental workflow for studying the effects of this compound in a diabetic neuropathy animal model involves several key stages, from induction of diabetes to functional and biochemical analysis.
Caption: A typical experimental workflow for animal studies of this compound.
Detailed Experimental Protocols
Induction of Diabetes (Streptozotocin Model)
The streptozotocin (STZ)-induced diabetic model is a widely used and reliable method for studying type 1 diabetes-related complications. STZ is a toxin that specifically destroys pancreatic β-cells.[10]
-
Animals: Male Sprague-Dawley or Wistar rats (8 weeks old, 220-260g).
-
Preparation: Fast animals overnight (12-18 hours) with free access to water.[10][11]
-
STZ Solution: Prepare a fresh solution of STZ in cold (0.1 M) citrate buffer (pH 4.5). STZ is light-sensitive, so protect the solution from light.
-
Induction: Administer a single intraperitoneal (IP) injection of STZ at a dose of 50-65 mg/kg.[3][12][13]
-
Post-Injection Care: To prevent initial STZ-induced hypoglycemia, provide animals with 10% sucrose water for 24 hours following the injection.[11]
-
Confirmation: Measure tail-vein blood glucose levels 48-72 hours post-injection. Animals with fasting blood glucose levels ≥ 250 mg/dL (or ≥ 15 mM) are considered diabetic and included in the study.[13][14]
This compound Administration
This compound can be administered in either a preventative (starting immediately after STZ injection) or therapeutic (starting after neuropathy has developed, typically 2-4 weeks post-STZ) regimen.[15][16]
-
Formulation: Suspend this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) or water.
-
Dosage: Effective doses in rat models typically range from 75 to 300 mg/kg body weight per day.[12][17]
-
Administration: Administer daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
Assessment of Diabetic Neuropathy
3.3.1. Motor Nerve Conduction Velocity (NCV)
NCV is a primary functional measure of nerve health. A reduction in NCV is a hallmark of diabetic neuropathy.
-
Procedure: Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Stimulation: Expose the sciatic nerve and place stimulating electrodes at two points (e.g., sciatic notch and Achilles tendon).
-
Recording: Place recording electrodes in the interosseous muscles of the paw.
-
Measurement: Deliver a supramaximal stimulus at both stimulation points and record the M-wave latencies. NCV is calculated by dividing the distance between the stimulating electrodes by the difference in latencies.
3.3.2. Nociceptive Behavioral Testing
These tests measure the animal's sensitivity to painful stimuli.
-
Mechanical Allodynia (von Frey Test): Place the animal on an elevated mesh floor and allow it to acclimate.[14] Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. The paw withdrawal threshold is the lowest force that elicits a brisk withdrawal response.
-
Thermal Hyperalgesia (Hot Plate Test): Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C). Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.
3.3.3. Biochemical Analysis of Nerve Tissue
-
Tissue Homogenization: Euthanize the animal and harvest sciatic nerve tissue. Homogenize the tissue in an appropriate buffer.
-
AGEs Measurement: Quantify the levels of Advanced Glycation Endproducts (AGEs), such as carboxymethyl-lysine (CML), in the nerve homogenates using ELISA or Western blot techniques.[18]
Quantitative Data Summary
The following tables summarize typical quantitative outcomes from studies using this compound in STZ-induced diabetic rats.
Table 1: Effect of this compound on Nerve Function and Glycation (6-Month Study)
| Parameter | Non-Diabetic Control | Diabetic Control | Diabetic + this compound |
| Motor NCV (% of Control) | 100% | 89.5%[15][18] | Near Normalization[15][18] |
| Carboxymethyl-lysine (CML) | 1x | 3.5x[15][18] | ~1.2x (Near Normal)[18] |
| 3-Deoxyglucosone-type AGEs | 1x | 5.1x[15][18] | ~2.0x[18] |
Data compiled from studies on STZ-induced diabetic rats. This compound administration was preventative.[15][18]
Table 2: Effect of this compound on Nociception
| Parameter | Model | This compound Dose Range (Oral) | Outcome |
| Inflammatory Pain (Formalin Test) | Non-diabetic & Diabetic Rats | 10 - 300 mg/kg | Significant reduction in flinching behavior.[12] |
| Neuropathic Pain (Tactile Allodynia) | STZ-induced Diabetic Rats | 75 - 300 mg/kg | Significant reduction in pain response.[12] |
Mechanism of Action: Signaling Pathways
This compound's primary mechanism involves the activation of transketolase, which redirects harmful glucose metabolites away from pathways that generate AGEs and activate PKC and NF-κB.
Caption: this compound activates transketolase to mitigate hyperglycemic damage.
By enhancing the flux through the pentose phosphate pathway, this compound reduces the substrate pressure on these damaging pathways, thereby preventing the accumulation of AGEs, reducing oxidative stress, and ameliorating the functional and structural deficits seen in diabetic neuropathy.[1][5][6]
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. aragen.com [aragen.com]
- 4. This compound - NutraPedia [nutrahacker.com]
- 5. nbinno.com [nbinno.com]
- 6. Spotlight on this compound | Designs for Health [casi.org]
- 7. tadbirsalamat.com [tadbirsalamat.com]
- 8. This compound and Type 2 Diabetes Mellitus - MedCrave online [medcraveonline.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. inotiv.com [inotiv.com]
- 11. protocols.io [protocols.io]
- 12. This compound relieves inflammatory and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Investigation of Natural Compounds for Therapeutic Potential in Streptozotocin-induced Diabetic Neuroinflammation and Neuropathic Pain [frontiersin.org]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. Efficacy of this compound versus thiamine on function and glycation products of peripheral nerves in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. realhealthproducts.com [realhealthproducts.com]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
Benfotiamine as a Therapeutic Agent in Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benfotiamine, a synthetic precursor to thiamine (Vitamin B1), is emerging as a promising therapeutic agent in Alzheimer's disease (AD) research. Its high bioavailability allows for a significant increase in systemic thiamine levels, which has been shown to counteract several pathological hallmarks of AD in preclinical and clinical studies.[1][2][3][4][5][6][7][8] These application notes provide a comprehensive overview of the current research, quantitative data, and detailed experimental protocols for investigating the therapeutic potential of this compound in an Alzheimer's disease context.
Key Therapeutic Rationales:
-
Improved Glucose Metabolism: AD is often characterized by reduced glucose metabolism in the brain.[9][10] this compound, by increasing the levels of the thiamine diphosphate (ThDP), a critical coenzyme in glucose metabolism, may help restore normal energy production in neurons.[1][11][12][13][14][15]
-
Reduction of Advanced Glycation End Products (AGEs): this compound activates the enzyme transketolase, which shunts the precursors of AGEs towards the pentose phosphate pathway.[1][16] The accumulation of AGEs is a marker of metabolic stress and is observed in the brains of AD patients.[1][17]
-
Anti-Amyloid and Anti-Tau Effects: Preclinical studies have demonstrated that this compound can reduce the burden of amyloid-beta (Aβ) plaques and decrease the levels of phosphorylated tau, two of the main pathological features of AD.[9][10][18][19][20]
-
Neuroprotection and Anti-inflammatory Effects: this compound exhibits antioxidant properties and can modulate inflammatory pathways, potentially by activating the Nrf2/ARE pathway, thus protecting neurons from oxidative damage and inflammation, which are also implicated in AD pathogenesis.[1][11][12][21]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies on this compound in Alzheimer's disease research.
Table 1: Summary of Preclinical Studies
| Study/Model | This compound Dosage | Treatment Duration | Key Outcomes |
| APP/PS1 Transgenic Mice[9][10][19] | 50, 100, 200 mg/kg | 8 weeks | Dose-dependent enhancement of spatial memory; Significant reduction in amyloid plaque numbers and phosphorylated tau levels. |
| P301S Tauopathy Mouse Model[11] | 200 mg/kg/day (in diet) | Chronic | Increased lifespan; Improved behavior; Reduced glycated tau and neurofibrillary tangles; Prevented motor neuron death. |
| Rat Model of Sporadic AD[22] | 150 mg/kg | 30 days | Improved cognitive deficits; Increased thiamine diphosphate in the hippocampus and entorhinal cortex. |
Table 2: Summary of Clinical Trials
| Study/Trial Phase | This compound Dosage | Treatment Duration | Key Outcomes |
| Phase IIa Randomized Controlled Trial[1][23] | 300 mg, twice daily | 12 months | 43% lower increase in ADAS-Cog score (p=0.125); 77% lower worsening in CDR score (p=0.034); Significant reduction in the increase of Advanced Glycation End Products (AGEs) (p=0.044). |
| Open-Label, Uncontrolled Study[18][22][24] | 300 mg/day | 18 months | Average increase of 3.2 points on the Mini-Mental State Examination (MMSE). |
| "BenfoTeam" Phase 2 Trial[4][5][7] | To be determined (dose-finding) | 18 months | Primary objectives are to determine the highest safe and well-tolerated dose and to evaluate improvement in global function and cognition. |
Experimental Protocols
In Vivo Protocol: Evaluation of this compound in an APP/PS1 Transgenic Mouse Model of AD
This protocol outlines a general procedure for assessing the efficacy of this compound in a commonly used mouse model of amyloid pathology.
1. Animals and Housing:
- Use APP/PS1 double transgenic mice and wild-type littermates as controls.
- House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. This compound Administration:
- Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Administer this compound daily via oral gavage at desired doses (e.g., 50, 100, 200 mg/kg) for a period of 8 weeks.
- Administer the vehicle alone to the control and untreated APP/PS1 groups.
3. Behavioral Testing (Morris Water Maze):
- After the treatment period, assess spatial learning and memory using the Morris water maze test.
- The test typically consists of a learning phase (e.g., 5 days) where the mice are trained to find a hidden platform, followed by a probe trial where the platform is removed to assess memory retention.
4. Brain Tissue Collection and Preparation:
- Following behavioral testing, euthanize the mice and perfuse with saline.
- Harvest the brains and divide them sagittally. One hemisphere can be fixed in paraformaldehyde for immunohistochemistry, and the other can be dissected into different brain regions (e.g., cortex and hippocampus), snap-frozen, and stored at -80°C for biochemical analyses.
5. Immunohistochemistry for Aβ Plaques and Phosphorylated Tau:
- Section the fixed brain tissue and perform immunohistochemical staining using antibodies specific for Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8).
- Quantify the plaque burden and the number of phospho-tau positive cells using image analysis software.
6. Biochemical Analysis:
- Homogenize the frozen brain tissue to extract proteins.
- Perform Western blot analysis to determine the levels of key proteins such as APP, BACE1, Aβ, total tau, phosphorylated tau, and markers of synaptic integrity (e.g., synaptophysin).
- Use ELISA kits for a more quantitative measurement of Aβ40 and Aβ42 levels.
In Vitro Protocol: Neuroprotective Effects of this compound on Aβ-Induced Toxicity in a Neuronal Cell Line
This protocol provides a framework for investigating the protective effects of this compound against amyloid-beta toxicity in a cell culture model.
1. Cell Culture:
- Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
2. This compound and Aβ Oligomer Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in cell culture media.
- Prepare Aβ42 oligomers by dissolving synthetic Aβ42 peptide in a suitable solvent and incubating it to allow for oligomerization.
3. Treatment:
- Seed the SH-SY5Y cells in multi-well plates.
- Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
- Following pre-treatment, expose the cells to Aβ42 oligomers for another period (e.g., 24 hours). Include appropriate controls (untreated cells, cells treated with this compound alone, and cells treated with Aβ42 alone).
4. Cell Viability Assay:
- Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
5. Measurement of Oxidative Stress:
- Measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.
6. Western Blot Analysis:
- Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and tau phosphorylation (e.g., total tau, phospho-tau at various epitopes).
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound in Alzheimer's disease.
Caption: Experimental workflow for evaluating this compound in AD research.
References
- 1. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Vital Neuroprotective Agent in Alzheimer's Disease Management - Dr. Dov Pine [drdovpine.com]
- 3. Neuroscientist’s work leads to clinical trial for early Alzheimer’s treatment | Cornell Chronicle [news.cornell.edu]
- 4. University Hospitals Cleveland Medical Center Currently Recruiting People with Early Alzheimer’s Disease for a Clinical Trial Evaluating this compound, a Synthetic Version of Thiamine (Vitamin B1) | News [news.uhhospitals.org]
- 5. Recruiting people with early Alzheimer's Disease for a clinical trial evaluating this compound | Emory University | Atlanta GA [goizuetabrainhealth.emory.edu]
- 6. This compound | ALZFORUM [alzforum.org]
- 7. Novel Treatment Approach to Alzheimer’s Disease Uses Vitamin B1 Derivative [today.ucsd.edu]
- 8. This compound Boosts | Impact [impact.weill.cornell.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Powerful beneficial effects of this compound on cognitive impairment and beta-amyloid deposition in amyloid precursor protein/presenilin-1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Brain Energy Improvement as an Emerging Approach for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Improves Cognition in Alzheimer’s Patients - - Life Extension [lifeextension.com]
- 17. This compound And Glycation - Life Extension [lifeextension.com]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alzdiscovery.org [alzdiscovery.org]
- 23. This compound and Cognitive Decline in Alzheimer's Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial — China Kadoorie Biobank (CKB) [ckbiobank.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Neuroprotective Effects of Benfotiamine In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine, a synthetic, lipid-soluble precursor of thiamine (Vitamin B1), demonstrates significantly higher bioavailability compared to its water-soluble counterparts.[1][2][3] Its neuroprotective properties have been investigated extensively, revealing a multi-faceted mechanism of action that extends beyond its role as a coenzyme in glucose metabolism.[4][5][6] In vitro studies are crucial for elucidating the specific cellular and molecular pathways through which this compound exerts its effects. These studies have shown its potential in mitigating oxidative stress, inflammation, apoptosis, and the accumulation of Advanced Glycation End-products (AGEs), which are all implicated in the pathogenesis of neurodegenerative diseases.[1][7][8]
This document provides a comprehensive overview of the key in vitro assays and protocols used to assess the neuroprotective effects of this compound, supported by quantitative data from published studies and visualizations of the critical signaling pathways involved.
Key Neuroprotective Mechanisms and In Vitro Assessment
This compound's neuroprotective effects are attributed to several interconnected mechanisms. Below are the primary pathways and a summary of in vitro findings.
Attenuation of Oxidative Stress
This compound has been shown to possess direct and indirect antioxidant properties.[1][9] It can reduce levels of reactive oxygen species (ROS) and lipid peroxidation.[6] One of the proposed indirect mechanisms involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, a key regulator of antioxidant enzyme expression.[1][10]
Quantitative Data: Anti-Oxidative Effects of this compound In Vitro
| Cell Line | Stressor | This compound Conc. | Key Finding | Reference |
| Neuroblastoma (Neuro2a) | Paraquat | 50 µM | Significantly improved cell survival against paraquat-induced toxicity. | [3][4] |
| BV-2 Microglia | Lipopolysaccharide (LPS) | 50, 100, 250 µM | Suppressed ROS levels and lipid hydroperoxides.[1] Increased expression of antioxidative enzymes MnSOD, CAT, and GPx.[11] | [1][11] |
| Kidney Cell Lines (3) | NQO, Indoxyl Sulfate, Angiotensin II | Not specified | Prevented oxidative stress induced by various agents. Showed direct antioxidant action. | [1][9] |
| Mouse Model (Noise-Induced) | Noise Exposure | 200 mg/kg | Significantly decreased malondialdehyde (MDA) levels in brain tissue. | [12] |
Signaling Pathway: Nrf2/ARE Activation this compound and its metabolites can trigger the Nrf2/ARE pathway, leading to the transcription of antioxidant genes.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a key enzyme implicated in tau hyperphosphorylation and amyloid-β (Aβ) production, hallmarks of Alzheimer's disease.[8][13] this compound has been shown to inhibit GSK-3β activity by increasing its inhibitory phosphorylation at the Serine 9 residue (pS9-GSK-3β), often via the PI3K/Akt signaling pathway.[8][14][15]
Quantitative Data: GSK-3β Inhibition by this compound In Vitro
| Cell Line/Model | Condition | This compound Conc. | Key Finding | Reference |
| HEK293 APPsw | High Glucose (5.5 g/L) | 40 µg/mL | Significantly enhanced the ratio of phosphorylated GSK-3 to total GSK-3, down-regulating its activity and reducing Aβ production. | |
| APP/PS1 Mouse Model | N/A | 100 & 200 mg/kg | Dose-dependently increased GSK-3β (Ser9) phosphorylation and reduced total GSK-3β enzyme activity in the brain. | [8][16] |
| In Vitro Assay | N/A | Not specified | Decreases GSK-3β activity by increasing phosphorylation at Serine 9. |
Signaling Pathway: Akt/GSK-3β Modulation this compound promotes the phosphorylation and inactivation of GSK-3β, a key neuroprotective mechanism.
Anti-Inflammatory Effects
Neuroinflammation, often mediated by activated microglia, contributes significantly to neuronal damage. This compound exerts anti-inflammatory effects by suppressing the activation of microglia and down-regulating the production of pro-inflammatory mediators like TNF-α, IL-6, COX-2, and nitric oxide (NO).[6][13] This is often achieved by inhibiting key inflammatory signaling pathways such as NF-κB.[17]
Quantitative Data: Anti-Inflammatory Effects of this compound In Vitro
| Cell Line | Stimulant | This compound Conc. | Key Finding | Reference |
| BV-2 Microglia | LPS (1 µg/ml) | 50, 100, 250 µM | Inhibited NO production and iNOS/Cox-2 expression. Decreased TNF-α and IL-6 release by blocking ERK1/2, JNK, and Akt pathways. Suppressed NF-κB translocation. | [17] |
| Macrophage Culture | LPS | Not specified | Blocked COX-2 and lipoxygenase (LOX)-5. Prevented macrophage death. | [6] |
Signaling Pathway: NF-κB Inhibition this compound can prevent the translocation of NF-κB to the nucleus, thereby inhibiting inflammatory gene expression.
Experimental Protocols
The following protocols provide a framework for assessing the neuroprotective effects of this compound. Specific parameters should be optimized for each cell line and experimental setup.
Protocol 2.1: General Cell Culture and Treatment
-
Cell Lines: Use relevant neuronal or glial cell lines, such as human neuroblastoma SH-SY5Y cells, mouse neuroblastoma Neuro2a cells, or BV-2 microglial cells.[4][17][18]
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[18]
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA analysis) and allow them to adhere for 24 hours.[18]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute to final working concentrations in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Treatment:
-
For protective assays, pre-treat cells with various concentrations of this compound (e.g., 50-250 µM) for a specified duration (e.g., 1-2 hours).[11][17]
-
Following pre-treatment, introduce the neurotoxic stressor (e.g., LPS, Paraquat, Aβ peptide) while maintaining the this compound concentration.
-
Incubate for the desired experimental period (e.g., 4 to 24 hours).[3][11]
-
Protocol 2.2: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Setup: Seed cells in a 96-well plate and treat as described in Protocol 2.1.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[18]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[18]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2.3: Measurement of Intracellular ROS (DCFH-DA Assay)
This assay quantifies intracellular reactive oxygen species.
-
Setup: Culture and treat cells in a 96-well plate (preferably black-walled for fluorescence).
-
Dye Loading: Following treatment, wash the cells once with phosphate-buffered saline (PBS). Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[18]
-
Wash: Wash the cells again with PBS to remove excess dye.[18]
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Analysis: Express ROS levels as a percentage relative to the stressor-only treated control.
Protocol 2.4: Western Blot Analysis for Protein Expression/Phosphorylation
This technique is used to detect specific proteins (e.g., p-GSK-3β, total GSK-3β, NF-κB p65, Bcl-2, Bax).
-
Setup: Culture and treat cells in 6-well plates.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[18]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[18]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-GSK-3β, anti-GSK-3β, anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control like β-actin or GAPDH.
Experimental Workflow Visualization
A typical workflow for assessing the neuroprotective effects of this compound in vitro involves multiple stages, from initial cytotoxicity screening to mechanistic pathway analysis.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Thiamine and this compound protect neuroblastoma cells against paraquat and β-amyloid toxicity by a coenzyme-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine [mdpi.com]
- 5. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. europeanreview.org [europeanreview.org]
- 9. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the protective effect of this compound against neurotoxic effects, depression and oxidative stress induced by noise exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound Attenuates Inflammatory Response in LPS Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Benfotiamine in the Management of Diabetic Complications: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of benfotiamine treatment protocols utilized in clinical and preclinical studies for the management of diabetic complications, including neuropathy, nephropathy, and retinopathy. Detailed methodologies from key studies are presented to facilitate the design and implementation of future research in this area.
I. Quantitative Data Summary
The following tables summarize the quantitative data from pivotal studies on the efficacy of benotiamine in treating diabetic complications.
Table 1: this compound in Diabetic Neuropathy
| Study | N | Patient Population | Treatment Groups | Duration | Key Outcomes |
| BENDIP Study (Stracke et al.) [1][2] | 165 | Patients with symmetric, distal diabetic polyneuropathy | 1. This compound 600 mg/day 2. This compound 300 mg/day 3. Placebo | 6 weeks | - Significant improvement in Neuropathy Symptom Score (NSS) with 600 mg/day this compound (p=0.033) compared to placebo.[1] - More pronounced improvement in the higher-dose group.[1] |
| Winkler et al. (1999) [3][4] | 36 | Patients with painful peripheral diabetic neuropathy (HbA1c < 8.0%) | 1. This compound 320 mg/day (with Vitamin B combination) 2. This compound 150 mg/day (monotherapy) 3. Medium dose this compound (with Vitamin B combination) | 6 weeks | - Significant improvement in pain sensation, vibration sensation, and current perception threshold in all groups by week 3 (p < 0.01).[3] - The greatest improvement was observed in the high-dose this compound group.[3] |
| Haupt et al. (BEDIP Study) [5] | 40 | Patients with type 1 or 2 diabetes and polyneuropathy (≤ 2 years) | 1. This compound 400 mg/day (100 mg QID) 2. Placebo | 3 weeks | - Statistically significant improvement in the neuropathy score in the this compound group compared to placebo (p = 0.0287).[5] - Significant decrease in pain in the this compound group (p = 0.0414).[5] |
Table 2: this compound in Diabetic Nephropathy
| Study | N | Patient Population | Treatment Groups | Duration | Key Outcomes |
| Alkhalaf et al. (2010) [6][7][8] | 82 | Patients with type 2 diabetes and microalbuminuria (UAE 15-300 mg/24h) on ACE-I or ARB therapy | 1. This compound 900 mg/day (300 mg TID) 2. Placebo | 12 weeks | - No significant reduction in urinary albumin excretion (UAE) or markers of tubulointerstitial damage (KIM-1) compared to placebo.[6][8] - Significant improvement in thiamine status in the this compound group.[6] |
Table 3: this compound in Experimental Diabetic Retinopathy
| Study | Model | Treatment Groups | Duration | Key Outcomes |
| Hammes et al. (2003) [9][10][11] | Streptozotocin-induced diabetic rats | 1. Diabetic + this compound in diet 2. Diabetic control 3. Non-diabetic control | 36 weeks | - this compound treatment prevented the development of experimental diabetic retinopathy.[9][10] - Inhibited three major pathways of hyperglycemic damage: hexosamine pathway, AGE formation pathway, and protein kinase C (PKC) pathway.[9][11] - Increased transketolase activity by 300-400%.[10] |
II. Experimental Protocols
A. Clinical Trial Protocol: this compound for Diabetic Neuropathy (Adapted from BENDIP Study[1][2])
1. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, phase III clinical trial.
2. Patient Population:
-
Inclusion Criteria: Patients with symmetrical, distal diabetic polyneuropathy.
-
Exclusion Criteria: Not detailed in the provided abstract. A full protocol would specify these.
3. Randomization and Blinding:
-
181 patients were screened, and 165 were randomized into three treatment arms.
-
The study was double-blind, with both patients and investigators unaware of the treatment allocation.
4. Investigational Product and Placebo:
-
Active Treatment: this compound tablets.
-
Dosage Regimens:
-
High Dose: 300 mg twice daily (total 600 mg/day).
-
Low Dose: 150 mg twice daily (total 300 mg/day).
-
-
Placebo: Identical-looking tablets containing no active ingredient.
5. Study Procedures:
-
Screening Phase: Initial assessment of patients for eligibility.
-
Wash-out Phase: A period where patients discontinue any current neuropathy treatments.
-
Treatment Phase (6 weeks): Patients receive the assigned treatment.
-
Assessments:
-
Primary Outcome Measure: Neuropathy Symptom Score (NSS).
-
Secondary Outcome Measures: Total Symptom Score (TSS), which includes assessments of pain, numbness, and burning sensations.
-
6. Statistical Analysis:
-
The primary analysis was performed on both the per-protocol (PP) and intention-to-treat (ITT) populations.
-
Statistical significance was set at p < 0.05.
B. Preclinical Protocol: this compound for Experimental Diabetic Retinopathy (Adapted from Hammes et al.[9][10][11])
1. Animal Model:
-
Species: Wistar rats.
-
Induction of Diabetes: A single intravenous injection of streptozotocin (STZ).
2. Experimental Groups:
-
Group 1: Non-diabetic control rats.
-
Group 2: STZ-induced diabetic rats (untreated).
-
Group 3: STZ-induced diabetic rats treated with this compound.
3. Treatment:
-
Route of Administration: this compound was mixed into the rat chow.
-
Duration: 36 weeks.
4. Outcome Measures:
-
Histopathology of the Retina: Microscopic examination of retinal tissue to assess for vascular damage and other signs of retinopathy.
-
Biochemical Analyses:
-
Measurement of transketolase activity in retinal tissue.
-
Assessment of the activation of the hexosamine pathway, intracellular Advanced Glycation End-product (AGE) formation, and Protein Kinase C (PKC) activity.
-
Measurement of NF-κB activation.
-
5. Methodologies:
-
Transketolase Activity Assay: Spectrophotometric measurement of the conversion of substrates by transketolase.
-
AGE Formation: Quantification of intracellular AGEs using techniques such as ELISA or Western blotting.
-
PKC Activity Assay: Measurement of the phosphorylation of a specific substrate by PKC.
-
NF-κB Activation: Assessed by methods such as electrophoretic mobility shift assay (EMSA) or by measuring the expression of NF-κB target genes.
III. Visualizations
Signaling Pathways
Caption: this compound's mechanism of action in mitigating hyperglycemic damage.
Experimental Workflow
Caption: Workflow of a typical randomized controlled trial for this compound.
References
- 1. This compound in diabetic polyneuropathy (BENDIP): results of a randomised, double blind, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theorthoticgroup.com [theorthoticgroup.com]
- 3. realhealthproducts.com [realhealthproducts.com]
- 4. Effectiveness of different this compound dosage regimens in the treatment of painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study). | Semantic Scholar [semanticscholar.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. A double-blind, randomized, placebo-controlled clinical trial on this compound treatment in patients with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reviewofophthalmology.com [reviewofophthalmology.com]
- 11. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - Watch Related Videos [visualize.jove.com]
Application Notes & Protocols: In Vivo and Ex Vivo Imaging Techniques to Track Benfotiamine Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and proposed methodologies for tracking the biodistribution of benfotiamine, a lipid-soluble thiamine (Vitamin B1) analog. Given the absence of standardized, commercially available in vivo imaging agents for this compound, this document combines a validated ex vivo autoradiography protocol with proposed protocols for cutting-edge in vivo (PET) and ex vivo (Mass Spectrometry Imaging) techniques. These methods are critical for understanding the pharmacokinetics, target engagement, and organ-specific accumulation of this compound and its metabolites.
Introduction: The Challenge of Imaging this compound
This compound is a small, lipophilic prodrug that is converted into physiologically active thiamine pyrophosphate (TPP) within the cell. Its small size and lack of intrinsic imaging properties make its direct visualization in vivo challenging. Standard imaging modalities like MRI and CT cannot detect such molecules at pharmacological concentrations[1]. Therefore, tracking this compound requires specialized techniques that either use labeled versions of the molecule or detect the molecule based on its unique mass.
This guide outlines three powerful approaches:
-
Whole-Body Autoradiography (WBA): A sensitive ex vivo technique using a radiolabeled version of this compound to provide high-resolution images of its distribution in tissue slices. This method has been successfully used to quantify this compound's superior absorption compared to thiamine[2].
-
Positron Emission Tomography (PET): A proposed non-invasive in vivo imaging technique that allows for real-time, quantitative tracking of a positron-emitting radiolabeled this compound analog throughout a living organism[3][4][5].
-
Mass Spectrometry Imaging (MSI): A powerful label-free ex vivo technique that maps the spatial distribution of this compound and its metabolites in tissue sections with high chemical specificity[6][7].
Metabolic Pathway of this compound
This compound is hydrolyzed in the intestine and liver to S-benzoylthiamine (SBT), which is then converted to thiamine. Thiamine is subsequently phosphorylated to its active form, thiamine pyrophosphate (TPP). Understanding this pathway is crucial for interpreting imaging data, as the signal detected may correspond to the parent drug or its various metabolites.
Caption: Metabolic conversion of this compound to its active form, TPP.
Protocol 1: Whole-Body Autoradiography (WBA) with ³H-Benfotiamine
This protocol is based on the validated methodology described by Loew (1996), which provides high-resolution ex vivo visualization and quantification of drug distribution in tissues.
Experimental Workflow
Caption: Workflow for whole-body autoradiography of ³H-benfotiamine.
Detailed Methodology
-
Radiolabeling: Synthesize this compound labeled with tritium (³H). The specific activity should be high enough to allow for detection at expected tissue concentrations.
-
Animal Model: Use appropriate laboratory animals (e.g., C57BL/6 mice, 8-10 weeks old). House animals in accordance with institutional guidelines.
-
Administration:
-
Prepare a formulation of ³H-benfotiamine for the desired route of administration (e.g., suspended in 0.5% carboxymethyl cellulose for oral gavage).
-
Administer a precise dose to each animal. A typical dose might be 10 mg/kg body weight containing 200 µCi of radioactivity[2].
-
-
Distribution and Sample Collection:
-
At predetermined time points post-administration (e.g., 45 min, 2h, 8h, 24h, 48h), euthanize the animals using an approved method.
-
Immediately freeze the entire animal carcass by immersion in a hexane/solid CO₂ bath (-70°C) without disturbing the internal organs.
-
-
Cryosectioning:
-
Embed the frozen carcass in a carboxymethyl cellulose block.
-
Using a large-format cryomicrotome, cut thin (e.g., 20-40 µm) sagittal sections of the entire animal.
-
Mount the sections onto adhesive tape and freeze-dry.
-
-
Imaging:
-
Place the mounted, dried sections in an exposure cassette against a phosphor imaging screen or autoradiography film.
-
Include calibrated tritium standards to enable quantification.
-
Expose for a sufficient duration (days to weeks) depending on the radioactivity level.
-
-
Data Analysis:
-
Scan the imaging screen or develop the film to obtain a digital image.
-
Using densitometry software, measure the signal intensity in various organs and tissues (e.g., brain, liver, kidney, muscle).
-
Convert signal intensity to radioactivity concentration (µmol/mg tissue) by comparing with the standards curve[2].
-
Data Presentation
The following table summarizes representative quantitative data adapted from autoradiographic studies, demonstrating the superior tissue incorporation of this compound compared to water-soluble thiamine hydrochloride.
| Organ | This compound Incorporation (Relative Units) | Thiamine HCl Incorporation (Relative Units) | Fold Increase with this compound |
| Brain | 25 | 1 | 25x |
| Muscle | 20 | 4 | 5x |
| Liver | 40 | 1 | 40x |
| Kidney | 40 | 2 | 20x |
| Blood | 15 | 1.5 | 10x |
| Data are illustrative and based on findings that this compound leads to 5- to 40-fold higher incorporation in tissues compared to thiamine[2]. |
Protocol 2: Positron Emission Tomography (PET) Imaging (Proposed)
This proposed protocol outlines a framework for developing a true in vivo imaging method for this compound using PET, based on established principles for small molecule radiotracer development[3][8].
Experimental Workflow
Caption: Proposed workflow for in vivo PET imaging of this compound.
Detailed Methodology
-
Radiotracer Development (Pre-clinical Step):
-
Radionuclide Selection: Choose a suitable positron-emitter. Fluorine-18 (¹⁸F, t½=109.7 min) is often preferred for its half-life, which allows for synthesis and imaging over several hours. Carbon-11 (¹¹C, t½=20.4 min) is an alternative for tracking initial, rapid uptake.
-
Synthesis: Design a synthetic route to label this compound or a close analog with the chosen radionuclide (e.g., [¹⁸F]fluorobenzo-thiamine). This involves synthesizing a precursor molecule amenable to radiolabeling.
-
Purification & QC: After radiosynthesis, purify the radiotracer using High-Performance Liquid Chromatography (HPLC). Perform quality control to determine radiochemical purity, molar activity, and stability.
-
-
Animal Preparation:
-
Fast the animal (e.g., rat or mouse) for 4-6 hours to reduce metabolic variability.
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Place a catheter in the tail vein for intravenous injection of the radiotracer.
-
-
PET/CT Imaging:
-
Position the anesthetized animal in the PET/CT scanner.
-
Administer a bolus injection of the radiolabeled this compound tracer (e.g., 5-10 MBq) via the tail vein catheter[3].
-
Immediately begin a dynamic PET scan for 60-90 minutes to capture the initial distribution and pharmacokinetics. A CT scan is performed before or after the PET scan for anatomical co-registration.
-
Alternatively, static scans can be acquired at specific time points (e.g., 30, 60, 120 minutes post-injection).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the raw PET data using an appropriate algorithm (e.g., OSEM3D). Co-register the PET images with the CT scan for anatomical reference.
-
Draw Regions of Interest (ROIs) over major organs (brain, liver, kidneys, heart, muscle) on the co-registered images.
-
Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the tracer over time.
-
Calculate the Standardized Uptake Value (SUV) for each organ at various time points to provide a semi-quantitative measure of tracer accumulation. SUV = [Tissue Radioactivity (MBq/g)] / [Injected Dose (MBq) / Body Weight (g)].
-
Protocol 3: Mass Spectrometry Imaging (MSI) (Proposed)
MSI is a label-free technique that measures the spatial distribution of molecules directly from tissue sections. It offers high chemical specificity, allowing for simultaneous detection of the parent drug and its metabolites.
Experimental Workflow
Caption: Proposed workflow for ex vivo Mass Spectrometry Imaging.
Detailed Methodology
-
Animal Dosing:
-
Administer a therapeutic dose of unlabeled this compound to the animal model via the intended clinical route (e.g., oral gavage).
-
Include a control group of animals that do not receive the drug.
-
-
Tissue Collection and Preparation:
-
At selected time points, euthanize the animals and rapidly excise the organs of interest (e.g., brain, liver, kidney).
-
Snap-freeze the tissues in liquid nitrogen or on dry ice to preserve both the tissue morphology and the chemical integrity of the analytes.
-
Using a cryostat, cut thin tissue sections (e.g., 10-12 µm).
-
Thaw-mount the sections onto conductive glass slides (e.g., ITO-coated slides).
-
-
Matrix Application:
-
Apply a suitable matrix compound (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid for MALDI) uniformly over the tissue section. The matrix is crucial for absorbing laser energy and facilitating ionization of the analyte. An automated sprayer is recommended for reproducible matrix coating.
-
-
MSI Data Acquisition:
-
Load the prepared slide into a MALDI mass spectrometer.
-
Define the region of the tissue to be analyzed.
-
Acquire mass spectra at discrete positions across the tissue section, creating a grid of pixels. The mass spectrometer records a full mass spectrum for each pixel. The parent ion for thiamine has a mass/charge ratio of approximately 265.0[9].
-
-
Data Analysis and Image Generation:
-
Use specialized imaging software to process the acquired data.
-
Generate ion images by plotting the intensity of specific mass-to-charge ratios (m/z) corresponding to this compound and its known metabolites (e.g., S-benzoylthiamine, thiamine) at each pixel coordinate.
-
Overlay the ion images with an optical image of the tissue section to correlate drug distribution with tissue histology.
-
References
- 1. Single-Molecule Tracking in Living Cells Using Single Quantum Dot Applications [thno.org]
- 2. Comparative autoradiographic investigations on the tissue distribution of this compound versus thiamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Benfotiamine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of benfotiamine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a synthetic, lipid-soluble derivative of thiamine (Vitamin B1).[1][2] Its enhanced lipophilicity allows for greater bioavailability compared to water-soluble thiamine salts.[1][3] However, despite being termed "lipid-soluble," this compound is paradoxically poorly soluble in water, as well as in many common organic solvents, which presents a significant challenge for preparing stock solutions and achieving desired concentrations in aqueous cell culture media for in vitro experiments.[1][4]
Q2: What are the reported solubility values for this compound in common laboratory solvents?
The reported solubility of this compound can vary between suppliers and studies. It is characterized as very sparingly soluble in water and has demonstrated limited solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[4] Some reports indicate it is slightly soluble in DMSO, while others show very low quantitative values.[2][5] It has also been noted to be soluble in ammonium hydroxide.[2]
Q3: How does this compound exert its effects in a cellular context?
Once administered, this compound is typically dephosphorylated by enzymes like ecto-alkaline phosphatases to form S-benzoylthiamine.[1][4] This lipophilic metabolite can more readily pass through cell membranes. Inside the cell, thioesterases convert S-benzoylthiamine into active thiamine, which is then phosphorylated to thiamine pyrophosphate (TPP).[1][6] TPP is a crucial coenzyme for enzymes like transketolase in the pentose phosphate pathway.[6] By boosting transketolase activity, this compound helps to redirect harmful metabolic intermediates associated with hyperglycemia, thereby mitigating cellular damage.[6][7]
Q4: Can I dissolve this compound directly in my cell culture medium?
Directly dissolving this compound in aqueous cell culture media is generally not feasible due to its poor water solubility.[4][8] This approach would likely result in an incomplete dissolution and an inaccurate final concentration, making experimental results unreliable. A concentrated stock solution in a suitable solvent is typically required.
Q5: Are there stability concerns I should be aware of when working with this compound solutions?
This compound is generally stable as a solid under normal storage conditions.[9] However, the stability of this compound in solution, particularly in aqueous media over long incubation periods, can be a concern. Issues such as precipitation out of a supersaturated solution can occur.[10][11] It is advisable to prepare fresh dilutions from a stock solution for each experiment and to visually inspect the media for any signs of precipitation throughout the experiment.
Data Presentation
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| Water | Insoluble / <2.3 mg/mL | [4][5][12] |
| DMSO | Slightly soluble / <4.66 mg/mL / ≥50 mg/mL / 0.01 mg/mL | [2][5][12][13] |
| Ethanol | Insoluble / <2.83 mg/mL | [4][12] |
| Ammonium Hydroxide (0.1 M) | ~1 mg/mL | [2] |
| 5% TFA | 6 mg/mL | [14] |
| Hydroxypropyl-β-cyclodextrin (200mM) | Forms a homogenous solution | [4] |
Note: The significant variation in reported DMSO solubility may be due to differences in the purity of this compound, the hydration state of the DMSO, temperature, and the methods used for determination (kinetic vs. thermodynamic solubility).
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[11] It occurs because this compound is poorly soluble in the aqueous environment of the culture medium once the DMSO is diluted.[11]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a preliminary solubility test in your specific medium.[11] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid shift in solvent polarity, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture media. Add this intermediate solution to the final volume of media. Always add the stock solution to the media dropwise while gently vortexing to ensure rapid dispersal.[10][11] |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.[11] |
| High DMSO Concentration | While DMSO aids in initial dissolution, high final concentrations (>0.5%) can be toxic to cells and may still not prevent precipitation of highly insoluble compounds. | Aim for a final DMSO concentration of 0.1% or lower. This may require preparing a more concentrated initial stock if a high final this compound concentration is needed, which can be challenging. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: My media containing this compound appeared clear initially, but after several hours or a day in the incubator, I notice a cloudy or crystalline precipitate. What is the cause?
Answer: Delayed precipitation suggests that the initial solution was supersaturated and thermodynamically unstable. Over time, under incubation conditions, the compound begins to fall out of solution.[10]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Supersaturation | The initial concentration, while appearing dissolved, is above the true thermodynamic solubility limit of this compound in the complex environment of the cell culture medium. | Reduce the final working concentration of this compound to a level below its thermodynamic solubility. Even if a higher concentration appears to dissolve initially, it may not be stable for the duration of the experiment. |
| Interaction with Media Components | This compound may interact with salts, proteins (from serum), or other components in the media over time, forming insoluble complexes.[15][16] | Test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) to determine if media components are contributing to the precipitation. If serum is a factor, consider reducing the serum percentage during treatment, if experimentally viable. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of the compound. | Ensure the medium is adequately buffered (e.g., with HEPES) if your experimental setup is prone to significant pH shifts. Monitor the pH of your culture medium. |
| Media Evaporation | In long-term experiments, evaporation from culture plates can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. For long-term cultures, use plates with low-evaporation lids or seal the plates with gas-permeable membranes.[11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent (DMSO)
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Note: Use fresh DMSO as it is hygroscopic, and absorbed water can reduce solubility.[5]
-
Dissolution: Vortex the solution vigorously. Gentle warming in a 37°C water bath may aid dissolution. Ensure the solid is completely dissolved before use.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to ensure sterility.
-
Storage: Aliquot the stock solution into small volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is adapted from procedures used to solubilize hydrophobic drugs for administration and can be applied to in vitro assays.[4]
-
Prepare Cyclodextrin Solution: Prepare a 200 mM solution of HP-β-CD in sterile, purified water.
-
Add this compound: Add the solid this compound to the HP-β-CD solution. The amount will need to be determined empirically based on the desired final concentration.
-
Form Inclusion Complex: Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex, which results in a homogenous solution.[4]
-
Sterilization and Storage: Filter the resulting solution through a 0.22 µm syringe filter. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
-
Application: This aqueous stock can then be diluted into the cell culture medium. Remember to include a vehicle control using the HP-β-CD solution alone.
Mandatory Visualizations
Caption: this compound is converted to lipophilic S-benzoylthiamine, enabling cellular entry.
Caption: A logical workflow to diagnose and solve this compound precipitation issues.
Caption: A systematic approach to determine the maximum soluble concentration in media.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. news-medical.net [news-medical.net]
- 4. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility enhancement of this compound, a lipid derivative of thiamine by solid dispersion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemos.de [chemos.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. raybiotech.com [raybiotech.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. cellculturedish.com [cellculturedish.com]
- 16. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benfotiamine in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of benfotiamine in various cell culture media. The following guides and FAQs address common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
A1: this compound (S-benzoylthiamine O-monophosphate) is a synthetic, lipid-soluble precursor of thiamine (Vitamin B1). Unlike thiamine, which requires specific transporters, this compound's mechanism of cellular entry is a multi-step process. First, it is dephosphorylated by ecto-alkaline phosphatases present on the cell membrane or in the culture medium to form S-benzoylthiamine (S-BT).[1][2] S-BT is a lipophilic molecule that can readily diffuse across cell membranes. Once inside the cell, thioesterases hydrolyze S-BT to release thiamine.[1] The cell then converts thiamine into its active form, thiamine diphosphate (ThDP), a critical coenzyme in glucose metabolism.[1][3]
Q2: How should I prepare and store a this compound stock solution for cell culture experiments?
A2: this compound is sparingly soluble in water but solubility increases at a slightly alkaline pH (pH > 8).[2][4] For cell culture use, it is often dissolved in a mixture of ethanol and water, with HCl added to achieve a homogenous solution, or solubilized using agents like hydroxypropyl-β-cyclodextrin.[5][6] A common practice is to prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO or an appropriate solvent mixture and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid cytotoxicity.
Q3: Is this compound stable under standard cell culture conditions (37°C, 5% CO₂)?
A3: this compound is considered a fairly stable compound.[2] However, its stability in solution is pH-dependent.[7] In the physiological pH range of most cell culture media (pH 7.2-7.4), it is relatively stable. The primary concern is not the degradation of the parent compound itself, but its enzymatic conversion to S-benzoylthiamine and subsequently to thiamine.[1] Thiamine itself is less stable and can be degraded by factors such as heat and oxidation.[8][9][10] Therefore, for long-term experiments, it is advisable to replenish the medium containing this compound periodically (e.g., every 24-48 hours) to ensure a consistent supply of its active metabolites.
Q4: Which analytical method is recommended for measuring this compound concentration in my samples?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used, reliable, and accessible method for quantifying this compound in bulk form and in various solutions.[11][12] Typical methods use a C18 column with a mobile phase consisting of an acetonitrile and buffer mixture (e.g., ammonium acetate or phosphate buffer), with detection commonly set between 245-249 nm.[11] For more detailed studies involving the analysis of its metabolites like thiamine and ThDP, or for detecting degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its higher sensitivity and specificity.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Cellular Effect | 1. Insufficient Conversion: The cell line may have low ecto-alkaline phosphatase activity, leading to inefficient conversion of this compound to the membrane-permeable S-benzoylthiamine (S-BT).[1][5] 2. Degradation of Thiamine: The active metabolite, thiamine, may be degrading in the medium over the course of a long experiment.[10] 3. Low Compound Concentration: The effective concentration at the cellular level may be lower than anticipated. | 1. Confirm the expression of alkaline phosphatases in your cell line. Consider pre-incubating this compound in medium containing serum (which has phosphatases) before adding it to cells, or compare its efficacy directly with cell-permeable thiamine disulfide derivatives (e.g., sulbutiamine). 2. Replenish the cell culture medium with freshly prepared this compound every 24-48 hours. 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations used in the literature often range from 50 µM to 200 µM.[6][13] |
| Precipitation in Media | Poor Solubility: this compound has limited solubility in neutral aqueous solutions. Adding a concentrated stock solution directly to the medium can cause it to precipitate. | 1. Prepare the final working concentration by diluting the stock solution in a small volume of medium first, vortexing gently, and then adding it to the bulk culture medium. 2. Ensure the final solvent concentration (e.g., DMSO) is low and compatible with your cells. 3. Visually inspect the medium under a microscope after adding the compound to ensure no precipitation has occurred. |
| Difficulty Quantifying with HPLC | Methodological Issues: Poor peak shape, low sensitivity, or interfering peaks from media components can hinder accurate quantification. | 1. Optimize Mobile Phase: Adjust the buffer pH and acetonitrile/methanol ratio to improve peak shape and resolution.[11] 2. Sample Preparation: Use a solid-phase extraction (SPE) or protein precipitation step (e.g., with cold acetonitrile) to clean up samples from complex matrices like cell lysates or serum-containing media.[14] 3. Check Wavelength: Ensure the UV detector is set to the optimal wavelength for this compound (around 245-249 nm).[11] |
Data Summary
| Parameter | Description | Reference |
| Chemical Name | S-benzoylthiamine O-monophosphate | |
| Molecular Formula | C₁₉H₂₃N₄O₆PS | [15] |
| Mechanism | Prodrug; dephosphorylated to S-benzoylthiamine (S-BT), which enters cells and is converted to thiamine. | [1][2] |
| Solubility | Sparingly soluble in water at neutral pH; solubility increases at alkaline pH. Soluble in organic solvents like DMSO or ethanol/water mixtures. | [2][4][6] |
| Active Metabolites | S-benzoylthiamine (S-BT), Thiamine, Thiamine Diphosphate (ThDP). | [1] |
| Commonly Used Media | Has been used in DMEM and other standard media for culturing endothelial cells, myotubes, and neuroblastoma cells. | [3][5][13] |
| Typical Concentration | 50 µM - 200 µM in cell culture experiments. | [6][13] |
| Analytical Methods | RP-HPLC with UV detection (245-249 nm); LC-MS/MS for metabolites. | [8][11] |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium (e.g., DMEM + 10% FBS) under standard incubation conditions.
1. Materials:
- This compound powder
- DMSO (or other suitable solvent)
- Complete cell culture medium of choice (e.g., DMEM + 10% FBS + 1% Pen/Strep)
- Sterile microcentrifuge tubes or culture plates
- Calibrated incubator (37°C, 5% CO₂)
- HPLC system with UV detector and a C18 column
- Acetonitrile (HPLC grade)
- Ammonium acetate or phosphate buffer (HPLC grade)
2. Procedure:
- Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare Working Solution: Spike the complete cell culture medium with the this compound stock solution to a final concentration of 100 µM. Ensure the final DMSO concentration is ≤0.1%. Prepare a sufficient volume for all time points.
- Set Up Time Points: Aliquot 1 mL of the this compound-containing medium into sterile, labeled microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
- Time 0 Sample: Immediately process the "Time 0" sample.
- Take 200 µL of the medium.
- Add 400 µL of cold acetonitrile (2:1 ratio) to precipitate proteins and halt enzymatic activity.[14]
- Vortex vigorously for 30 seconds.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an HPLC vial.
- Store at -80°C until analysis.
- Incubation: Place the remaining tubes in the 37°C, 5% CO₂ incubator.
- Collect and Process Samples: At each subsequent time point (2, 4, 8, 24, 48, 72 hours), remove the corresponding tube from the incubator and process it immediately as described in step 4.
- HPLC Analysis:
- Analyze all samples by a validated RP-HPLC method.[11]
- Example conditions: C18 column, mobile phase of Acetonitrile:50mM Ammonium Acetate Buffer (pH 6.0) in a 60:40 ratio, flow rate of 1.0 mL/min, and detection at 245 nm.
- Generate a standard curve using known concentrations of this compound prepared in the same medium and processed identically.
- Data Analysis:
- Calculate the concentration of this compound remaining at each time point using the standard curve.
- Plot the percentage of this compound remaining versus time.
- Calculate the half-life (t½) from the degradation curve.
Mandatory Visualizations
Caption: Metabolic pathway of this compound to its active form, ThDP.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpcbs.com [ijpcbs.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. alzdiscovery.org [alzdiscovery.org]
Technical Support Center: Benfotiamine in Murine Neuroprotection Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of benfotiamine in neuroprotection studies in mice. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and summaries of quantitative data from key studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a typical starting dose for this compound in mouse neuroprotection studies?
A common and effective dosage range for this compound in mice is between 100-200 mg/kg/day.[1][2] Studies on Alzheimer's disease models (APP/PS1 mice) have demonstrated dose-dependent neuroprotective effects at 50, 100, and 200 mg/kg/day, with higher doses showing more robust improvements in spatial memory and reduction in amyloid plaques.[3][4] In mouse models of tauopathy, a dose of 200 mg/kg/day has been shown to increase lifespan and reduce neurofibrillary tangles.[1][5]
Q2: What is the most effective route of administration for this compound in mice?
Oral administration is the most common and effective route due to this compound's metabolic pathway.[6] It can be administered via:
-
Dietary Admixture: Incorporating this compound directly into the rodent chow is effective for chronic studies and reduces handling stress.[1]
-
Oral Gavage: This method ensures precise dosing and is suitable for shorter-term studies or when dietary intake is a concern.[2]
-
Drinking Water: Administering this compound in the drinking water is another viable option for reducing stress.[7]
Because this compound must be dephosphorylated in the intestine to the lipophilic S-benzoylthiamine (S-BT) to be absorbed, the oral route is considered the most effective.[6]
Q3: Does this compound cross the blood-brain barrier (BBB)?
The evidence regarding BBB penetrance has been mixed, but several studies confirm that oral this compound administration does increase thiamine levels in the brain.[1] In Alzheimer's mouse models, treatment significantly increased brain thiamine levels.[1] Similarly, in a rat model, this compound treatment (150 mg/kg for 30 days) increased thiamine diphosphate (ThDP) concentrations in the hippocampus and entorhinal cortex.[1][6] While the increase in the brain is less pronounced than in the blood or liver, it is sufficient to exert neuroprotective effects.[5]
Q4: What are the primary neuroprotective mechanisms of this compound?
This compound exerts its neuroprotective effects through multiple mechanisms:
-
Inhibition of Glycogen Synthase Kinase 3 (GSK-3β): this compound treatment has been shown to suppress the activity of GSK-3β, a key enzyme involved in tau hyperphosphorylation and amyloid-β production.[6][8]
-
Activation of the Nrf2/ARE Pathway: It stimulates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, which upregulates the expression of numerous antioxidant enzymes, thereby reducing oxidative stress.[5][6][9]
-
Reduction of Advanced Glycation End-products (AGEs): this compound helps decrease the accumulation of toxic AGEs, which are linked to aging and neurodegeneration.[1][8]
-
Anti-inflammatory Effects: It can suppress the activation of microglia and reduce the production of pro-inflammatory mediators.[6][8]
Q5: My results are inconsistent. What common experimental pitfalls should I check?
Inconsistent results can arise from several factors:
-
Dosage and Preparation: Ensure the this compound dose is calculated correctly based on the animal's weight and that the compound is properly dissolved or suspended in its vehicle for consistent administration.
-
Animal Strain and Model: The specific mouse model of neurodegeneration can significantly impact outcomes. Ensure the model is appropriate for the mechanism you are studying.
-
Treatment Duration: Chronic administration is often necessary. For example, studies in APP/PS1 mice have used an 8-week treatment period to observe significant effects.[2][4]
-
Thiamine in Diet: Standard rodent chow contains thiamine. Be aware that mice fed a thiamine-rich diet may show less of an increase in brain ThDP content after this compound treatment compared to animals on a less fortified diet.[2]
-
Outcome Measures: Ensure that behavioral tests are conducted consistently and that biochemical and histological analyses are properly validated.
Quantitative Data from Murine Studies
The following tables summarize this compound dosages and their effects across different neurodegenerative disease models in mice.
Table 1: this compound in Alzheimer's Disease & Tauopathy Mouse Models
| Mouse Model | This compound Dose (mg/kg/day) | Administration Route | Duration | Key Neuroprotective Outcomes | Reference(s) |
| APP/PS1 (Alzheimer's) | 100 - 200 | Oral | 8 weeks | Enhanced spatial memory, reduced amyloid plaque numbers, and decreased phosphorylated tau levels. | [1][2] |
| APP/PS1 (Alzheimer's) | 50, 100, 200 | Oral | 8 weeks | Dose-dependent improvement in spatial memory and reduction in amyloid plaques and phosphorylated tau. | [3][4] |
| P301S (Tauopathy) | 200 | Dietary Admixture | Chronic | Increased lifespan by 21%, improved behavior, reduced neurofibrillary tangles, and prevented motor neuron death. | [1][5] |
Table 2: this compound in Other Neurodegeneration & Stress Mouse Models
| Mouse Model | This compound Dose (mg/kg/day) | Administration Route | Duration | Key Neuroprotective Outcomes | Reference(s) |
| MPTP-induced (Parkinson's) | Not Specified | Not Specified | 28 days | Improved motor function, protected dopaminergic neurons, and activated the Nrf2 pathway. | [9] |
| Stress-induced | 200 | Oral (Drinking Water) | 20 days | Prevented stress-induced suppression of hippocampal neurogenesis and reduced anxiety-like behavior. | [7] |
| Predator Stress / Forced Swim | 200 | Oral Gavage | 2 weeks | Improved learning and extinction of contextual fear; reduced stress-induced behaviors associated with GSK-3β. | [10] |
Experimental Protocols
Protocol 1: this compound Administration via Oral Gavage
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder based on the mean body weight of the experimental group and the target dose (e.g., 100 mg/kg).
-
Prepare a vehicle solution, such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Suspend the this compound powder in the vehicle. Vortex thoroughly before each gavage to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Handling:
-
Gently restrain the mouse, ensuring it can breathe comfortably.
-
Measure the distance from the mouse's incisors to the xiphoid process to estimate the correct gavage needle length.
-
-
Administration:
-
Use a proper-sized, ball-tipped gavage needle.
-
Insert the needle gently into the esophagus. Do not force it.
-
Slowly administer the prepared this compound suspension. The typical volume for a mouse is 5-10 mL/kg.
-
Return the mouse to its home cage and monitor for any signs of distress.
-
Protocol 2: Morris Water Maze for Spatial Memory Assessment
This protocol is adapted from methodologies used in Alzheimer's model studies.[3]
-
Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in one quadrant. Visual cues are placed around the pool.
-
Acquisition Phase (4 days, 4 trials/day):
-
Place the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-20 seconds.
-
If it fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-20 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the mouse in the quadrant opposite to where the platform was located.
-
Allow the mouse to swim freely for 60 seconds.
-
Use a tracking system to record the time spent in the target quadrant and the number of crossings over the former platform location.
-
Visualizations: Pathways and Workflows
Diagram 1: this compound's Neuroprotective Signaling Pathways
Caption: Key signaling pathways modulated by this compound for neuroprotection.
Diagram 2: General Experimental Workflow for a Murine Study
Caption: A standard workflow for in vivo this compound neuroprotection studies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. This compound protects MPTP-induced Parkinson's disease mouse model via activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Benfotiamine Absorption in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with benfotiamine absorption in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic, lipid-soluble derivative of thiamine (Vitamin B1).[1] It exhibits significantly higher bioavailability compared to water-soluble thiamine salts, leading to plasma thiamine levels that are approximately five times higher.[1][2][3] This enhanced absorption is crucial for studies investigating the therapeutic potential of thiamine in conditions like diabetic complications, neurodegenerative diseases, and inflammation.[1][4]
Q2: How is this compound absorbed in animal models?
Following oral administration, this compound is dephosphorylated in the small intestine to form S-benzoylthiamine. This lipophilic metabolite is readily absorbed across the intestinal epithelium into the bloodstream. Within erythrocytes and the liver, S-benzoylthiamine is then converted into biologically active thiamine.[1][4]
Q3: What are the main advantages of using this compound over thiamine hydrochloride in animal studies?
The primary advantage is its superior bioavailability. Due to its lipid-soluble nature, this compound bypasses the saturable, carrier-mediated transport system required by water-soluble thiamine, resulting in more efficient absorption and higher tissue concentrations of thiamine and its active metabolite, thiamine diphosphate (TDP).[1][4]
Troubleshooting Guide
Issue 1: High Variability in Plasma/Tissue Thiamine Levels
Q: My experimental results show significant variability in thiamine concentrations between animals in the same treatment group. What could be the cause?
A: High variability can stem from several factors throughout the experimental workflow. Here are some common causes and troubleshooting steps:
-
Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or aspiration.
-
Vehicle and Formulation Issues: this compound is poorly soluble in water.[9] Inconsistent suspension of this compound in the dosing vehicle can lead to variable dosing.
-
Solution: Prepare fresh dosing solutions daily and ensure the suspension is homogenous by vortexing or stirring immediately before each administration. Consider using a vehicle that improves solubility, such as a suspension with 0.5% w/v sodium carboxymethylcellulose.[10]
-
-
Influence of Gut Microbiota: The gut microbiome can influence thiamine absorption and metabolism.[11][12][13][14] Variations in the gut flora between animals can contribute to different absorption rates.
-
Solution: While difficult to control completely, co-housing animals for an acclimation period before the study can help normalize their gut microbiota.
-
-
Sample Handling and Processing: Thiamine and its phosphate esters are sensitive to degradation.
Issue 2: Lower-Than-Expected Thiamine Levels in Target Tissues
Q: I am not observing the expected increase in thiamine or thiamine diphosphate (TDP) in the brain or other target tissues. What can I do?
A: This can be a complex issue related to the formulation, dosage, or duration of the study.
-
Suboptimal Formulation: The poor aqueous solubility of this compound can limit its absorption.
-
Solution: Consider advanced formulation strategies to enhance solubility. Solid dispersions using hydrophilic polymers like PVP K-30 or HPMC have been shown to significantly improve the dissolution of this compound.[9] Another potential strategy is the use of cyclodextrins to form inclusion complexes, which can enhance the bioavailability of lipophilic compounds.[15][16]
-
-
Insufficient Dosage or Treatment Duration: The dose or duration of this compound administration may not be sufficient to produce a measurable increase in specific tissues, particularly the brain.
-
Solution: Review the literature for effective dose ranges in your specific animal model and for your research question. Some studies have used doses up to 150 mg/kg in rats to achieve increased brain TDP levels.[17] Chronic administration may be necessary to see significant accumulation in certain tissues.[1]
-
-
Dietary Factors: The composition of the animal's diet can influence nutrient absorption.
-
Solution: Ensure a consistent and standardized diet across all experimental groups. High-fat diets may influence the absorption of lipid-soluble compounds.
-
Quantitative Data on this compound Bioavailability
| Parameter | This compound | Thiamine Hydrochloride | Fold Increase | Animal Model/Species | Reference |
| Plasma Thiamine Bioavailability | 1147.3 ± 490.3% | 100% | ~11.5x | Healthy Chinese Volunteers | [3][18] |
| Erythrocyte TDP Bioavailability | 195.8 ± 33.8% | 100% | ~2x | Healthy Chinese Volunteers | [3][18] |
| Maximum Plasma Thiamine Levels | ~5x higher | Baseline | ~5x | Not Specified | [2][3] |
Experimental Protocols
1. Protocol for Oral Gavage of this compound in Rats
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v sodium carboxymethylcellulose in sterile water)
-
Appropriately sized gavage needles (16-18 gauge for adult rats) with a ball tip
-
Syringes
-
Scale
-
-
Procedure:
-
Weigh the rat to calculate the precise dosing volume (not to exceed 20 ml/kg).[7]
-
Prepare a fresh suspension of this compound in the chosen vehicle. Ensure it is thoroughly mixed before drawing it into the syringe.
-
Measure the gavage needle against the rat, from the tip of the nose to the last rib, to determine the correct insertion depth. Mark the needle if necessary.[7]
-
Restrain the rat securely, holding it in an upright position to straighten the esophagus.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force.[5][7]
-
Slowly administer the this compound suspension.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.[8]
-
2. Protocol for Quantification of Thiamine and its Esters in Rat Brain Tissue by HPLC
-
Sample Preparation:
-
Rapidly dissect brain tissue on an ice-cold plate.
-
Weigh the tissue and homogenize it in perchloric acid (HClO4).
-
Centrifuge the homogenate and collect the supernatant.
-
-
Derivatization:
-
HPLC Analysis:
-
Column: A reversed-phase C18 or RP-amide C16 column.[19]
-
Mobile Phase: An isocratic mobile phase, often containing a phosphate buffer and methanol.
-
Detection: A fluorescence detector.
-
Quantification: Calculate the concentrations of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP) by comparing the peak areas or heights to those of known standards.[2][4]
-
Visualizations
Caption: this compound absorption and conversion pathway.
Caption: Troubleshooting workflow for high data variability.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Solubility enhancement of this compound, a lipid derivative of thiamine by solid dispersion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecronicon.net [ecronicon.net]
- 11. Frontiers | Intermediate role of gut microbiota in vitamin B nutrition and its influences on human health [frontiersin.org]
- 12. news-medical.net [news-medical.net]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. eaglebio.com [eaglebio.com]
- 19. Determination of thiamine and its phosphate esters in rat tissues analyzed as thiochromes on a RP-amide C16 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Benfotiamine's Variable Effects in Clinical Studies
For researchers, scientists, and drug development professionals, navigating the nuances of benfotiamine's clinical effects is critical for successful experimental design and therapeutic application. This guide provides in-depth troubleshooting advice and detailed information to address the variability observed in clinical studies.
Frequently Asked Questions (FAQs)
Q1: Why do the clinical effects of this compound appear to be inconsistent across different studies?
A1: The variable effects of this compound in clinical trials can be attributed to several key factors:
-
Dosage and Duration: Early studies may have used dosages that were not sufficient to elicit a therapeutic response, or the treatment duration may have been too short to observe significant changes, particularly in chronic conditions.[1][2][3] For instance, some studies on diabetic polyneuropathy showed a dose-dependent effect, with higher doses leading to more significant improvements in neuropathic symptoms.[1][3]
-
Patient Population: The underlying patient pathophysiology plays a crucial role. The effects of this compound may differ between patients with type 1 versus type 2 diabetes, or in individuals with varying degrees of neuropathy or nephropathy at baseline.[1][4][5] A clinical trial on type 1 diabetics with almost normal nerve function at the outset was questioned for its design, as there was little room for meaningful improvement.[6]
-
Bioavailability and Metabolism: Although this compound has significantly higher bioavailability than water-soluble thiamine, individual differences in absorption and metabolism can still lead to variable intracellular levels of the active form, thiamine diphosphate (TDP).[7][8][9][10][11] this compound is a lipid-soluble thiamine precursor that is dephosphorylated to S-benzoylthiamine and then hydrolyzed to thiamine.[9][10]
-
Endpoint Selection: The choice of primary and secondary endpoints can greatly influence the reported outcomes. Some studies showing no significant effect on primary endpoints like urinary albumin excretion did report improvements in thiamine status.[12] Other studies have focused on symptomatic relief, which can be subjective, versus more objective measures like nerve conduction velocity.[1][5]
-
Concomitant Medications: The potential for drug interactions exists. For example, medications that affect fat absorption, like orlistat, could theoretically reduce the bioavailability of lipid-soluble this compound.[13] Also, since this compound can improve glucose metabolism, it might enhance the effects of antidiabetic drugs, necessitating careful monitoring.[13]
Q2: What is the primary mechanism of action of this compound, and how does it relate to its therapeutic targets?
A2: this compound's primary mechanism revolves around its ability to increase intracellular levels of thiamine pyrophosphate (TPP), a critical coenzyme in glucose metabolism.[8][10] This leads to the activation of the enzyme transketolase, which shunts excess glucose metabolites away from harmful pathways.[8][13]
The key therapeutic actions include:
-
Inhibition of Advanced Glycation End-products (AGEs): By activating the pentose phosphate pathway, this compound reduces the accumulation of triosephosphates like glyceraldehyde-3-phosphate and fructose-6-phosphate, which are precursors to AGEs.[7][8][14] AGEs are implicated in the pathogenesis of diabetic complications.[7][15]
-
Modulation of Damaging Metabolic Pathways: this compound has been shown to inhibit three major pathways of hyperglycemic damage: the hexosamine pathway, the AGE formation pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[10]
-
Anti-inflammatory and Antioxidant Effects: this compound can inhibit the activation of the pro-inflammatory transcription factor NF-κB and has direct antioxidant properties.[13][16] It may also exert antioxidative effects through the stimulation of the Nrf2/antioxidant response element (ARE) pathway.[10]
Troubleshooting Experimental Design
Problem: Lack of significant effect on primary endpoints in a diabetic nephropathy trial.
Possible Causes & Troubleshooting Steps:
-
Insufficient Treatment Duration: The progression of diabetic nephropathy is a long-term process. A short-term study may not be sufficient to observe significant changes in markers like urinary albumin excretion (UAE).
-
Inappropriate Endpoint Selection: UAE can be influenced by various factors beyond those targeted by this compound in the short term.
-
Recommendation: Include a broader range of biomarkers to capture the full spectrum of this compound's effects. This could include markers of endothelial dysfunction (sVCAM-1, sICAM-1), inflammation (hs-CRP, SAA), and oxidative stress.[18][19] Also, measure changes in thiamine status (blood thiamine levels and transketolase activity) to confirm target engagement.[12][19]
-
-
Patient Heterogeneity: The stage of nephropathy at baseline can impact the potential for therapeutic intervention.
-
Recommendation: Stratify patients based on the severity of nephropathy (e.g., microalbuminuria vs. macroalbuminuria) to identify subgroups that may respond more favorably.[4]
-
Problem: High variability in patient response in a diabetic neuropathy study.
Possible Causes & Troubleshooting Steps:
-
Variable Bioavailability: As a lipid-soluble prodrug, this compound's absorption can be influenced by factors like diet and individual differences in fat metabolism.
-
Recommendation: Standardize administration protocols, such as providing this compound with a meal containing some fat to potentially enhance absorption. Monitor plasma thiamine and thiamine diphosphate levels to correlate with clinical outcomes.[20]
-
-
Subjective Symptom Reporting: Pain and other neuropathic symptoms are subjective and can be influenced by a placebo effect.
-
Underlying Thiamine Status: Pre-existing subclinical thiamine deficiency could influence the response to supplementation.
-
Recommendation: Measure baseline thiamine levels in all participants to assess for deficiency and to see if this correlates with treatment response.
-
Quantitative Data from Clinical Studies
Table 1: Pharmacokinetic Parameters of this compound vs. Thiamine Hydrochloride
| Parameter | This compound | Thiamine Hydrochloride | Reference |
| Relative Bioavailability (Plasma Thiamine) | 1147.3 ± 490.3% | 100% | [20][21][22][23] |
| Relative Bioavailability (Erythrocyte TDP) | 195.8 ± 33.8% | 100% | [20][21][22][23] |
| Maximum Plasma Thiamine Levels | ~5 times higher | Baseline | [11] |
Table 2: Overview of Selected this compound Clinical Trials
| Study Focus | Patient Population | Dosage | Duration | Key Outcomes | Reference |
| Diabetic Polyneuropathy | Type 1 & 2 Diabetes | 150-320 mg/day | 6 weeks | Dose-dependent improvement in pain and vibration sensation.[3] | [3][24] |
| Diabetic Polyneuropathy | Type 1 & 2 Diabetes | 300 or 600 mg/day | 6 weeks | Improvement in neuropathic symptoms.[1] | [1] |
| Diabetic Nephropathy | Type 2 Diabetes | 900 mg/day | 12 weeks | No significant reduction in UAE or markers of endothelial dysfunction and inflammation.[12][18] | [12][18] |
| Diabetic Complications | Type 1 Diabetes | 300 mg/day | 24 months | No significant effect on peripheral nerve function or inflammatory markers.[5] | [5] |
| Alzheimer's Disease | Mild Cognitive Impairment or Mild Dementia | 600 mg/day | 12 months | Slowed cognitive decline (ADAS-Cog) and reduced AGEs.[25] | [25] |
Experimental Protocols
Protocol: Assessment of this compound's Effect on Advanced Glycation End-products (AGEs) and Endothelial Dysfunction in Diabetic Nephropathy
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with type 2 diabetes and urinary albumin excretion in the high-normal to microalbuminuric range (15-300 mg/24h).
-
Intervention:
-
Treatment Group: this compound (e.g., 900 mg/day).
-
Control Group: Placebo.
-
-
Duration: 12 weeks.
-
Measurements:
-
Baseline, 6 weeks, and 12 weeks:
-
Plasma and Urinary AGEs: Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and 5-hydro-5-methylimidazolone (MG-H1) measured by a validated tandem mass spectrometry method.
-
Plasma Markers of Endothelial Dysfunction: Soluble vascular cell adhesion molecule-1 (sVCAM-1), soluble intercellular adhesion molecule-1 (sICAM-1), and soluble E-selectin measured by ELISA.
-
Plasma Markers of Low-Grade Inflammation: High-sensitivity C-reactive protein (hs-CRP), serum amyloid-A (SAA), and myeloperoxidase (MPO) measured by ELISA or other appropriate immunoassays.
-
-
-
Analysis: Comparison of the change in markers from baseline between the this compound and placebo groups.
(This protocol is based on the methodology described in the study by Alkhalaf et al., 2012.[14][18][19])
Visualizations
Caption: this compound's mechanism of action in mitigating hyperglycemic damage.
Caption: A logical workflow for troubleshooting variable effects in this compound studies.
References
- 1. scienceopen.com [scienceopen.com]
- 2. [PDF] Effectiveness of Different this compound Dosage Regimens in the Treatment of Painful Diabetic Neuropathy | Semantic Scholar [semanticscholar.org]
- 3. Effectiveness of different this compound dosage regimens in the treatment of painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. The Effects of Long-Term Oral this compound Supplementation on Peripheral Nerve Function and Inflammatory Markers in Patients With Type 1 Diabetes: A 24-month, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. news-medical.net [news-medical.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of thiamine derivatives especially of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound And Glycation - Life Extension [lifeextension.com]
- 16. Preventive effects of this compound in chronic diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BOND study: a randomised double-blind, placebo-controlled trial over 12 months to assess the effects of this compound on morphometric, neurophysiological and clinical measures in patients with type 2 diabetes with symptomatic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of this compound on advanced glycation endproducts and markers of endothelial dysfunction and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
- 20. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. scilit.com [scilit.com]
- 24. 2024.sci-hub.se [2024.sci-hub.se]
- 25. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Benfotiamine's Blood-Brain Barrier Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating benfotiamine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming its limited blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: Does orally administered this compound cross the blood-brain barrier?
The evidence is mixed, and this is a key challenge in the field. Some preclinical studies in mouse and rat models of Alzheimer's disease report that this compound administration leads to significantly increased levels of thiamine and its active form, thiamine diphosphate (ThDP), in the brain.[1][2] Conversely, other studies, particularly those with shorter administration periods, found that while this compound effectively increases thiamine levels in the blood and liver, it has no significant effect on brain thiamine concentrations.[3] This discrepancy highlights the need for standardized, sensitive protocols to accurately assess brain uptake.
Q2: What is the metabolic pathway of this compound, and how does it influence brain entry?
This compound is a prodrug of thiamine.[4][5] It is not inherently lipophilic due to its phosphate group.[2][6] After oral administration, it is dephosphorylated in the intestine to form S-benzoylthiamine, a lipophilic metabolite that is easily absorbed into the bloodstream.[1][2] In erythrocytes and the liver, S-benzoylthiamine is converted to thiamine.[3] The subsequent transport of thiamine across the BBB is a slow, carrier-mediated process, not simple diffusion.[3][6] Therefore, successful brain entry relies on this entire metabolic and transport chain.
Q3: Why are some labs reporting neuroprotective effects of this compound even without detecting increased brain thiamine?
There are several hypotheses for this observation. The beneficial effects seen in some studies could be attributed to this compound's action on peripheral tissues, which may indirectly impact brain health. For instance, this compound has been shown to reduce systemic levels of advanced glycation end products (AGEs), which are implicated in neurodegenerative diseases.[1][7] Additionally, it possesses anti-inflammatory and antioxidant properties that could have systemic benefits.[2][8] It is also possible that very small, difficult-to-detect increases in brain thiamine are sufficient to engage neuroprotective pathways, such as the suppression of glycogen synthase kinase-3 (GSK-3) activity.[1][2]
Troubleshooting Guides
Problem 1: Inconsistent or No Detectable Increase in Brain Thiamine/ThDP In Vivo
You have administered oral this compound to your animal models but fail to detect a statistically significant increase in thiamine or its phosphates in brain homogenates via HPLC.
Possible Causes & Solutions:
-
Insufficient Duration: Acute or single-dose administration may be insufficient to produce a measurable increase in brain thiamine.[3] Studies reporting positive results often involve chronic treatment over several weeks or months.[2]
-
Recommendation: Implement a chronic dosing regimen (e.g., 8-12 weeks) and compare results with a single-dose group.
-
-
Suboptimal Dosing: The dose may be too low to create the necessary concentration gradient to drive transport across the BBB.
-
Sample Handling and Preparation: Thiamine and its phosphorylated forms are sensitive to degradation. Improper tissue harvesting, storage, or processing can lead to artificially low readings.
-
Analytical Sensitivity: Your HPLC method may lack the sensitivity required to detect subtle changes in brain thiamine levels.
-
Recommendation: Validate your HPLC method, ensuring the lower limit of quantification (LLOQ) is sufficient. Use an established method for determining thiamine and its phosphates.[10]
-
Problem 2: Developing a Strategy to Enhance this compound's Brain Delivery
You are planning a project to create a novel formulation or derivative of this compound with improved BBB penetration.
Potential Strategies:
-
Nanoparticle-Based Delivery: Encapsulating this compound or its active metabolite (thiamine) into nanoparticles can facilitate BBB transit.
-
Mechanism: Nanoparticles can be engineered to cross the BBB via mechanisms like receptor-mediated transcytosis or adsorptive-mediated transcytosis.[11][12] For instance, coating nanoparticles with ligands that bind to transporters on the brain endothelial cells (e.g., thiamine transporters) can enhance uptake.[13]
-
Experimental Approach: Synthesize and characterize nanoparticles (e.g., polymeric nanoparticles, liposomes) loaded with the therapeutic agent.[14] Test their BBB permeability using in vitro models (e.g., transwell assays with brain endothelial cells) and in vivo biodistribution studies.[13]
-
-
Alternative Prodrug Design: While this compound is a prodrug, its reliance on intestinal dephosphorylation can be a limiting factor. Designing novel prodrugs that are more lipophilic and can be converted to thiamine within the brain is a viable strategy.[15][16]
-
Mechanism: Masking the polar functionalities of thiamine with lipophilic promoieties can enhance passive diffusion across the BBB.[15] The promoiety should be designed to be cleaved by enzymes that are abundant in the brain.
-
Experimental Approach: Synthesize a library of lipophilic thiamine derivatives. Evaluate their stability in plasma and brain homogenates. Assess their BBB permeability and subsequent conversion to thiamine in vivo.
-
Data Summary: Comparison of Brain Delivery Strategies
| Strategy | Mechanism of BBB Transit | Key Advantages | Key Challenges & Troubleshooting |
| Standard this compound | Carrier-mediated transport of thiamine metabolite[3][6] | Orally available; good safety profile.[2] | Inconsistent/low BBB penetration[1][3]; dependent on multi-step metabolism. Troubleshoot: Optimize dose and duration. |
| Nanoparticle Formulation | Transcytosis (Receptor- or Adsorptive-mediated)[11][12] | Can be targeted to specific receptors; protects cargo from degradation.[17] | Complex formulation; potential for immunogenicity; optimizing particle size and surface chemistry is critical. Troubleshoot: Ensure rigorous characterization of nanoparticle size, charge, and stability. |
| Novel Lipophilic Prodrug | Enhanced passive diffusion[15] | Potentially higher brain concentration; less reliance on peripheral metabolism. | Requires brain-specific cleavage for activation; risk of peripheral side effects if prodrug is active. Troubleshoot: Screen for prodrug stability in blood vs. brain tissue. |
Experimental Protocols
Protocol 1: Workflow for In Vivo Assessment of this compound BBB Penetration
This protocol outlines the key steps for a preclinical study to quantify changes in brain thiamine levels following this compound administration.
Protocol 2: Quantification of Thiamine and its Phosphates in Brain Tissue using HPLC
This method is based on principles described in studies analyzing thiamine metabolites.[7][9][10]
1. Reagents and Materials:
-
Trichloroacetic acid (TCA)
-
Thiamine, Thiamine Monophosphate (ThMP), and Thiamine Diphosphate (ThDP) standards
-
HPLC-grade acetonitrile and water
-
Mobile phase buffers (project-specific, often phosphate-based)
-
Syringe filters (0.22 µm)
2. Sample Preparation:
-
Weigh the frozen brain tissue (~50-100 mg).
-
Add 10 volumes of ice-cold 10% TCA.
-
Homogenize the tissue thoroughly on ice using a sonicator or mechanical homogenizer.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the thiamine metabolites.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Use a C18 reverse-phase column suitable for separating polar analytes.
-
The method typically involves a pre-column derivatization step to convert thiamine compounds into fluorescent thiochrome derivatives, which allows for highly sensitive detection.
-
Run a standard curve with known concentrations of thiamine, ThMP, and ThDP to quantify the amounts in the brain samples.
-
Inject the prepared sample supernatant into the HPLC system.
-
Calculate the concentration of each metabolite and normalize the value to the initial weight of the brain tissue (e.g., pmol/g tissue).
Critical Step: All steps must be performed on ice and quickly to prevent the degradation of thiamine phosphates by endogenous phosphatases.
Relevant Signaling Pathways
This compound's neuroprotective effects, particularly in the context of Alzheimer's disease, are hypothesized to be mediated by the restoration of thiamine-dependent processes in the brain.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BenfoTeam Clinical Trial - The BenfoTeam Study [benfoteam.org]
- 5. University Hospitals Cleveland Medical Center Currently Recruiting People with Early Alzheimer’s Disease for a Clinical Trial Evaluating this compound, a Synthetic Version of Thiamine (Vitamin B1) | News [news.uhhospitals.org]
- 6. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Attenuates Inflammatory Response in LPS Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticles for Targeted Brain Drug Delivery: What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain uptake of thiamine-coated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijraset.com [ijraset.com]
- 15. researchgate.net [researchgate.net]
- 16. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Protocol Refinement for Consistent Benfotiamine Results in Diabetic Models
Welcome to the technical support center for researchers utilizing benfotiamine in diabetic models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in diabetic models?
A1: this compound is a lipid-soluble synthetic derivative of thiamine (vitamin B1).[1][2][3] Its lipophilic nature allows for greater bioavailability compared to standard thiamine.[1][4][5] Once absorbed, it is converted to thiamine diphosphate (TDP), an essential coenzyme for the enzyme transketolase.[1][2] By activating transketolase, this compound enhances the pentose phosphate pathway (PPP).[1][6] This enhanced activity helps to shunt excess glucose metabolites, such as glyceraldehyde-3-phosphate and fructose-6-phosphate, away from pathways that contribute to diabetic complications.[6][7]
The primary protective mechanisms of this compound include:
-
Inhibition of Advanced Glycation End-product (AGE) formation: By redirecting glucose metabolites, this compound reduces the formation of harmful AGEs, which are implicated in diabetic complications.[1][8][9][10]
-
Modulation of the Protein Kinase C (PKC) and Hexosamine pathways: this compound helps to block the activation of these pathways, which are also involved in hyperglycemia-induced cellular damage.[1][7][8]
-
Activation of Akt/PKB signaling: this compound has been shown to promote cell survival and angiogenesis through the activation of the Akt/Protein Kinase B signaling pathway.[11][12][13]
-
Reduction of oxidative stress: Through the activation of the pentose phosphate pathway, this compound increases the production of NADPH, a key factor in regenerating the antioxidant glutathione, thereby reducing oxidative stress.[1][2][14]
Q2: I am not observing a significant effect of this compound on blood glucose levels in my diabetic model. Is this expected?
A2: Yes, this is a common and expected finding. Several studies in streptozotocin (STZ)-induced diabetic rats and mice have reported that this compound administration does not significantly alter blood glucose levels.[14][15] The therapeutic benefits of this compound in diabetic complications are primarily attributed to its ability to mitigate the downstream damaging effects of hyperglycemia, rather than correcting the hyperglycemia itself.[14]
Q3: What is the recommended dosage and route of administration for this compound in rodent models of diabetes?
A3: The effective dosage of this compound can vary depending on the specific diabetic model and the targeted outcomes. However, based on published literature, a general range can be recommended:
-
Rats: A common oral gavage dosage is in the range of 70-100 mg/kg body weight per day.[11][14] Some studies have used doses as low as 7 mg/kg/day with positive effects on incipient nephropathy.[16]
-
Mice: A frequently used dosage is 70 mg/kg body weight per day, often administered in drinking water.[11] Another study used 100 mg/kg/day via oral gavage.[15]
The administration route can be either oral gavage or in the drinking water.[11][14] Oral gavage ensures more precise dosing, while administration in drinking water is less stressful for the animals over long-term studies.
Q4: How should I prepare and store this compound for my experiments?
A4: this compound is a stable compound, but proper preparation and storage are crucial for consistent results.
-
Preparation: For administration in drinking water, this compound can be dissolved in a slightly acidic solution (e.g., 1 mmol/L HCl) to aid solubility.[11] For oral gavage, it can be suspended in a suitable vehicle. The specific solvent may vary, and it is advisable to consult detailed protocols from relevant literature.
-
Storage: this compound powder should be stored according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepared solutions should ideally be made fresh daily to avoid any potential degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect on diabetic complications (e.g., neuropathy, retinopathy, nephropathy) | Inadequate Dosage: The dose of this compound may be too low for the specific animal model or the severity of diabetes. | Review the literature for dosages used in similar models. Consider a dose-response study to determine the optimal concentration for your experimental setup. Dosages in the range of 70-100 mg/kg/day are commonly effective in rodents.[11][14][15] |
| Poor Bioavailability: The formulation or administration route may not be optimal, leading to poor absorption. | This compound is lipid-soluble and has higher bioavailability than thiamine.[1][4] Ensure proper dissolution or suspension for administration. Oral gavage may provide more consistent dosing than administration in drinking water, where intake can vary between animals. | |
| Timing and Duration of Treatment: Treatment may have been initiated too late in the disease progression or for an insufficient duration to observe significant effects. | Initiate this compound treatment as early as possible after the induction of diabetes. The duration of treatment is critical; many studies report effects after several weeks to months of continuous administration.[11][14][16] | |
| Instability of Prepared this compound: The this compound solution may be degrading over time. | Prepare this compound solutions fresh daily. Store the stock powder according to the manufacturer's instructions. | |
| High variability in results between animals | Inconsistent Drug Intake: If administered in drinking water, individual animal consumption can vary. | For precise dosing, switch to oral gavage. If using drinking water, monitor water intake for each cage and normalize data accordingly. |
| Variability in Diabetic State: The severity of diabetes can differ between animals, affecting the response to treatment. | Ensure consistent induction of diabetes. Group animals based on their baseline blood glucose levels to reduce variability within experimental groups. | |
| Difficulty dissolving this compound | Improper Solvent: this compound has limited solubility in neutral aqueous solutions. | Dissolve this compound in a slightly acidic solution, such as 1 mmol/L HCl, for administration in drinking water.[11] For other applications, consult the literature for appropriate solvents or suspension agents. |
Data Presentation
Table 1: Effects of this compound on Key Parameters in Diabetic Rodent Models
| Parameter | Animal Model | This compound Dose | Duration | Observed Effect | Reference |
| Blood Glucose | STZ-induced diabetic rats | 80 mg/kg/day (oral gavage) | 4 months | No significant effect | [14] |
| STZ-induced diabetic mice | 100 mg/kg/day (oral gavage) | 2 weeks | No significant effect | [15] | |
| Advanced Glycation End-products (AGEs) | STZ-induced diabetic mice | 70 mg/kg/day (in drinking water) | 16 weeks | Significant reduction in cardiac AGEs | [11] |
| Diabetic rats | Not specified | 9 months | Normalized retinal AGE levels | [17] | |
| Transketolase Activity | STZ-induced diabetic mice | 70 mg/kg/day (in drinking water) | 16 weeks | Prevented the reduction in cardiac transketolase activity | [11] |
| Diabetic rats | Not specified | Not specified | Boosted transketolase activity up to 400% | [3] | |
| Cardiomyocyte Apoptosis | STZ-induced diabetic mice | 70 mg/kg/day (in drinking water) | 16 weeks | Significantly reduced cardiomyocyte apoptosis | [11] |
| Albumin Creatinine Ratio (ACR) | STZ-induced diabetic rats | 80 mg/kg/day (oral gavage) | 4 months | Corrected the increase in ACR | [14] |
| Nerve Conduction Velocity (NCV) | Patients with type 1 diabetes | 300 mg/day | 24 months | No significant effect | [18] |
Experimental Protocols
1. Induction of Diabetes Mellitus (Streptozotocin Model)
-
Animal Model: Male Sprague-Dawley rats (approx. 200g) or FVB mice.
-
Procedure:
-
Fast animals overnight.
-
Prepare a fresh solution of streptozotocin (STZ) in citrate buffer (pH 4.5).
-
Induce diabetes with a single intraperitoneal (IP) or intravenous (IV) injection of STZ. A common dose for rats is 65 mg/kg (IV)[14] and for mice is 200 mg/kg (IP)[15].
-
Administer an equivalent volume of citrate buffer to control animals.
-
Confirm diabetes 48-72 hours post-injection by measuring blood glucose levels from a tail vein sample. Animals with fasting blood glucose levels >13.9 mM (250 mg/dL) are considered diabetic.[15]
-
2. This compound Preparation and Administration
-
Preparation for Drinking Water:
-
Dissolve this compound in 1 mmol/L HCl to the desired concentration (e.g., to achieve a 70 mg/kg/day dose based on average daily water consumption).[11]
-
Prepare fresh solution daily.
-
-
Preparation for Oral Gavage:
-
Suspend this compound in a suitable vehicle (e.g., water, saline).
-
Administer the suspension daily using an appropriate gauge gavage needle.
-
3. Measurement of Transketolase Activity
-
Principle: This assay measures the activity of transketolase in tissue lysates.
-
Procedure (simplified):
-
Homogenize tissue samples in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Incubate the supernatant with a reaction mixture containing ribose-5-phosphate, xylulose-5-phosphate, and NAD+.
-
The reaction is coupled to the reduction of NAD+, which can be measured spectrophotometrically at 340 nm.
-
Enzyme activity is expressed as units per milligram of protein.
-
4. Quantification of Advanced Glycation End-products (AGEs)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying specific AGEs like Nε-(carboxymethyl)lysine (CML).
-
Procedure (simplified):
-
Prepare tissue lysates or collect plasma samples.
-
Use a commercially available ELISA kit for the specific AGE of interest.
-
Follow the manufacturer's instructions for coating the plate, adding samples and standards, incubation with primary and secondary antibodies, and developing the colorimetric reaction.
-
Measure the absorbance at the appropriate wavelength and calculate the concentration of the AGE based on the standard curve.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in diabetic models.
Caption: A typical experimental workflow for studying this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. reviewofoptometry.com [reviewofoptometry.com]
- 4. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Glycation End-Products and Diabetic Neuropathy of the Retina [mdpi.com]
- 9. This compound And Glycation - Life Extension [lifeextension.com]
- 10. eijppr.com [eijppr.com]
- 11. Vitamin B1 Analog this compound Prevents Diabetes-Induced Diastolic Dysfunction and Heart Failure Through Akt/Pim-1–Mediated Survival Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Preventive effects of this compound in chronic diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. benfocomplete.com [benfocomplete.com]
- 18. The Effects of Long-Term Oral this compound Supplementation on Peripheral Nerve Function and Inflammatory Markers in Patients With Type 1 Diabetes: A 24-month, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Off-Target Effects of Benfotiamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of benfotiamine. The information is designed to help address specific issues that may arise during experiments due to the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with this compound's primary mechanism of activating transketolase. What could be the cause?
A1: While this compound's primary role is to increase thiamine pyrophosphate levels and enhance transketolase activity, it can also exert effects through other pathways.[1] Consider investigating potential off-target effects, such as modulation of inflammatory pathways or direct antioxidant actions, which could influence your results.[2]
Q2: I'm observing unexpected changes in gene expression in my this compound-treated cells. Is this a known phenomenon?
A2: Yes, this compound has been shown to modulate gene expression. For instance, it can downregulate the expression of NADPH oxidase 4 (NOX4).[3][4] It is advisable to perform a comprehensive gene expression analysis, such as RNA-sequencing, to identify all affected transcripts and pathways in your specific experimental model.
Q3: My lipidomics data shows significant changes after this compound treatment. Is there a known link between this compound and lipid metabolism?
A3: The effects of this compound on lipid metabolism are an emerging area of research. Some studies suggest it may influence lipid profiles. A metabolomics and lipidomics study in Alzheimer's disease patients treated with this compound identified significant changes in 22 lipid species, primarily phosphatidylcholines.[5][6] Another study indicated that a combination therapy including this compound led to positive changes in total cholesterol, triacylglycerol, LDL, and HDL levels.[7] However, a study in cultured human myotubes found no significant effect of this compound on mitochondrial lipid oxidation.[3] Given these varied findings, it is crucial to carefully characterize the lipid profile in your specific experimental system.
Q4: I am seeing effects on mitochondrial activity that seem independent of glucose metabolism. How could this compound be influencing mitochondria?
A4: this compound has been shown to improve mitochondrial biogenesis and function by promoting the AMPK/PGC-1β/NRF-1 signaling axis.[8] This indicates a broader role in mitochondrial health beyond its impact on glucose metabolism.
Q5: Are there any known drug-drug interactions with this compound that I should be aware of in my experiments?
A5: Yes, potential drug-drug interactions have been reported. This compound may interact with the anti-cancer drug fluorouracil.[9] It may also enhance the effects of neuromuscular blocking agents.[10] Caution is also advised when co-administering with antihypertensive or antidiabetic drugs, as it could potentially enhance their effects.[11]
Troubleshooting Guide
Issue: Unexpected Anti-inflammatory Effects Observed
-
Possible Cause: this compound can exert anti-inflammatory effects by regulating the arachidonic acid pathway. It has been shown to inhibit the activation of cPLA2 and the expression of COX-2 and LOX-5.[12]
-
Troubleshooting Steps:
-
Measure the levels of key mediators of the arachidonic acid pathway, such as prostaglandins and leukotrienes, in your experimental system.
-
Assess the expression and activity of cPLA2, COX-2, and LOX-5 in the presence and absence of this compound.
-
Consider using specific inhibitors of these enzymes to confirm if the observed effects are mediated through this pathway.
-
Issue: Altered Metabolic Profile Beyond Glycolytic Pathways
-
Possible Cause: this compound treatment has been associated with significant changes in the serum metabolome.
-
Troubleshooting Steps:
-
Perform untargeted metabolomics to identify all metabolites affected by this compound in your model system.
-
Pay close attention to amino acids such as tyrosine, tryptophan, and lysine, which have been shown to be altered by this compound treatment.[5][6]
-
Correlate the observed metabolic changes with phenotypic outcomes in your experiments.
-
Data Presentation
Table 1: Summary of Metabolomic and Lipidomic Changes with this compound Treatment
| Molecule Class | Specific Molecules Affected | Direction of Change | Reference |
| Metabolites | Thiamine, Tyrosine, Tryptophan, Lysine | Significantly Altered | [5][6] |
| Lipids | Phosphatidylcholines (multiple species) | Significantly Altered | [5][6] |
Table 2: Reported Effects of this compound on Lipid Metabolism
| Study Focus | Experimental System | Key Findings | Reference |
| Combined Therapy | Humans with Type 2 Diabetes | Significant positive changes in total cholesterol, triacylglycerol, LDL, and HDL | [7] |
| Mitochondrial Lipid Oxidation | Cultured Human Myotubes | No significant effect on mitochondrial lipid oxidation | [3] |
| Peroxisomal Lipid Oxidation | Cultured Human Myotubes | Increased peroxisomal lipid oxidation | [3] |
Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Inhibitor Profiling
This protocol describes a general method for in vitro kinase profiling to assess the potential off-target effects of this compound on a wide range of kinases.
-
Materials:
-
A panel of purified recombinant kinases (e.g., >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Stop the reaction.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.[13]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a compound to its target protein in a cellular context, based on ligand-induced thermal stabilization.
-
Materials:
-
Cultured cells of interest.
-
This compound stock solution.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibodies against the protein of interest and a loading control.
-
Western blotting reagents and equipment.
-
Thermal cycler.
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody against the protein of interest.
-
Quantify the band intensities to determine the melting temperature (Tₘ) of the target protein in the presence and absence of this compound.[14]
-
Protocol 3: Affinity Chromatography-Mass Spectrometry for Off-Target Identification
This technique can identify proteins that directly bind to this compound.
-
Materials:
-
This compound immobilized on a solid support (e.g., beads).
-
Control beads (without this compound).
-
Cell or tissue lysate.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Trypsin for protein digestion.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Incubate the cell lysate with the this compound-immobilized beads and control beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Digest the eluted proteins into peptides with trypsin.
-
Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Compare the proteins identified from the this compound beads to the control beads to identify specific binding partners.[13]
-
Visualizations
Caption: this compound's effect on mitochondrial biogenesis via the AMPK/PGC-1β/NRF-1 pathway.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases glucose oxidation and downregulates NADPH oxidase 4 expression in cultured human myotubes exposed to both normal and high glucose concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases glucose oxidation and downregulates NADPH oxidase 4 expression in cultured human myotubes exposed to both normal and high glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Metabolomic and Lipidomic Profiling Reveals Novel Biomarkers of Efficacy for this compound in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum Metabolomic and Lipidomic Profiling Reveals Novel Biomarkers of Efficacy for this compound in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The effect of long-chain polyunsaturated higher ω-3 fatty acids, this compound and α-lipoic acid on the lipid metabolism in patients with diabetes mellitus type 2 and cardiovascular autonomic neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Lipid-Soluble Analog of Vitamin B1, Improves the Mitochondrial Biogenesis and Function in Blunt Snout Bream (Megalobrama amblycephala) Fed High-Carbohydrate Diets by Promoting the AMPK/PGC-1β/NRF-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 10. This compound – Uses, Side Effects, Medicines & FAQs - PharmEasy [pharmeasy.in]
- 11. What are the side effects of this compound? [synapse.patsnap.com]
- 12. Anti-Inflammatory Effects of this compound are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
benfotiamine dose-response optimization in preclinical studies
Welcome to the technical support center for researchers utilizing benfotiamine in preclinical studies. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist in optimizing your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during your research with this compound.
Q1: My this compound powder is not dissolving for oral administration. How can I prepare a stable solution?
A: this compound is often described as lipid-soluble, but it has low solubility in water under physiological conditions and is not readily soluble in oils or octanol.[1] Its solubility can be influenced by the specific crystalline polymorph used.[2]
Troubleshooting Steps:
-
Initial Solvent: Begin by attempting to suspend the powder in your desired vehicle (e.g., water, saline, or a methylcellulose solution).
-
Acidification: For aqueous solutions, the addition of a small quantity of concentrated hydrochloric acid (HCl) can aid in complete dissolution.[3] Always adjust the final pH to a physiologically acceptable range for your animal model.
-
Sonication: After adding the vehicle, sonicate the solution for several minutes to aid in dispersion and dissolution.
-
Vehicle Selection: Consider using a 0.5% or 1% methylcellulose solution as a suspension agent for oral gavage to ensure uniform dosing.
-
Polymorph Consideration: Be aware that different polymorphs of this compound exist, which can impact physical properties like solubility and bioavailability.[2] If solubility issues persist, consider the source and documented crystalline form of your compound.
Q2: I am not observing the expected central nervous system (CNS) effects in my rodent model. Is this compound effectively crossing the blood-brain barrier (BBB)?
A: The evidence regarding this compound's ability to increase thiamine levels in the brain is mixed, which can be a significant challenge for neurodegenerative disease models.[4][5]
Troubleshooting & Experimental Considerations:
-
Conflicting Evidence: Some preclinical studies have reported that oral this compound treatment significantly increases thiamine levels in the brain, while others have found no change.[4][5][6]
-
Duration of Dosing: Chronic administration may be necessary. One study that observed positive cognitive and pathological outcomes in an Alzheimer's mouse model involved an 8-week treatment period.[7][8] Shorter durations may not be sufficient to achieve therapeutic concentrations in the CNS.
-
Dose: Ensure the dose is adequate. Effective doses in Alzheimer's mouse models have ranged from 100-200 mg/kg/day.[4][7]
-
Analytical Verification: The most direct way to address this is to perform pharmacokinetic analysis. Measure the levels of thiamine and its active form, thiamine diphosphate (TDP), in brain tissue homogenates from a subset of your animals following chronic dosing. This will confirm target engagement within the CNS.
-
Large Error Bars: Some studies that failed to show a significant increase in brain thiamine had small sample sizes and large error bars, suggesting that the mean levels may have been elevated but did not reach statistical significance.[4]
Q3: I am seeing highly variable or paradoxical results between animals. What could be the underlying cause?
A: Inconsistent outcomes can stem from issues with the formulation, dosing accuracy, or underlying biological differences in metabolic pathways.
Troubleshooting Workflow:
Below is a logical workflow to diagnose inconsistent experimental results.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. EP2918593B1 - this compound polymorphs, preparation method and use thereof - Google Patents [patents.google.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Powerful beneficial effects of this compound on cognitive impairment and beta-amyloid deposition in amyloid precursor protein/presenilin-1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Benfotiamine Demonstrates Superior Bioavailability Compared to Thiamine Hydrochloride: A Comparative Analysis
A comprehensive review of pharmacokinetic data reveals that benfotiamine, a lipid-soluble derivative of thiamine, exhibits significantly higher bioavailability than the water-soluble thiamine hydrochloride. This increased bioavailability translates to more efficient absorption and higher concentrations of thiamine in the body, which may have important implications for therapeutic applications.
This compound is absorbed more effectively than thiamine hydrochloride, leading to plasma thiamine levels approximately five times higher.[1][2] The bioavailability of this compound is reported to be about 3.6 times greater than that of thiamine hydrochloride.[1] This enhanced absorption is attributed to this compound's lipophilic nature, which allows it to more easily pass through intestinal cell membranes.[3][4]
Quantitative Pharmacokinetic Comparison
A randomized, crossover study involving 20 healthy male volunteers provides key insights into the differing pharmacokinetic profiles of this compound and thiamine hydrochloride.[5] Participants were administered either 300 mg of this compound or 220 mg of thiamine hydrochloride. The resulting pharmacokinetic parameters for thiamine in plasma and thiamine diphosphate (the active form of thiamine) in erythrocytes are summarized below.
Table 1: Pharmacokinetic Parameters of Thiamine in Plasma after a Single Oral Dose [5]
| Parameter | This compound (300 mg) | Thiamine Hydrochloride (220 mg) |
| Cmax (μg/L) | 568.3 ± 122.0 | 70.5 ± 46.2 |
| Tmax (h) | 1.0 ± 0.3 | 1.3 ± 0.6 |
| AUC0-24 (μg·h·L⁻¹) | 1763.1 ± 432.7 | 182.0 ± 93.8 |
| AUC0-∞ (μg·h·L⁻¹) | 1837.3 ± 466.5 | 195.8 ± 96.6 |
| t1/2 (h) | 2.5 ± 0.2 | 2.0 ± 0.8 |
| CL/F (L/h) | 172.3 ± 39.2 | 1831.7 ± 705.0 |
| Vd/F (L) | 627.9 ± 131.8 | 5419.1 ± 3586.6 |
Table 2: Pharmacokinetic Parameters of Thiamine Diphosphate (TDP) in Erythrocytes after a Single Oral Dose [5]
| Parameter | This compound (300 mg) | Thiamine Hydrochloride (220 mg) |
| AUC0-24 (μg·h·L⁻¹) | 3212.4 ± 740.7 | 881.8 ± 316.2 |
| Relative Bioavailability (%) | 392.1 ± 114.8 | - |
The data clearly indicates a substantial advantage for this compound in terms of peak concentration (Cmax) and total drug exposure over time (AUC). The relative bioavailability of thiamine from this compound was found to be 1147.3 ± 490.3% compared to thiamine hydrochloride.[5][6][7]
Experimental Protocols
The comparative bioavailability study was conducted as a randomized, two-period crossover trial with a one-week washout period between administrations.[5]
Study Design:
-
Participants: 20 healthy male volunteers.
-
Treatments: A single oral dose of 300 mg this compound or 220 mg thiamine hydrochloride.
-
Blood Sampling: Venous blood samples were collected at 0, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours post-administration.
-
Urine Collection: Urine samples were collected over a 24-hour period.[5]
-
Analytical Method: The concentrations of thiamine and its phosphorylated metabolites in plasma and erythrocytes were determined using High-Performance Liquid Chromatography with fluorescence detection (HPLC-Flu).[5]
-
Pharmacokinetic Analysis: The main pharmacokinetic parameters were calculated using the WinNonlin program.[5]
Mechanism of Enhanced Absorption and Action
The superior bioavailability of this compound is rooted in its chemical structure. As a lipid-soluble S-acyl derivative of thiamine, this compound is dephosphorylated in the intestine to S-benzoylthiamine.[2][8] This lipophilic intermediate readily diffuses across the intestinal epithelium and into circulation, where it is then converted to thiamine by thioesterases in the liver and erythrocytes.[2][8]
Once converted to thiamine, it is subsequently phosphorylated to its active form, thiamine diphosphate (TDP). TDP is a crucial coenzyme for transketolase, a key enzyme in the pentose phosphate pathway (PPP).[3][9] By increasing intracellular TDP levels, this compound enhances transketolase activity, which can help to mitigate cellular damage caused by high glucose levels by redirecting metabolic intermediates away from pathways that generate advanced glycation end-products (AGEs).[9][10]
References
- 1. Pharmacokinetics of thiamine derivatives especially of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. clinikally.com [clinikally.com]
- 5. Bioavailability assessment of the lipophilic this compound as compared to a water-soluble thiamine hydrochloride after oral administration [manu41.magtech.com.cn]
- 6. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. news-medical.net [news-medical.net]
A Comparative Analysis of Benfotiamine and Alpha-Lipoic Acid in the Management of Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent therapeutic agents, benfotiamine and alpha-lipoic acid (ALA), in the management of neuropathy, with a primary focus on diabetic peripheral neuropathy (DPN). The information presented herein is supported by experimental data from clinical trials to aid in research and development endeavors.
Introduction
Neuropathy, a debilitating condition characterized by nerve damage, presents a significant therapeutic challenge. Among the various etiologies, diabetes is a leading cause, resulting in diabetic peripheral neuropathy, which manifests with symptoms ranging from pain and paresthesia to loss of sensation. This guide delves into the mechanisms, clinical efficacy, and experimental protocols of this compound, a synthetic precursor of thiamine (vitamin B1), and alpha-lipoic acid, a potent antioxidant, to provide a comprehensive comparative analysis for the scientific community.
Mechanisms of Action
This compound and alpha-lipoic acid exhibit distinct yet complementary mechanisms in mitigating neuropathic damage.
This compound: A lipid-soluble derivative of thiamine, this compound possesses high bioavailability, allowing for effective penetration of nerve cells.[1] Its primary therapeutic action lies in its ability to increase intracellular levels of thiamin diphosphate, a crucial coenzyme for the enzyme transketolase.[2] By activating transketolase, this compound enhances the pentose phosphate pathway, redirecting excess glucose metabolites away from pathways that generate harmful advanced glycation end products (AGEs).[1][2][3] The accumulation of AGEs is a key factor in the pathogenesis of diabetic complications, including neuropathy.[1]
Alpha-Lipoic Acid: ALA is a powerful antioxidant that effectively neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress, a major contributor to nerve cell damage in neuropathy.[[“]][5] It also plays a role in regenerating other endogenous antioxidants, such as glutathione.[[“]][6] Beyond its antioxidant properties, ALA improves nerve blood flow, enhances glucose uptake by cells, and modulates inflammatory pathways.[5][7] Furthermore, ALA has been shown to reduce the formation of AGEs, contributing to its neuroprotective effects.[[“]]
Signaling Pathway Diagrams
To visually represent the molecular mechanisms of these compounds, the following signaling pathway diagrams are provided.
Caption: this compound's mechanism of action in mitigating neuropathy.
Caption: Alpha-lipoic acid's multifaceted mechanism in neuropathy.
Clinical Efficacy: A Comparative Summary
The following table summarizes quantitative data from key clinical trials evaluating the efficacy of this compound and alpha-lipoic acid in patients with diabetic neuropathy.
| Study (Year) | Compound | Dosage | Duration | Primary Endpoint | Key Findings | Citation |
| BENDIP (2008) | This compound | 300 mg/day & 600 mg/day | 6 weeks | Neuropathy Symptom Score (NSS) | Significant improvement in NSS with both dosages compared to placebo. The 600 mg/day dose showed more pronounced effects. | [8] |
| Winkler et al. (1999) | This compound | 150 mg/day & 320 mg/day | 6 weeks | Pain Sensation (VAS) & Vibration Sensation | Significant improvement in pain and vibration sensation in all treatment groups. The high-dose group (320 mg/day) showed the greatest improvement. | [9][10] |
| Fraser et al. (2012) | This compound | 300 mg/day | 24 months | Nerve Conduction Velocity (NCV) | No significant effect on peripheral nerve function or inflammatory markers compared to placebo in patients with type 1 diabetes. | [11] |
| SYDNEY 2 (2006) | Alpha-Lipoic Acid | 600, 1200, 1800 mg/day | 5 weeks | Total Symptom Score (TSS) | Significant reduction in TSS for all ALA groups compared to placebo. 600 mg/day provided the optimal risk-to-benefit ratio. | [12] |
| ALADIN (1995) | Alpha-Lipoic Acid | 600 mg/day (IV) | 3 weeks | Neuropathic Symptoms | Significant improvement in pain, paresthesias, and numbness. | [6] |
| Millan-Guerrero et al. (2013) | Alpha-Lipoic Acid | 1200 mg/day | 4 weeks | Total Symptom Score (TSS) | Significant decline in TSS compared to placebo. No change in nerve conduction velocity. | [13] |
| Bungau et al. (2019) | This compound vs. ALA vs. Combination | This compound: 300 mg/day; ALA: 600 mg/day | 8 weeks | Diabetic Neuropathy Symptoms (DNS) score, Neuropathy Disability Score (NDS), Pain (VAS) | All three therapies were effective. The combined therapy was superior to monotherapy with either agent. | [14][15] |
Experimental Protocols: Detailed Methodologies
For the purpose of reproducibility and critical evaluation, the methodologies of key cited studies are detailed below.
BENDIP Study (this compound)
-
Objective: To evaluate the efficacy and safety of this compound in the treatment of diabetic polyneuropathy.
-
Study Design: A randomized, double-blind, placebo-controlled, phase III clinical trial.
-
Patient Population: 165 patients with symptomatic, symmetrical, distal diabetic polyneuropathy.
-
Intervention: Patients were randomized to receive either this compound 600 mg/day, this compound 300 mg/day, or a placebo for 6 weeks.
-
Outcome Measures:
-
Primary: Change in Neuropathy Symptom Score (NSS).
-
Secondary: Total Symptom Score (TSS), pain intensity, and overall assessment of efficacy by both investigator and patient.
-
-
Statistical Analysis: Analysis of variance (ANOVA) was used to compare the changes in scores between the treatment groups and placebo.[8]
SYDNEY 2 Trial (Alpha-Lipoic Acid)
-
Objective: To assess the efficacy and safety of oral alpha-lipoic acid on positive sensory symptoms and neuropathic deficits in diabetic patients with distal symmetric polyneuropathy.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 181 diabetic patients with distal symmetric polyneuropathy.
-
Intervention: Patients received once-daily oral doses of 600 mg, 1200 mg, or 1800 mg of ALA, or a placebo for 5 weeks.
-
Outcome Measures:
-
Primary: Change from baseline in the Total Symptom Score (TSS), which includes stabbing pain, burning pain, paresthesia, and asleep numbness.
-
Secondary: Neuropathy Symptoms and Change (NSC) score, Neuropathy Impairment Score (NIS), and patients' global assessment of efficacy.
-
-
Statistical Analysis: The primary efficacy analysis was based on the change in TSS from baseline to the end of the 5-week treatment period, analyzed using an analysis of covariance (ANCOVA).[12]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of this compound or alpha-lipoic acid for neuropathy.
Caption: A generalized workflow for a clinical trial on neuropathy.
Discussion and Conclusion
Both this compound and alpha-lipoic acid have demonstrated efficacy in improving the symptoms of diabetic neuropathy, although through different primary mechanisms. Clinical evidence suggests that both can lead to statistically significant reductions in neuropathic symptoms.[12][16]
Alpha-lipoic acid has a broader body of evidence, including multiple meta-analyses, supporting its use for neuropathic pain and symptoms.[17][18] The SYDNEY 2 trial established that an oral dose of 600 mg/day of ALA provides an optimal balance of efficacy and safety.[12]
This compound has also shown positive results, particularly in reducing pain and improving neuropathy scores in several studies.[10][16] However, a long-term study in type 1 diabetics did not show a significant effect on nerve conduction velocity, suggesting its primary benefit may be in symptom relief rather than reversing nerve damage.[11]
A head-to-head comparison study indicated that while both agents are effective as monotherapies, a combination of this compound and alpha-lipoic acid may offer superior therapeutic benefits.[14][15] This suggests a potential synergistic effect by targeting different pathogenic pathways involved in neuropathy.
References
- 1. news-medical.net [news-medical.net]
- 2. nbinno.com [nbinno.com]
- 3. Advances in the management of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. droracle.ai [droracle.ai]
- 6. Alpha-Lipoic Acid and Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-Lipoic Acid in Diabetic Peripheral Neuropathy: Addressing the Challenges and Complexities Surrounding a 70-Year-Old Compound [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Effectiveness of Different this compound Dosage Regimens in the Treatment of Painful Diabetic Neuropathy | Semantic Scholar [semanticscholar.org]
- 10. Effectiveness of different this compound dosage regimens in the treatment of painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of Long-Term Oral this compound Supplementation on Peripheral Nerve Function and Inflammatory Markers in Patients With Type 1 Diabetes: A 24-month, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. neurology.org [neurology.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Alpha Lipoic Acid for Symptomatic Peripheral Neuropathy in Patients with Diabetes: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Benfotiamine vs. Metformin: A Comparative Analysis of Their Effects on Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of benfotiamine and metformin, two compounds with distinct mechanisms of action, and their respective effects on the progression of diabetic complications. While direct head-to-head clinical trials are scarce, this document synthesizes available experimental data to offer an objective overview of their therapeutic potential, focusing on mechanistic pathways and measurable outcomes in preclinical and clinical settings.
Executive Summary
Diabetes mellitus is characterized by chronic hyperglycemia, which drives the development of debilitating micro- and macrovascular complications. Metformin, a biguanide, is a first-line therapy for type 2 diabetes, primarily acting by reducing hepatic glucose production and improving insulin sensitivity through the activation of AMP-activated protein kinase (AMPK).[1][2] this compound, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), operates via a different mechanism, primarily by enhancing the activity of the enzyme transketolase.[3][4] This action diverts excess glycolytic metabolites away from pathways that generate advanced glycation end products (AGEs) and other mediators of hyperglycemic damage.[4][5][6] This guide will dissect these mechanisms and present the experimental evidence for their roles in mitigating diabetic neuropathy, nephropathy, retinopathy, and cardiovascular complications.
Mechanisms of Action: A Comparative Overview
The fundamental difference between this compound and metformin lies in their primary molecular targets and the subsequent signaling cascades they influence.
This compound: Counteracting Hyperglycemic Damage
This compound's primary mechanism involves the activation of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[3][4] By upregulating this enzyme, this compound helps to shunt the excess glycolytic intermediates, glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (F6P), into the non-oxidative branch of the PPP.[4][6] This diversion is critical as it prevents the accumulation of these precursors which would otherwise fuel three major pathways of hyperglycemic damage:[4][7]
-
The Advanced Glycation End Product (AGE) Formation Pathway: this compound reduces the formation of methylglyoxal, a major precursor to AGEs.[3]
-
The Hexosamine Pathway: By reducing the availability of F6P.
-
The Diacylglycerol (DAG)-Protein Kinase C (PKC) Pathway: By reducing the availability of G3P.
This compound has been shown to inhibit hyperglycemia-associated NF-κB activation, a key regulator of inflammation.[4] It may also exert direct antioxidant effects.[8]
Metformin: Systemic Metabolic Regulation
Metformin's primary effect is the reduction of hepatic gluconeogenesis.[2] The molecular mechanism is not fully elucidated but is known to be heavily dependent on the activation of AMP-activated protein kinase (AMPK).[1][9] AMPK is a cellular energy sensor that plays a crucial role in regulating glucose and lipid metabolism.[1] Metformin's activation of AMPK is thought to occur through inhibition of the mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[10]
AMPK activation by metformin leads to:
-
Inhibition of Hepatic Glucose Production: AMPK activation suppresses the expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase and glucose-6-phosphatase.[2]
-
Increased Peripheral Glucose Uptake: AMPK activation in skeletal muscle promotes the translocation of GLUT4 transporters to the cell membrane, facilitating insulin-independent glucose uptake.[2]
-
Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1]
Metformin has also been suggested to act as an inhibitor of AGE formation, although this is not considered its primary mechanism.[11]
Comparative Efficacy on Diabetic Complications
This section summarizes the experimental data for each compound on specific diabetic complications.
Diabetic Neuropathy
This compound: Several clinical studies have investigated this compound for diabetic polyneuropathy, with some showing significant improvements in symptoms, particularly pain.[7][12][13] However, a long-term (24-month) study in type 1 diabetics found no significant effect on peripheral nerve function or inflammatory markers.[14]
Metformin: While metformin is not a direct treatment for neuropathy, its systemic glucose control is fundamental to preventing its progression. There is some evidence that long-term metformin use can be associated with vitamin B12 deficiency, a known cause of polyneuropathy, which may complicate its neuroprotective profile.[13]
Table 1: Selected Experimental Data on Diabetic Neuropathy
| Compound | Study Type | Model/Population | Dosage | Key Findings | Reference |
| This compound | Clinical Trial (BENDIP) | Type 1 & 2 Diabetes with Polyneuropathy | 300 mg/day & 600 mg/day | Significant improvement in Neuropathy Symptom Score (NSS) at 6 weeks with 600 mg/day. | [7][13] |
| This compound | Clinical Trial | Type 1 Diabetes | 300 mg/day | No significant effect on nerve conduction or inflammatory markers after 24 months. | [14] |
| This compound + B6/B12 | Clinical Trial | Diabetic Polyneuropathy | N/A | Significant improvement in peroneal nerve conduction velocity after 12 weeks. | [15] |
Diabetic Nephropathy
This compound: Preclinical studies in diabetic rats have shown that this compound can prevent the development of microalbuminuria and inhibit pathways associated with renal damage.[8][16] However, clinical trials in patients with type 2 diabetes and nephropathy have not demonstrated a significant reduction in urinary albumin excretion (UAE) or markers of tubular damage after 12 weeks of high-dose treatment.[17][18]
Metformin: Metformin's role in diabetic nephropathy is primarily preventive through glycemic control. Its use is contraindicated in patients with severe renal impairment due to the risk of lactic acidosis.
Table 2: Selected Experimental Data on Diabetic Nephropathy
| Compound | Study Type | Model/Population | Dosage | Key Findings | Reference |
| This compound | Preclinical | STZ-induced Diabetic Rats | 7 or 70 mg/kg | Inhibited the development of microalbuminuria by 70-80% over 24 weeks. Normalized glomerular transketolase activity. | [16] |
| This compound | Preclinical | STZ-induced Diabetic Rats | N/A | Prevented increases in urinary albumin/creatinine ratio and renal production of vasoactive factors and ECM proteins. | [8] |
| This compound | Clinical Trial | Type 2 Diabetes with Nephropathy | 900 mg/day | No significant reduction in urinary albumin excretion or KIM-1 excretion after 12 weeks. | [17][18] |
Diabetic Retinopathy
This compound: Strong preclinical evidence suggests this compound can prevent the development of experimental diabetic retinopathy.[4][6] In diabetic rats, this compound treatment prevented the formation of acellular capillaries, a hallmark of diabetic retinopathy, by inhibiting the three major pathways of hyperglycemic damage in the retina.[4][5][6][19]
Metformin: As with other complications, metformin's primary benefit for retinopathy is through long-term blood glucose control.
Table 3: Selected Experimental Data on Diabetic Retinopathy
| Compound | Study Type | Model/Population | Dosage | Key Findings | Reference |
| This compound | Preclinical | STZ-induced Diabetic Rats | N/A | Completely prevented the development of acellular capillaries after 36 weeks of diabetes. Inhibited AGE, PKC, and hexosamine pathways in the retina. | [4][6] |
Cardiovascular Complications
This compound: In preclinical models, this compound has demonstrated protective effects against diabetic cardiomyopathy, improving both diastolic and systolic function, reducing cardiomyocyte apoptosis, and preventing interstitial fibrosis.[20][21] It has also been shown to prevent endothelial dysfunction following a meal rich in AGEs in individuals with type 2 diabetes.[22]
Metformin: The landmark UK Prospective Diabetes Study (UKPDS) showed that metformin treatment in overweight patients with type 2 diabetes was associated with a significant reduction in myocardial infarction and all-cause mortality compared to other glucose-lowering therapies.[10] Its cardiovascular benefits are attributed to its effects on glucose metabolism, lipid profiles, and potentially direct vascular effects.[1]
Table 4: Selected Experimental Data on Cardiovascular Complications
| Compound | Study Type | Model/Population | Dosage | Key Findings | Reference |
| This compound | Preclinical | STZ-induced and db/db Diabetic Mice | 70 mg/kg/day | Improved diastolic and systolic function, reduced cardiomyocyte apoptosis and interstitial fibrosis. | [20][21] |
| This compound | Clinical Study | Type 2 Diabetes | N/A | Prevented macro- and microvascular endothelial dysfunction after a meal rich in AGEs. | [22] |
| Metformin | Clinical Trial (UKPDS 34) | Overweight Type 2 Diabetes Patients | Up to 2550 mg/day | Significant reduction in myocardial infarction and all-cause mortality compared to diet control. | [10] |
Key Experimental Protocols
Assessment of Diabetic Neuropathy: Nerve Conduction Velocity (NCV)
This protocol is a standard method for assessing nerve function in rodent models of diabetic neuropathy.[23][24][25]
-
Animal Preparation: Anesthetize the animal (e.g., ketamine/xylazine). Maintain body temperature at 37°C and near-nerve temperature at a constant, monitored level (e.g., 32-34°C) using a warming lamp and pad.[23][24]
-
Electrode Placement:
-
Motor NCV (Sciatic-Tibial): Place stimulating bipolar electrodes at the sciatic notch and the knee. Place recording electrodes over the tibial-innervated muscles of the paw.[23]
-
Sensory NCV (Sural): Place stimulating electrodes at the ankle over the sural nerve and recording electrodes along the fourth and fifth digits.[24]
-
-
Stimulation and Recording: Apply supramaximal electrical stimuli at each stimulation site. Record the resulting compound muscle action potentials (CMAPs) or sensory nerve action potentials (SNAPs).
-
Calculation: Measure the latency (time from stimulus to response onset) from each stimulation site. Measure the distance between the two stimulation sites along the nerve.
-
NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
-
References
- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reviewofophthalmology.com [reviewofophthalmology.com]
- 6. researchgate.net [researchgate.net]
- 7. realhealthproducts.com [realhealthproducts.com]
- 8. Preventive effects of this compound in chronic diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of Long-Term Oral this compound Supplementation on Peripheral Nerve Function and Inflammatory Markers in Patients With Type 1 Diabetes: A 24-month, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A this compound-vitamin B combination in treatment of diabetic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. A double-blind, randomized, placebo-controlled clinical trial on this compound treatment in patients with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Double-Blind, Randomized, Placebo-Controlled Clinical Trial on this compound Treatment in Patients With Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reviewofoptometry.com [reviewofoptometry.com]
- 20. Vitamin B1 Analog this compound Prevents Diabetes-Induced Diastolic Dysfunction and Heart Failure Through Akt/Pim-1–Mediated Survival Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vitamin B1 analog this compound prevents diabetes-induced diastolic dysfunction and heart failure through Akt/Pim-1-mediated survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 24. diacomp.org [diacomp.org]
- 25. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]
Benfotiamine's Mechanism in Inhibiting Advanced Glycation End-product Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of benfotiamine's mechanism in inhibiting the formation of Advanced Glycation End-products (AGEs) with other notable AGE inhibitors. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding for research and development purposes.
Mechanisms of Action: this compound and Alternatives
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases. Several compounds have been investigated for their ability to inhibit AGE formation, each with a distinct mechanism of action.
This compound: Activating the Pentose Phosphate Pathway
This compound, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), operates through a unique intracellular mechanism. Its primary mode of action is the activation of the enzyme transketolase .[1][2] Transketolase is a key enzyme in the pentose phosphate pathway (PPP). By enhancing transketolase activity, this compound diverts the glycolytic intermediates, glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (F6P), away from pathways that lead to the formation of AGE precursors like methylglyoxal.[3] This redirection of metabolic flux not only reduces the substrate pool for AGE synthesis but also mitigates other hyperglycemic damage pathways, such as the hexosamine and protein kinase C (PKC) pathways.[4]
Aminoguanidine: Trapping Carbonyl Intermediates
Aminoguanidine is a nucleophilic hydrazine compound that acts as a direct scavenger of reactive carbonyl species (RCS), such as methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone (3-DG).[5][6] These dicarbonyl compounds are highly reactive intermediates in the formation of AGEs. By trapping these precursors, aminoguanidine prevents them from reacting with amino groups on proteins, thereby inhibiting the formation of AGEs.[5]
Pyridoxamine: A Multi-pronged Approach
Pyridoxamine, a vitamer of vitamin B6, inhibits AGE formation through several mechanisms. Similar to aminoguanidine, it can trap reactive carbonyl intermediates.[6] Additionally, it has been shown to inhibit the post-Amadori product oxidative reactions that are crucial for the conversion of early glycation products into mature AGEs like pentosidine.[7][8] Pyridoxamine can also chelate metal ions that catalyze these oxidation reactions, further contributing to its anti-glycation effects.[8]
Alpha-Lipoic Acid (ALA): Antioxidant and Beyond
Alpha-lipoic acid is a potent antioxidant that can mitigate the oxidative stress that contributes to AGE formation.[9] Both its oxidized (lipoic acid) and reduced (dihydrolipoic acid) forms can quench reactive oxygen species (ROS). While its primary role is considered to be antioxidative, some studies suggest it may also have a role in trapping reactive carbonyl species.[9] Clinical studies have explored its use in combination with this compound, showing a normalization of AGE formation in individuals with type 1 diabetes.[10]
Comparative Efficacy in AGE Inhibition
The following tables summarize quantitative data from various studies on the efficacy of this compound and its alternatives in inhibiting AGE formation. It is important to note that the experimental conditions vary between studies, which can influence the outcomes.
Table 1: In Vivo/Clinical Inhibition of AGEs
| Compound | Study Population/Model | Dosage | Duration | Key Findings | Reference |
| This compound | Type 1 Diabetic Patients | 600 mg/day | 28 days | Reduced intracellular Nε-(carboxymethyl)lysine (CML) by 40% and methylglyoxal-derived AGEs by almost 70%. | [1] |
| This compound + Alpha-Lipoic Acid | Type 1 Diabetic Patients | This compound: 600 mg/day, ALA: 1200 mg/day | 4 weeks | Completely normalized increased AGE formation. | [10] |
| Pyridoxamine | Streptozotocin-induced Diabetic Rats | Not specified | 20 weeks | Inhibited the formation of argpyrimidine and pentosidine in the lens. | [7] |
Table 2: In Vitro Inhibition of AGEs
| Compound | Assay System | Key Findings | Reference |
| Aminoguanidine | BSA-Glucose | IC50 of 1 mM for AGE inhibition. | [9] |
| Aminoguanidine | β2-microglobulin-Glucose | 30-70% inhibition of fluorescent AGE formation at aminoguanidine-glucose molar ratios of 1:8 to 1:1. | [5] |
| Thiamine Pyrophosphate (this compound precursor) | BSA/Ribonuclease A - Ribose | More effective than aminoguanidine in inhibiting AGE formation. | [7] |
| Pyridoxamine | BSA/Ribonuclease A - Ribose | More potent than aminoguanidine in inhibiting AGE formation. | [7] |
| Alpha-Lipoic Acid | Human Serum Albumin - Glucose | IC50 > 1 mg/mL for fluorescent AGE production (less potent than aminoguanidine with IC50 = 0.08 mg/mL in this study). | [5] |
Experimental Protocols
In Vitro AGE Inhibition Assay (General Protocol)
This protocol describes a common method for evaluating the efficacy of compounds in inhibiting the formation of AGEs in vitro using bovine serum albumin (BSA) and a reducing sugar.
Materials:
-
Bovine Serum Albumin (BSA)
-
Reducing sugar (e.g., D-glucose, D-fructose)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Sodium azide (as a preservative)
-
Test compound (e.g., this compound, aminoguanidine)
-
96-well microplate
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in phosphate buffer.
-
Prepare a stock solution of the reducing sugar (e.g., 0.5 M D-glucose) in phosphate buffer.
-
Prepare various concentrations of the test compound in phosphate buffer.
-
In a 96-well plate, mix the BSA solution, reducing sugar solution, and different concentrations of the test compound. A control group without the test compound and a blank group without the reducing sugar should be included.
-
Add sodium azide to a final concentration of 0.02% to prevent microbial growth.
-
Incubate the plate at 37°C for a specified period (e.g., 1-4 weeks).
-
After incubation, measure the fluorescence intensity of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] x 100
Transketolase Activity Assay
This assay measures the activity of transketolase, the key enzyme in this compound's mechanism of action.
Materials:
-
Cell or tissue lysate
-
Reaction mixture containing:
-
Ribose-5-phosphate
-
Xylulose-5-phosphate
-
Thiamine pyrophosphate (TPP)
-
Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a cytosolic fraction from the cells or tissue of interest.
-
Prepare a reaction mixture containing all components except the lysate.
-
Initiate the reaction by adding the cell/tissue lysate to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the transketolase activity.
-
Enzyme activity is typically expressed as units per milligram of protein (U/mg).
Visualizing the Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound activates transketolase, shunting glycolytic intermediates to the pentose phosphate pathway.
General Workflow for In Vitro AGE Inhibition Assay
Caption: Workflow for assessing the in vitro AGE inhibitory potential of a test compound.
Logical Relationship of AGE Inhibitors
Caption: Different AGE inhibitors target distinct stages of the glycation pathway.
References
- 1. This compound and Pyridoxamine Proven Age Blockers [anti-agingresearchcenter.org]
- 2. medi-cent.ch [medi-cent.ch]
- 3. drrichardhmann.com [drrichardhmann.com]
- 4. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic interactions of AGE inhibitor pyridoxamine and antioxidant alpha-lipoic acid following 22 weeks of treatment in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kmshc.com [kmshc.com]
- 9. Oral this compound plus alpha-lipoic acid normalises complication-causing pathways in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-Head Clinical Trial Analysis: Benfotiamine Versus Standard Treatments for Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of benfotiamine with standard therapeutic options for diabetic neuropathy, supported by data from a head-to-head clinical trial and a review of the mechanistic pathways of current treatments.
Quantitative Data Summary
A key head-to-head clinical trial evaluated the efficacy of this compound against alpha-lipoic acid (ALA), a commonly used supplement for diabetic neuropathy. The study also included a combination therapy arm.[1][2][3]
| Outcome Measure | This compound (300 mg/day) | Alpha-Lipoic Acid (600 mg/day) | Combination (this compound + ALA) |
| Diabetic Neuropathy Symptoms (DNS) Score Reduction | Statistically significant improvement | Statistically significant improvement | Superior reduction compared to monotherapy |
| Patients with >50% DNS Score Reduction | 10.53% | 27.78% | 65% |
| Neuropathy Disability Score (NDS) | Statistically significant improvement | Statistically significant improvement | Superior improvement compared to monotherapy |
| Pain Intensity (Visual Analogue Scale) | Statistically significant reduction | Statistically significant reduction | Superior reduction compared to monotherapy |
Comparative Mechanism of Action
While direct head-to-head trials with prescription standards like pregabalin and duloxetine are limited, a comparison of their mechanisms of action provides insight into their distinct and potentially complementary roles in managing diabetic neuropathy.
| Treatment | Mechanism of Action |
| This compound | A synthetic, lipid-soluble derivative of thiamine (Vitamin B1) that increases intracellular levels of thiamine diphosphate.[4][5] This enhances the activity of the enzyme transketolase, which redirects harmful glucose metabolites away from pathways that lead to the formation of Advanced Glycation End-products (AGEs) and oxidative stress.[4][5][6] It inhibits the polyol, hexosamine, and protein kinase C (PKC) pathways, all implicated in hyperglycemic damage.[5][6][7] |
| Alpha-Lipoic Acid | A potent antioxidant that acts as a scavenger of free radicals, reducing oxidative stress which is a key factor in nerve damage in diabetic neuropathy.[1][2][8][9] It also improves blood flow to peripheral nerves.[1] |
| Pregabalin | An anti-seizure medication that binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.[10] This reduces the release of excitatory neurotransmitters, thereby decreasing nerve pain. |
| Duloxetine | A serotonin and norepinephrine reuptake inhibitor (SNRI). By increasing the levels of these neurotransmitters in the brain and spinal cord, it enhances descending inhibitory pain pathways.[10] |
Experimental Protocols
The following methodology was employed in the clinical trial comparing this compound and alpha-lipoic acid[1][2][3]:
-
Study Design: A randomized, prospective, open-label clinical trial.
-
Patient Population: 120 patients diagnosed with distal symmetric painful diabetic polyneuropathy.
-
Treatment Groups:
-
This compound: 300 mg/day orally
-
Alpha-Lipoic Acid: 600 mg/day orally
-
Combination: this compound (300 mg/day) + Alpha-Lipoic Acid (600 mg/day) orally
-
-
Treatment Duration: 8 weeks.
-
Primary Endpoints:
-
Change in Diabetic Neuropathy Symptoms (DNS) score.
-
Change in Neuropathy Disability Score (NDS).
-
Change in lower limb pain intensity measured by the Visual Analogue Scale (VAS).
-
-
Follow-up: Patients were evaluated at the end of the 8-week treatment period and again after a 12-week washout period.
Visualizations
Signaling Pathway of this compound in Diabetic Neuropathy
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Evaluating the Efficacy of the Treatment with this compound and Alpha-lipoic Acid in Distal Symmetric Painful Diabetic Polyneuropathy | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. woundsinternational.com [woundsinternational.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Pathways in the Diagnosis and Management of Diabetic Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Benfotiamine and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of benfotiamine, a synthetic derivative of thiamine (Vitamin B1), and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data from in vitro studies, and detailed experimental protocols. This information is intended to assist researchers in evaluating the potential of this compound as an anti-inflammatory agent.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound and NSAIDs are rooted in their distinct interactions with key signaling pathways involved in the inflammatory response.
This compound: Emerging research indicates that this compound exerts its anti-inflammatory effects through a multi-faceted approach. A primary mechanism involves the regulation of the arachidonic acid (AA) pathway. This compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes responsible for the synthesis of pro-inflammatory prostaglandins and leukotrienes, respectively[1][2][3]. Furthermore, this compound can suppress the activation of the master inflammatory transcription factor, nuclear factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes[2][4].
NSAIDs: The anti-inflammatory action of NSAIDs is well-established and primarily attributed to their direct inhibition of cyclooxygenase (COX) enzymes. NSAIDs block the active site of both COX-1 and COX-2, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[5][6][7]. The varying selectivity of different NSAIDs for COX-1 versus COX-2 accounts for differences in their efficacy and side-effect profiles[5].
Quantitative Comparison of Anti-inflammatory Effects
To facilitate a direct comparison, the following tables summarize key quantitative data from in vitro studies.
Table 1: Inhibition of COX-1 and COX-2 by Common NSAIDs (IC50 values)
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 13 | 35 | 0.37 |
| Naproxen | 2.6 | 4.9 | 0.53 |
| Diclofenac | 0.9 | 0.07 | 12.86 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,555 |
| Indomethacin | 0.1 | 1.8 | 0.056 |
| Piroxicam | 3.8 | 0.1 | 38 |
Data compiled from multiple sources. IC50 values can vary depending on the specific assay conditions.
Table 2: Comparative Efficacy of this compound vs. Specific COX-2 and 5-LOX Inhibitors on LPS-Induced Macrophage Responses
| Treatment | Inhibition of Macrophage Death (%) | Inhibition of Monocyte Adhesion to Endothelial Cells (%) |
| This compound | ~70% | ~70% |
| Specific COX-2 Inhibitor | 40% | Not specified |
| Specific 5-LOX Inhibitor | 30% | Not specified |
Data extracted from Shoeb and Ramana (2012)[2]. The study utilized a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophages.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the key signaling pathways and a typical experimental workflow for evaluating anti-inflammatory agents.
Caption: Mechanisms of Action.
Caption: In Vitro Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
LPS-Induced Inflammation in Macrophages
This protocol describes a common in vitro model for studying inflammation.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or NSAIDs for a specified period (e.g., 1 hour) before the induction of inflammation.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to the cell culture medium.
-
Incubation: Cells are incubated for a designated time (e.g., 24 hours) to allow for the inflammatory response to develop.
-
Data Collection: Following incubation, cell supernatants and lysates are collected for various downstream analyses, including cytokine measurement, protein expression analysis, and cell viability assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of treatments and the protective effects against inflammatory cell death.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Procedure:
-
After the treatment period, the cell culture medium is removed.
-
MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Monocyte Adhesion Assay
This assay quantifies the adhesion of monocytes to endothelial cells, a critical step in the inflammatory response.
-
Endothelial Cell Culture: A monolayer of human umbilical vein endothelial cells (HUVECs) is grown to confluence in a multi-well plate.
-
Endothelial Cell Activation: The HUVEC monolayer is treated with an inflammatory stimulus (e.g., TNF-α or LPS) for a specified time to induce the expression of adhesion molecules.
-
Monocyte Labeling: Monocytic cells (e.g., U937 or THP-1) are labeled with a fluorescent dye, such as Calcein-AM.
-
Co-culture: The fluorescently labeled monocytes are added to the activated HUVEC monolayer and incubated for a short period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Non-adherent monocytes are removed by gentle washing with a buffer solution.
-
Quantification: The number of adherent monocytes is quantified by measuring the fluorescence intensity in each well using a fluorescence plate reader. The results are expressed as the percentage of adherent cells compared to the total number of monocytes added.
Conclusion
The available evidence suggests that this compound possesses significant anti-inflammatory properties that are mechanistically distinct from those of traditional NSAIDs. While NSAIDs directly inhibit the enzymatic activity of COX-1 and COX-2, this compound appears to modulate the inflammatory response by suppressing the expression of key inflammatory enzymes and inhibiting the NF-κB signaling pathway. The in vitro data presented here, particularly the superior efficacy of this compound in preventing LPS-induced macrophage death compared to specific COX-2 and 5-LOX inhibitors, highlights its potential as a novel anti-inflammatory agent. Further research, including direct comparative studies and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound in inflammatory conditions.
References
- 1. LPS and ATP-induced Death of PMA-differentiated THP-1 Macrophages and its Validation [jove.com]
- 2. Anti-Inflammatory Effects of this compound are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro [protocols.io]
- 6. Monocyte-endothelial cell adhesion assay [bio-protocol.org]
- 7. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis | Springer Nature Experiments [experiments.springernature.com]
Benfotiamine's Neuroprotective Edge: A Comparative Analysis with Other Thiamine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of benfotiamine against other thiamine derivatives. The following analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Thiamine (Vitamin B1) is a critical nutrient for neuronal health, and its deficiency can lead to severe neurological disorders. To enhance its bioavailability, several lipid-soluble derivatives have been synthesized. Among these, this compound, an S-acyl thioester derivative, has garnered significant attention for its potent neuroprotective properties. This guide delves into a comparative analysis of this compound with other thiamine derivatives, including thiamine, allithiamine, fursultiamine, and sulbutiamine, focusing on their mechanisms of action and efficacy in preclinical and clinical settings.
Comparative Efficacy: A Quantitative Overview
The neuroprotective efficacy of thiamine derivatives can be assessed through various quantitative measures, from cognitive improvements in animal models to specific cellular and molecular markers of neurodegeneration. This compound has demonstrated significant advantages in several of these key areas.
| Thiamine Derivative | Animal Model | Key Neuroprotective Outcomes | Reference Study |
| This compound | APP/PS1 Transgenic Mice (Alzheimer's Model) | - Cognitive Improvement: Enhanced spatial memory.- Pathology Reduction: Decreased amyloid plaque numbers and phosphorylated tau levels. | Pan et al. (2010)[1] |
| Fursultiamine (TTFD) | APP/PS1 Transgenic Mice (Alzheimer's Model) | - No significant effect on cognitive impairment or amyloid pathology. | Pan et al. (2010)[1] |
| High-Dose Thiamine | APP/PS1 Transgenic Mice (Alzheimer's Model) | - No significant effect on cognitive impairment or amyloid pathology. | Pan et al. (2010)[1] |
| This compound | Transgenic Mouse Model of Tauopathy | - Increased Lifespan: 21% increase in lifespan.- Behavioral Improvement: Ameliorated behavioral deficits.- Pathology Reduction: Reduced glycated tau and neurofibrillary tangles.- Neuronal Protection: Prevented motor neuron death.- Reduced Inflammation & Oxidative Stress: Decreased iNOS, COX-2, TNF-α, IL-1β, NF-κB, 3-NT, and 4-HNE. | Tapias et al. (2018)[2][3] |
| Dibenzoylthiamine (DBT) | Mouse Model of Amyotrophic Lateral Sclerosis (ALS) | - Motor Function: Arrested motor dysfunction. | [4] |
| Sulbutiamine | In vitro Ischemia Model | - Neuronal Survival: Significantly improved survival and function of hippocampal neurons. | [5] |
Inhibition of Advanced Glycation End-products (AGEs)
A key mechanism underlying this compound's neuroprotective effects is its ability to inhibit the formation of harmful advanced glycation end-products (AGEs), which are implicated in neurodegenerative diseases.[6][7]
| Thiamine Derivative | Experimental Model | Key Findings on AGEs | Reference Study |
| This compound | Diabetic Rats | - Complete prevention of diabetes-induced glycoxidation products (carboxymethyl-lysine - CML).- Major inhibition of neural imidazole-type AGE formation. | [8] |
| Thiamine Nitrate | Diabetic Rats | - Did not significantly affect AGE or CML levels. | [8] |
| This compound | Patients with Mild Cognitive Impairment or Mild Alzheimer's Disease | - Significantly reduced increases in blood AGEs. | Gibson et al. (2020)[9] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
In Vivo Neuroprotection Study in APP/PS1 Mice
-
Animal Model: APP/PS1 double transgenic mice, a model for Alzheimer's disease.
-
Treatment: Oral administration of this compound (100–200 mg/kg/day), fursultiamine, or high-dose thiamine for 8 weeks.
-
Behavioral Assessment: Morris water maze to evaluate spatial memory.
-
Histopathological Analysis: Brain sections were stained to quantify amyloid plaque numbers and levels of phosphorylated tau.
-
Biochemical Analysis: Western blot analysis of brain homogenates to measure levels of key signaling proteins.[1]
Assessment of AGEs in Diabetic Rats
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats.
-
Treatment: Preventive administration of this compound or thiamine nitrate for three to six months.
-
Functional Assessment: Measurement of motor nerve conduction velocity (NCV).
-
Biochemical Analysis: Quantification of carboxymethyl-lysine (CML) and imidazole-type AGEs in peripheral nerve tissue.[8]
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways.
Caption: this compound's multifaceted neuroprotective signaling pathways.
Experimental Workflow for Assessing Neuroprotective Effects
A generalized workflow for evaluating the neuroprotective potential of thiamine derivatives is outlined below.
Caption: A typical experimental workflow for neuroprotection studies.
Conclusion
The available evidence strongly suggests that this compound possesses superior neuroprotective properties compared to thiamine and some other derivatives like fursultiamine, particularly in the context of Alzheimer's disease models.[1] Its multifaceted mechanism of action, encompassing the inhibition of AGE formation, reduction of oxidative stress and inflammation, and modulation of key signaling pathways like Nrf2/ARE and GSK-3β, positions it as a promising candidate for further investigation in the prevention and treatment of neurodegenerative diseases.[2][4][9] While other derivatives like dibenzoylthiamine and sulbutiamine also show neuroprotective potential, more direct comparative studies with this compound are warranted to establish a definitive hierarchy of efficacy.[5][10] Future research should focus on head-to-head comparisons of these derivatives in various models of neurodegeneration, with a comprehensive assessment of both efficacy and safety profiles.
References
- 1. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine | MDPI [mdpi.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzforum.org [alzforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulbutiamine - NutraPedia [nutrahacker.com]
- 6. Thiamine pyrophosphate and pyridoxamine inhibit the formation of antigenic advanced glycation end-products: comparison with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of this compound versus thiamine on function and glycation products of peripheral nerves in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lowtoxinforum.com [lowtoxinforum.com]
a meta-analysis of clinical trials on benfotiamine for diabetic complications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy of benfotiamine, a synthetic derivative of thiamine (vitamin B1), in the management of diabetic complications. By objectively comparing its performance against placebo and summarizing key experimental data, this document serves as a valuable resource for ongoing research and development in diabetes care.
Executive Summary
Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic dysregulations, culminating in severe micro- and macrovascular complications, including neuropathy, nephropathy, and retinopathy. This compound has emerged as a promising therapeutic agent due to its ability to counteract key pathogenic pathways. Its lipophilic nature ensures enhanced bioavailability compared to thiamine, allowing for greater intracellular accumulation of the active coenzyme thiamine diphosphate (TDP). TDP is a critical cofactor for the enzyme transketolase, which plays a pivotal role in the pentose phosphate pathway. By activating transketolase, this compound helps to divert excess glycolytic intermediates away from damaging pathways, such as the formation of advanced glycation end products (AGEs), the protein kinase C (PKC) pathway, and the hexosamine pathway. This guide synthesizes the available clinical trial data to evaluate the therapeutic potential of this compound in mitigating diabetic complications.
Key Signaling Pathway: this compound's Mechanism of Action
This compound's primary mechanism of action revolves around the activation of the enzyme transketolase, a key regulator of the pentose phosphate pathway. In hyperglycemic conditions, there is an overproduction of the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. These intermediates fuel three major pathways of hyperglycemic damage. This compound, by enhancing transketolase activity, redirects these metabolites into the pentose phosphate pathway, thus mitigating cellular damage.
Caption: this compound activates transketolase, diverting metabolites from damage pathways.
Clinical Trials on Diabetic Neuropathy: A Comparative Analysis
Diabetic peripheral neuropathy is a common and debilitating complication of diabetes. Several randomized controlled trials (RCTs) have investigated the efficacy of this compound in alleviating neuropathic symptoms.
Quantitative Data Summary
| Study | N (this compound/Placebo) | Dosage | Duration | Primary Outcome Measure | Result | p-value |
| BENDIP Study [1] | 47/41 (PP analysis) | 600 mg/day | 6 weeks | Neuropathy Symptom Score (NSS) | Significant improvement in NSS in the this compound group compared to placebo. | 0.033 |
| BENDIP Study [1] | 45/41 (PP analysis) | 300 mg/day | 6 weeks | Neuropathy Symptom Score (NSS) | No significant difference compared to placebo. | - |
| BEDIP Study [2] | 20/20 | 400 mg/day | 3 weeks | Neuropathy Score (Katzenwadel et al.) | Statistically significant improvement in the neuropathy score in the this compound group. | 0.0287 |
| Winkler et al. (1999) [3] | 12 (high dose) / 12 (medium dose) / 12 (low dose) | 320 mg/day (high) | 6 weeks | Pain Sensation (VAS) | Significant improvement in pain sensation, most pronounced in the high-dose group. | <0.01 |
PP: Per Protocol; VAS: Visual Analog Scale
Experimental Protocols: Key Methodologies
BENDIP (this compound in Diabetic Polyneuropathy) Study [1]
-
Study Design: A double-blind, placebo-controlled, phase-III multicenter clinical trial.
-
Patient Population: Patients with symptomatic, symmetrical, distal diabetic polyneuropathy.
-
Inclusion Criteria: Ages 18-70 years, diagnosis of type 1 or type 2 diabetes, presence of diabetic polyneuropathy for at least 6 months, and a Neuropathy Symptom Score (NSS) of at least 4.
-
Exclusion Criteria: Other causes of neuropathy, severe renal or hepatic impairment, and treatment with other drugs for neuropathy within the last 4 weeks.
-
Intervention: Patients were randomized to receive either this compound (300 mg/day or 600 mg/day) or placebo for 6 weeks.
-
Primary Outcome: Change in the Neuropathy Symptom Score (NSS) from baseline to the end of treatment. The NSS assesses the severity of four cardinal symptoms of diabetic neuropathy: pain, numbness, burning, and paresthesia.
-
Secondary Outcomes: Total Symptom Score (TSS), vibration perception threshold, and nerve conduction velocity.
Clinical Trials on Diabetic Nephropathy: A Comparative Analysis
Diabetic nephropathy is a leading cause of end-stage renal disease. The potential of this compound to mitigate renal damage has been explored in clinical trials.
Quantitative Data Summary
| Study | N (this compound/Placebo) | Dosage | Duration | Primary Outcome Measure | Result | p-value |
| Alkhalaf et al. (2010) [4] | 39/43 | 900 mg/day | 12 weeks | 24-hour Urinary Albumin Excretion (UAE) | No significant difference in the change of UAE between the this compound and placebo groups. | >0.05 |
| Alkhalaf et al. (2010) [4] | 39/43 | 900 mg/day | 12 weeks | Kidney Injury Molecule-1 (KIM-1) | No significant difference in the change of KIM-1 between groups. | >0.05 |
Experimental Protocols: Key Methodologies
Alkhalaf et al. (2010) Study [4]
-
Study Design: A double-blind, randomized, placebo-controlled clinical trial.
-
Patient Population: Patients with type 2 diabetes and persistent microalbuminuria.
-
Inclusion Criteria: Age 40-75 years, type 2 diabetes, and a urinary albumin-to-creatinine ratio (UACR) between 30 and 300 mg/g despite stable treatment with an ACE inhibitor or an angiotensin II receptor blocker (ARB) for at least 3 months.
-
Exclusion Criteria: Renal disease from causes other than diabetes, severe hypertension, and use of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Intervention: Patients were randomized to receive either this compound (900 mg/day) or placebo for 12 weeks.
-
Primary Outcome: The change in 24-hour urinary albumin excretion (UAE) from baseline to 12 weeks.
-
Secondary Outcomes: Changes in urinary markers of tubular damage, such as Kidney Injury Molecule-1 (KIM-1), and markers of inflammation and endothelial dysfunction.
Clinical Trials on Diabetic Retinopathy
Currently, there is a lack of robust clinical trial data on the effects of this compound on diabetic retinopathy in humans. Preclinical studies in animal models have shown promising results, suggesting that this compound can prevent the development of experimental diabetic retinopathy by inhibiting the key pathways of hyperglycemic damage.[5][6] Further clinical investigation in this area is warranted.
Experimental Workflow: A Typical this compound Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial investigating the efficacy of this compound for diabetic complications.
Caption: Standard workflow of a randomized controlled trial for this compound.
Conclusion
The available clinical evidence suggests that this compound, particularly at higher doses, may be effective in improving the symptoms of diabetic neuropathy.[1][2][3] However, its efficacy in the management of diabetic nephropathy remains inconclusive based on the current data.[4] The therapeutic potential of this compound for diabetic retinopathy is supported by preclinical evidence, but clinical trials in humans are needed to confirm these findings.[5][6]
For drug development professionals, the favorable safety profile and the targeted mechanism of action of this compound make it an attractive candidate for further investigation. Future research should focus on larger, long-term clinical trials with standardized outcome measures to definitively establish the role of this compound in the prevention and treatment of a broader range of diabetic complications. The exploration of combination therapies and the identification of patient subgroups most likely to respond to this compound treatment are also important avenues for future studies.
References
- 1. This compound in diabetic polyneuropathy (BENDIP): results of a randomised, double blind, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. A Double-Blind, Randomized, Placebo-Controlled Clinical Trial on this compound Treatment in Patients With Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reviewofophthalmology.com [reviewofophthalmology.com]
- 6. Preventive effects of this compound in chronic diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Benfotiamine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and operational protocols. The proper disposal of chemical compounds, such as the vitamin B1 analog benfotiamine, is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal procedures is essential to mitigate risks and ensure compliance with regulatory standards.
This guide provides a procedural, step-by-step framework for the proper disposal of this compound, aligning with best practices for laboratory and chemical safety.
Chemical and Physical Properties of this compound
A foundational understanding of a substance's properties is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₂₃N₄O₆PS[1] |
| Molecular Weight | 466.45 g/mol [1] |
| Physical State | Solid, crystalline powder[2][3] |
| Color | White to Off-White[1] |
| Melting Point | 366°C (lit.)[1] |
| Boiling Point | 204°C / 10mmHg (lit.)[1] |
| Solubility | Soluble in DMSO and ammonium hydroxide.[4] Mixes with water.[2] |
Standard Operating Procedure for this compound Disposal
The following protocols are based on general principles for the disposal of non-hazardous and potentially hazardous pharmaceutical waste in a laboratory context. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations.
Step 1: Waste Identification and Segregation
Proper segregation of waste is the first and most critical step to ensure safe and compliant disposal.
-
Unused or Expired Solid this compound:
-
Treat as chemical waste.
-
Do not dispose of in regular trash or down the drain.
-
Collect in a clearly labeled, sealed container designated for chemical waste.
-
-
Aqueous Solutions of this compound:
-
Solutions with Hazardous Solvents:
-
If this compound is dissolved in a flammable, corrosive, reactive, or toxic solvent, the entire solution must be treated as hazardous chemical waste.
-
The disposal protocol will be dictated by the hazardous properties of the solvent.
-
-
Contaminated Lab Debris:
-
Items such as gloves, weigh boats, and paper towels contaminated with this compound should be collected in a designated container for solid chemical waste.
-
If the this compound solution contained other hazardous chemicals, the debris must be treated as hazardous waste.[2]
-
Step 2: Waste Collection and Storage
-
Container Selection:
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" (or as directed by your EHS department) and a full list of the chemical constituents, including this compound and any solvents.
-
-
Storage:
Step 3: Disposal Methodology
The primary recommended disposal method for this compound is through a licensed waste disposal company.
-
Non-Hazardous Designation: Even if a substance is not officially classified as hazardous, it is best practice to handle its disposal through a professional service to prevent environmental contamination.[8][9][10]
-
Hazardous Waste Disposal:
-
Contaminated Packaging:
-
Empty containers can be triple-rinsed (or equivalent), and the rinsate collected as chemical waste.[1]
-
After thorough cleaning, the packaging may be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, if deemed non-hazardous.[1]
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions:
-
Spill Cleanup:
-
For solid spills, use dry clean-up procedures to avoid generating dust.[2] You can dampen the material with water to prevent it from becoming airborne before sweeping.[2]
-
Vacuuming with a HEPA-filtered vacuum is also a suitable option.[2]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1][2][5]
-
-
Environmental Precautions:
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste segregation and disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemos.de [chemos.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. anentawaste.com [anentawaste.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Benfotiamine
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of Benfotiamine in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and maintaining a secure research environment. This document is intended for researchers, scientists, and drug development professionals.
Operational Plan: Handling this compound
This compound is considered a hazardous substance and requires careful handling to minimize exposure risks.[1] All personnel must be trained on these procedures before working with this compound.
Engineering Controls:
-
Work with this compound in a well-ventilated area.[2] Local exhaust ventilation is recommended to control airborne dust.
-
An eyewash station and emergency shower must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE): The selection of appropriate PPE is dependent on the quantity of this compound being handled.
| Quantity Handled | Recommended Protective Clothing |
| Up to 500 grams | Laboratory coat |
| Up to 1 kilogram | Disposable laboratory coat or coveralls of low permeability. Coveralls should be buttoned at the collar and cuffs. |
| Over 1 kilogram | Disposable coveralls of low permeability and disposable shoe covers. For manufacturing operations, air-supplied full-body suits may be required. |
Table 1: Recommended Protective Clothing for Handling this compound. [1]
In addition to the clothing recommendations above, the following PPE is mandatory at all times when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[2][3][4] A full-face shield may be required for supplementary protection in certain situations.[1]
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or rubber.[1] Double gloving should be considered.[1] Gloves must be inspected before use and replaced if contaminated.[1][5] Always wash hands thoroughly after removing gloves.[1][5][6]
-
Respiratory Protection: Use a dust respirator or a particulate filter device (EN 143).[1][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2]
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[2][4]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]
Storage:
-
Store in original, tightly closed containers in a dry, cool, and well-ventilated place.[2][4]
-
Keep away from oxidizing agents, foodstuffs, and incompatible materials.[1][2]
Spill and Emergency Procedures
Minor Spills:
-
Clean up spills immediately.[1]
-
Wear appropriate PPE, including respiratory protection.[1]
-
Use dry clean-up procedures to avoid generating dust.[1] You can dampen the material with water to prevent dusting before sweeping.[1]
-
Vacuum or sweep up the material. If using a vacuum cleaner, it must be fitted with a HEPA filter.[1]
-
Place the spilled material into a suitable, labeled container for disposal.[1]
Major Spills:
-
Evacuate the area and alert emergency responders.[1]
-
Provide the location and nature of the hazard.[1]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing immediately. Flush skin with plenty of water and soap.[1][2][4] Seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[2][4][6] Seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4]
Disposal Plan
All waste materials containing this compound must be handled as hazardous waste and disposed of in accordance with all federal, state, and local regulations.
-
Solid Waste: Collect waste in suitable, labeled containers.[1][5] Disposal can be achieved through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]
-
Environmental Precautions: Do not allow this compound or its waste to enter drains, sewer systems, or water sources.[2][3][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
